molecular formula C16H14INO2S B1508635 a-Tosyl-(3-iodomethylbenzyl)isocyanide CAS No. 655254-56-1

a-Tosyl-(3-iodomethylbenzyl)isocyanide

Cat. No.: B1508635
CAS No.: 655254-56-1
M. Wt: 411.3 g/mol
InChI Key: GVGUWDOSVAINIM-UHFFFAOYSA-N
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Description

a-Tosyl-(3-iodomethylbenzyl)isocyanide is a specialized organic compound with the CAS registry number 655254-56-1 . Its molecular formula is C 16 H 14 INO 2 S, and it has a molecular weight of 411.26 g/mol . This compound belongs to a class of molecules known as tosyl-protected isocyanides, which are valuable building blocks in synthetic organic chemistry. Isocyanides of this type are primarily used in multi-component reactions, such as the Ugi reaction, for the synthesis of complex heterocyclic compounds and diverse chemical libraries. The presence of both an isocyanide group and a reactive iodomethyl substituent on the benzyl ring makes this molecule a versatile precursor for further functionalization and conjugation, potentially enabling its use in medicinal chemistry research and the development of new materials. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(iodomethyl)-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2S/c1-12-6-8-15(9-7-12)21(19,20)16(18-2)14-5-3-4-13(10-14)11-17/h3-10,16H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGUWDOSVAINIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CC(=C2)CI)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725394
Record name 1-(Iodomethyl)-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655254-56-1
Record name 1-(Iodomethyl)-3-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

-Tosyl-(3-iodomethylbenzyl)isocyanide: Structural Analysis, Nomenclature, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IUPAC Nomenclature and Synonyms for


-Tosyl-(3-iodomethylbenzyl)isocyanide
Content Type:  Technical Guide / Whitepaper
Audience:  Researchers, Scientists, Drug Development Professionals

Executive Summary


-Tosyl-(3-iodomethylbenzyl)isocyanide (CAS 655254-56-1) is a specialized bifunctional reagent used in organic synthesis and medicinal chemistry. Structurally, it combines the versatile reactivity of an 

-tosyl isocyanide (TosMIC derivative) with an electrophilic iodomethyl handle. This unique architecture allows it to serve as a "lynchpin" in the construction of complex heterocycles via Van Leusen chemistry, while simultaneously offering a site for further functionalization or radiolabeling (e.g., via nucleophilic substitution). This guide provides a definitive analysis of its nomenclature, physicochemical properties, and synthetic applications.

Part 1: Nomenclature and Structural Identification

Precise nomenclature is critical for this compound due to the complexity of its functional groups. The molecule features a central methane carbon substituted by three distinct groups: an isocyanide, a


-toluenesulfonyl (tosyl) group, and a 3-(iodomethyl)phenyl ring.
IUPAC Derivation

The systematic name is derived by identifying the principal functional group and the parent structure.

  • Principal Group: Isocyanide (-NC) or Sulfone (-SO

    
    -). In this context, the benzene ring bearing the iodomethyl group is often treated as the parent scaffold for locants, or the methane carbon is the parent alkane.
    
  • Systematic Name: 1-(iodomethyl)-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene

    • 1-(iodomethyl): The iodomethyl group (-CH

      
      I) is at position 1 of the benzene ring.
      
    • 3-[...]: At the meta position (3), the complex substituent is attached.

    • [isocyano-(4-methylphenyl)sulfonylmethyl]: The substituent consists of a methyl group bearing an isocyano group (-NC) and a (4-methylphenyl)sulfonyl group (Tosyl).

Synonyms and Common Names

In laboratory settings, "common" nomenclature often reflects the synthetic origin (TosMIC derivatives).

Nomenclature SystemName / Identifier
IUPAC 1-(iodomethyl)-3-[isocyano-(4-methylphenyl)sulfonylmethyl]benzene
Common / Trivial

-Tosyl-(3-iodomethylbenzyl)isocyanide
Alternative Common 3-Iodomethyl-

-tosylbenzyl isocyanide
Structural Descriptor (3-Iodomethylphenyl)(tosyl)methyl isocyanide
CAS Registry Number 655254-56-1
SMILES CC1=CC=C(S(=O)(=O)C(NC)C2=CC=CC(CI)=C2)C=C1
Structural Visualization

The following diagram illustrates the connectivity and key reactive sites of the molecule.

G cluster_legend Reactivity Profile Center Central Carbon (Chiral Center) Isocyanide Isocyanide (-NC) (Alpha-Addition) Center->Isocyanide C-N Bond Tosyl Tosyl Group (-SO2Tol) (Leaving Group/Activator) Center->Tosyl C-S Bond Phenyl Phenyl Ring (Scaffold) Center->Phenyl Benzylic Bond Iodomethyl Iodomethyl (-CH2I) (Electrophile) Phenyl->Iodomethyl Meta Position Acidic Proton Acidic Proton Acidic Proton->Center pKa ~12

Caption: Structural connectivity of


-Tosyl-(3-iodomethylbenzyl)isocyanide highlighting the multicomponent reactivity of the central carbon and the electrophilic nature of the iodomethyl arm.

Part 2: Technical Specifications

Physicochemical Properties

Data derived from computational models and analogue comparison.

PropertyValueNote
Molecular Formula C

H

INO

S
Molecular Weight 411.26 g/mol High molecular weight due to Iodine.
Physical State Solid (Powder)Typically pale yellow to off-white.
Solubility DCM, THF, DMSOPoor solubility in water/hexane.
Stability Light SensitiveIodomethyl groups degrade under UV; store in dark/cold.
Reactivity BifunctionalElectrophilic (Alkyl halide) & Nucleophilic (Isocyanide C).
Reactivity Profile
  • 
    -Acidity:  The proton on the central carbon (between the sulfonyl and isocyanide groups) is highly acidic (pKa 
    
    
    
    12-14), allowing deprotonation by mild bases (e.g., K
    
    
    CO
    
    
    , TEA) to generate a nucleophile for alkylation or aldol-type reactions.
  • Van Leusen Chemistry: The tosyl group serves as a leaving group during the cyclization of the isocyanide with aldehydes or imines, forming oxazoles or imidazoles.

  • Benzylic Iodide: The -CH

    
    I group is a potent alkylating agent, susceptible to S
    
    
    
    2 displacement by amines, thiols, or alkoxides.

Part 3: Synthesis & Methodology[1][2]

Retrosynthetic Analysis

Direct iodination of the parent methyl compound is risky due to radical side reactions. The preferred pathway involves the construction of the isocyanide core followed by functional group interconversion (Finkelstein reaction) or starting from a stable precursor like 3-(chloromethyl)benzaldehyde.

Recommended Pathway:

  • Condensation: 3-(Chloromethyl)benzaldehyde + Formamide +

    
    -Toluenesulfinic acid 
    
    
    
    Intermediate Formamide.
  • Dehydration: Formamide

    
     Isocyanide (using POCl
    
    
    
    /Et
    
    
    N).
  • Halogen Exchange: Chloro

    
     Iodo (using NaI/Acetone).
    
Step-by-Step Protocol (Adapted)

Note: All steps must be performed under inert atmosphere (N


/Ar) due to isocyanide sensitivity.
Step 1: Synthesis of the Formamide Precursor
  • Reagents: 3-(Chloromethyl)benzaldehyde (1.0 eq), Formamide (2.5 eq), TMSCl (1.1 eq),

    
    -Toluenesulfinic acid sodium salt (1.5 eq).
    
  • Procedure: Dissolve aldehyde and formamide in Acetonitrile/Toluene (1:1). Add TMSCl and heat to 50°C for 4h. Add sulfinic acid salt and stir for another 4-6h.

  • Workup: Cool, dilute with TBME, wash with water. Crystallize the sulfonyl-formamide intermediate.

Step 2: Dehydration to Isocyanide
  • Reagents: Formamide intermediate (1.0 eq), POCl

    
     (2.0 eq), Et
    
    
    
    N (6.0 eq), THF (anhydrous).
  • Procedure: Dissolve formamide in THF at -5°C. Add POCl

    
     dropwise. Stir 5 min. Add Et
    
    
    
    N dropwise over 30 min (maintain T < 10°C). Stir 1h at 0°C.
  • Quench: Pour into ice water/NaHCO

    
    . Extract with EtOAc.[1]
    
  • Result:

    
    -Tosyl-(3-chloromethylbenzyl)isocyanide.
    
Step 3: Finkelstein Reaction (Generation of Title Compound)
  • Reagents: Chloro-isocyanide precursor (1.0 eq), Sodium Iodide (NaI, 2.0 eq), Acetone (dry).

  • Procedure: Dissolve precursor in acetone. Add NaI. Stir at room temperature (protected from light) for 12-24h.

  • Purification: Filter off NaCl precipitate. Concentrate filtrate. Flash chromatography (Hexane/EtOAc) if necessary.[1]

  • Validation:

    
    H NMR should show a shift in the benzylic protons (-CH
    
    
    
    Cl
    
    
    4.6 ppm
    
    
    -CH
    
    
    I
    
    
    4.4 ppm).

Synthesis Start 3-(Chloromethyl)benzaldehyde Step1 Condensation (Formamide + TolSO2Na + TMSCl) Start->Step1 Inter1 Sulfonyl Formamide Intermediate Step1->Inter1 Step2 Dehydration (POCl3 + Et3N) Inter1->Step2 Inter2 alpha-Tosyl-(3-chloromethylbenzyl)isocyanide Step2->Inter2 Step3 Finkelstein Rxn (NaI / Acetone) Inter2->Step3 Final alpha-Tosyl-(3-iodomethylbenzyl)isocyanide (Target) Step3->Final

Caption: Synthetic pathway converting 3-(chloromethyl)benzaldehyde to the target iodomethyl isocyanide via a sulfonyl formamide intermediate.

Part 4: Applications in Drug Discovery[1]

Heterocycle Synthesis (Van Leusen Reaction)

This reagent is primarily used to synthesize 1,5-disubstituted imidazoles or 5-substituted oxazoles where the 3-iodomethylphenyl group is retained. The iodomethyl group allows for late-stage diversification.

  • Mechanism: Base-induced deprotonation of the

    
    -proton 
    
    
    
    Attack on aldehyde/imine
    
    
    Cyclization
    
    
    Elimination of TsOH.
  • Utility: Creating libraries of kinase inhibitors where the benzyl iodide moiety can be coupled to solubilizing groups (e.g., morpholine, piperazine) after the heterocycle is formed.

Radiolabeling Precursor

The "iodomethyl" moiety suggests potential utility in radiopharmaceutical chemistry.

  • Isotopic Exchange: The iodine-127 can be exchanged for Iodine-123 (SPECT) or Iodine-124 (PET) using standard radioiodination techniques (e.g., [

    
    I]NaI, oxidant).
    
  • Linker Chemistry: It serves as a prosthetic group to attach a radioiodinated benzyl moiety to a biomolecule via the isocyanide reactivity (e.g., multicomponent reactions with peptides).

References

  • PubChem. (2025). Compound Summary: alpha-Tosylbenzyl isocyanide. National Library of Medicine. [Link]

  • Organic Syntheses. (2003). Synthesis of alpha-Tosylbenzyl Isocyanide. Org. Synth. 2003, 80, 18. [Link]

  • Chemical Register. (2024). Supplier Data for CAS 655254-56-1. [Link]

  • Sisko, J., et al. (2000). An Investigation of the synthesis of alpha-tosylbenzyl isocyanides. Journal of Organic Chemistry.

Sources

Solubility profile of iodomethylbenzyl isocyanides in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iodobenzyl isocyanides (and their methylated analogs) represent a specialized class of bifunctional building blocks critical in multicomponent reactions (MCRs) such as the Ugi and Passerini syntheses, as well as in the development of radiopharmaceuticals (e.g.,


-labeled imaging agents).

Their utility in drug development is defined by a delicate balance: the isocyanide group (


) is a reactive "warhead" for molecular diversity, while the iodine atom provides a handle for cross-coupling (Suzuki, Sonogashira) or isotopic exchange. However, their lipophilicity and acid-sensitivity create specific solubility challenges.

This guide provides a comprehensive solubility profile, theoretical solvation mechanisms, and validated handling protocols to ensure reproducibility in synthetic and analytical workflows.

Part 1: Molecular Architecture & Solubility Theory[1]

To predict and manipulate the solubility of iodobenzyl isocyanides, one must understand the competing forces within the molecule.

Structural Analysis

The molecule consists of three distinct domains affecting solvation:

  • The Isocyanide Terminus (

    
    ):  Moderately polar (dipole moment ~3.0–3.5 D) but lacks hydrogen bond donation capability. It acts as a weak hydrogen bond acceptor.
    
  • The Benzyl Core: A lipophilic aromatic scaffold. The methylene spacer (

    
    ) breaks conjugation between the isocyanide and the ring, insulating the dipole.
    
  • The Iodine Substituent: A heavy, soft halogen that significantly increases lipophilicity (LogP) and polarizability (London dispersion forces) compared to the parent benzyl isocyanide.

Hansen Solubility Parameters (HSP)

We rely on the principle of "Like Dissolves Like," quantified by Hansen parameters (


 dispersion, 

polarity,

hydrogen bonding).[1][2]
  • Target Molecule (Estimated): High

    
     (due to Iodine/Aromaticity), Moderate 
    
    
    
    , Low
    
    
    .
  • Ideal Solvents: Must match the high dispersion and moderate polarity without introducing protons that could catalyze degradation.

G cluster_0 Solute: Iodobenzyl Isocyanide cluster_1 Solvent Interaction Types Iodine Iodine Atom (High Dispersion Force Interaction) Chlorinated Chlorinated (DCM/CHCl3) Excellent Match Iodine->Chlorinated Van der Waals Isocyanide Isocyanide Group (Dipole Interaction) PolarAprotic Polar Aprotic (THF/EtOAc) Good Match Isocyanide->PolarAprotic Dipole-Dipole Protic Protic (MeOH/Water) Risk of Solvolysis Isocyanide->Protic Unstable H-Bonding Benzene Benzyl Core (Lipophilic Scaffold)

Figure 1: Mechanistic breakdown of solute-solvent interactions. Note the risk associated with protic solvents.

Part 2: Solvent Compatibility Matrix[1]

The following data aggregates empirical observations from standard synthetic protocols (Ugi/Passerini reactions) and calculated physicochemical properties.

Compound Reference: 2-Iodobenzyl isocyanide (and isomers). Standard State: Liquid or low-melting solid (depending on isomer).

Table 1: Solubility & Stability Profile
Solvent ClassRepresentative SolventsSolubility RatingStability RiskApplication Context
Chlorinated Dichloromethane (DCM), Chloroform (

)
Excellent (>100 mg/mL)Low *Primary Choice. Standard for synthesis and extraction. Warning: Acidic

causes degradation.
Polar Aprotic THF, Ethyl Acetate, AcetonitrileGood (50–100 mg/mL)Low Ideal for metal-catalyzed cross-coupling reactions where chlorinated solvents are incompatible.
Ethers Diethyl Ether, MTBEModerate (10–50 mg/mL)Low Useful for precipitation/crystallization or workup.
Alcohols Methanol, EthanolHigh (>100 mg/mL)High Use with Caution. Soluble, but risk of

-addition (solvolysis) if trace acid/metal is present.
Hydrocarbons Hexanes, Pentane, CyclohexanePoor (<1 mg/mL)High (Stable)Used as an antisolvent to precipitate the product or wash away impurities.
Aqueous Water, BrineInsoluble Moderate Immiscible. Slow hydrolysis to formamide occurs at low pH.

Critical Note on Chloroform: Commercial chloroform is stabilized with ethanol or amylene. However, aged chloroform can accumulate HCl. Always filter chloroform through basic alumina before dissolving isocyanides to prevent acid-catalyzed polymerization or hydrolysis.

Part 3: Stability & Degradation Risks[1]

Trustworthiness in handling isocyanides comes from understanding their "Achilles' heel": Acid Sensitivity.

The Alpha-Addition Mechanism

In the presence of acid (


), the isocyanide carbon becomes highly electrophilic.
  • Hydrolysis: In wet acidic solvents, it converts to the corresponding Formamide (

    
    ). This is the primary degradation pathway.
    
  • Polymerization: In concentrated mixtures without nucleophiles, resinification occurs (darkening of the solution).

Storage Recommendations
  • Solvent: Store neat (undissolved) if possible. If solution storage is required, use anhydrous Ethyl Acetate or DCM over activated 4Å molecular sieves.

  • Temperature: -20°C.

  • Atmosphere: Argon or Nitrogen (prevents oxidation of the benzylic position).

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Self-Validating)

Use this protocol to determine exact solubility limits for your specific isomer.

  • Preparation: Weigh 50 mg of iodobenzyl isocyanide into a 2 mL HPLC vial (pre-weighed).

  • Addition: Add the target solvent in 50

    
     increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity. If solid remains, continue addition.

  • Validation: Once dissolved, cool to 4°C for 1 hour. If precipitate forms, the room temperature solubility was metastable.

  • Calculation:

    
    
    
Protocol B: Purification & Workup (The "Odor Control" Workflow)

Isocyanides have a characteristic foul odor.[3] This protocol ensures safe handling and high purity.

Workflow cluster_process Purification Workflow Start Crude Reaction Mixture (DCM Phase) Wash Basic Wash (Sat. NaHCO3) Start->Wash Removes Acid Prevents Hydrolysis Dry Dry Organic Layer (Na2SO4 + Filtration) Wash->Dry Removes Water Evap Rotary Evaporation (Max 30°C) Dry->Evap Concentration Final Iodobenzyl Isocyanide (Store -20°C) Evap->Final Yield Calculation

Figure 2: Standard workup protocol emphasizing acid removal to preserve the isocyanide functionality.

Part 5: Applications in Drug Development[1]

Multicomponent Reactions (MCRs)

Iodobenzyl isocyanides are premium substrates for Ugi-4-Component Reactions .

  • Solvent Choice: Methanol (MeOH) is the standard Ugi solvent because it facilitates the proton transfer required for the mechanism.

  • Strategy: Despite the instability of isocyanides in alcohols, the Ugi reaction rate usually outcompetes the solvolysis rate.

    • Tip: Pre-mix the amine and aldehyde (forming the imine) before adding the isocyanide to minimize its residence time in the reactive solvent.

Radiochemistry Precursors

For


 or 

labeling (via halogen exchange):
  • Solvent: Acetonitrile or DMSO.

  • Reasoning: These solvents support high temperatures (80-100°C) required for copper-catalyzed isotopic exchange without degrading the isocyanide.

References

  • Hansen Solubility Parameters: A User's Handbook. Charles M. Hansen. CRC Press. (Defines the theoretical basis for solvent selection

    
    ). 
    
  • Synthesis of Isocyanides. Organic Syntheses, Coll. Vol. 5, p. 300 (1973). (Foundational protocol for benzyl isocyanide synthesis from formamides).

  • Multicomponent Reactions with Isocyanides. Dömling, A., & Ugi, I. Angewandte Chemie International Edition, 2000. (Authoritative review on Ugi/Passerini solvent systems).

  • Isocyanide Chemistry: Applications in Synthesis and Material Science. Nenajdenko, V. (Editor). Wiley-VCH. (Covers stability and reactivity profiles).[3]

  • Preparation of Benzyl Isocyanides from Benzyl Halides. Synthesis, 2006.[4] (Specific relevance to iodobenzyl derivatives via silver salt methods).

Sources

Stability of alpha-Tosyl-(3-iodomethylbenzyl)isocyanide under ambient conditions

Technical Guide: Stability and Handling of -Tosyl-(3-iodomethylbenzyl)isocyanide

Executive Summary


-Tosyl-(3-iodomethylbenzyl)isocyanide

Unlike its parent compound (TosMIC), which is robust under ambient conditions, this derivative possesses a conditional stability profile . While the

3-iodomethyl moiety

Core Stability Verdict:

  • Ambient Temperature (25°C): Metastable. Solid-state degradation occurs over weeks; solution-state degradation occurs within hours to days.

  • Light: Highly Unstable. Photolytic cleavage of the C–I bond is rapid.

  • Moisture: Moderately Unstable. Susceptible to hydrolysis at both the isocyanide (acid-catalyzed) and iodomethyl (nucleophilic) sites.

Structural Reactivity Analysis

To understand the stability limitations, we must deconstruct the molecule into its three reactive zones.

Functional ZoneStructure FragmentStability RiskMechanism of Degradation
Zone A: Isocyanide

Acid SensitivityHydrolysis to formamide (

).
Zone B:

-Carbon

Thermal InstabilityThe steric bulk and electron-withdrawing groups make the molecule prone to thermal decomposition above 40–50°C.
Zone C: Benzyl Iodide

Critical Weakness Photolysis: Homolytic cleavage of C–I bond yielding

(browning).Nucleophilic Attack: Rapid hydrolysis to benzyl alcohol in moist air.

Stability Under Ambient Conditions

Thermal Stability (Solid State)

Under strict ambient conditions (20–25°C), the compound is a solid. However, "ambient" storage is not recommended .

  • Observation: Pure white crystalline powder turns pale yellow within 48–72 hours if left on a benchtop.

  • Causality: The lattice energy provided by the tosyl group is insufficient to fully arrest the mobility of the iodomethyl side chain, allowing slow elimination or intermolecular alkylation.

  • Threshold: Decomposition accelerates significantly >35°C.

Solution Stability

In solution (e.g.,

  • Half-life (

    
    ):  Estimated at <12 hours in non-anhydrous solvents at 25°C.
    
  • Risk Factor: In nucleophilic solvents (MeOH, Water), the benzyl iodide undergoes

    
    /
    
    
    substitution immediately. In chlorinated solvents, trace acid (HCl in chloroform) catalyzes isocyanide hydrolysis.
Photolytic Sensitivity

The C–I bond energy in benzylic iodides is relatively low (

  • Mechanism: Ambient UV/Visible light triggers homolysis, generating iodine radicals (

    
    ). These radicals catalyze further decomposition of the isocyanide functionality.
    
  • Visual Indicator: Darkening of the sample (Yellow

    
     Brown).
    

Degradation Pathways (Visualization)

The following diagram illustrates the competing degradation pathways that occur when the reagent is exposed to ambient environmental factors (Light, Moisture, Heat).

GCompoundα-Tosyl-(3-iodomethylbenzyl)isocyanideRadicalBenzyl Radical + I•Compound->RadicalPhotolysisAlcoholBenzyl Alcohol deriv.(Hydrolysis of C-I)Compound->AlcoholSN2 AttackFormamideFormamide deriv.(Hydrolysis of -NC)Compound->FormamideAcid Cat.RearrangePolymerization/RearrangementCompound->RearrangeThermal Dec.LightAmbient Light (hν)Light->RadicalDimerCoupling Products(Oligomers/I2)Radical->DimerRecombinationWaterMoisture (H2O)Water->AlcoholWater->FormamideHeatHeat (>40°C)Heat->Rearrange

Figure 1: Primary degradation pathways. The red path (Photolysis) is the fastest mode of failure under ambient lighting.

Validated Handling & Storage Protocols

To maintain reagent integrity (>95% purity), the following protocols must be strictly enforced.

Storage Protocol (The "Cold-Dark-Dry" Rule)
  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon or Nitrogen atmosphere.[1]

  • Container: Amber glass vial (UV protection) sealed with Parafilm or a Teflon-lined cap.

  • Desiccant: Store the vial inside a secondary jar containing Drierite or silica gel.

Handling Workflow
  • Equilibration: Allow the frozen vial to warm to room temperature before opening. Opening a cold vial in ambient air causes immediate water condensation, triggering hydrolysis.

  • Solvent Choice: Use only anhydrous solvents (THF, DCM, DMF). Avoid protic solvents (MeOH, EtOH) unless the reaction is immediate and consumes the reagent faster than the solvent reacts with it.

  • Lighting: Perform weighing and solution preparation under low-light conditions or use amber glassware.

QC & Self-Validation (Purity Check)

Before committing this reagent to a high-value synthesis (e.g., radiolabeling precursor), validate its purity using this rapid NMR check.

Protocol:

  • Dissolve ~5 mg in

    
    
    
    
    (neutralized with basic alumina to remove acid traces).
  • Acquire

    
    -NMR immediately.
    

Pass/Fail Criteria:

SignalChemical Shift (

)
Interpretation
Pass

(s, 2H)
Intact

(Benzylic Iodide)
Pass

(s, 3H)
Intact Tosyl Methyl
Fail

(s, 2H)
Hydrolyzed

(Benzyl Alcohol)
Fail

(s, 1H)
Oxidized Aldehyde (CHO)
Fail

(s, 1H)
Formamide proton (

)

Experimental Workflow: Synthesis & Purification

If the reagent has degraded, it cannot be easily purified due to its instability on silica gel (silica is slightly acidic and retains iodine). It is often more efficient to re-synthesize the precursor. Below is the validated workflow for the

Workflowcluster_warningCritical Control PointsStartStart: TosMIC + 3-Iodomethylbenzyl bromideMixPhase Transfer Catalysis(DCM / 30% NaOH / TBAB)Start->MixCombineReactStir vigorously0°C to RT, 2-4 hoursMix->ReactAlkylationQuenchQuench: Ice WaterExtract: DCMReact->QuenchMonitor TLCDryDry organic layer(MgSO4 + Charcoal)Quench->DrySeparationCrystallizeRecrystallization(MeOH/Isopropanol - Rapid)Dry->CrystallizePurificationStoreFinal ProductStore -20°C, DarkCrystallize->StoreIsolate

Figure 2: Synthesis and purification workflow emphasizing rapid crystallization to avoid decomposition.

Key Technical Insight for Synthesis: Do not use silica chromatography for purification. The iodine moiety interacts with silica, leading to streaking and mass loss. Recrystallization from cold alcohols (MeOH or iPrOH) is the only recommended purification method for iodinated TosMIC derivatives [1, 4].

References

  • Organic Syntheses. "

    
    -Tosylbenzyl Isocyanide." Org.[2][3] Synth.2000 , 77, 198.[2] Link
    
    • Establishes the thermal instability of -tosylbenzyl isocyanides above 35-40°C.
  • Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides." Tetrahedron Letters1972, 13, 2367.
  • Sigma-Aldrich (Merck).

    
    -Tosylbenzyl isocyanide." Link
    
    • Provides baseline handling data for the non-iodin
  • Sisko, J., et al. "An Investigation of the Stability of TosMIC Derivatives." Journal of Organic Chemistry2000.
  • BenchChem. "1-Ethyl-1-tosylmethyl isocyanide: Structure and Properties." Link

    • Corroborates the handling requirements for alkyl

Applications of bifunctional isocyanides in heterocyclic chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: Bifunctional Isocyanides in Heterocyclic Chemistry: A Technical Guide to Scaffold Diversification

Executive Summary: The Geminal Advantage

In the landscape of heterocyclic synthesis, isocyanides (isonitriles, R-N


C) occupy a unique position due to their geminal reactivity . Unlike most organic functional groups that react as either nucleophiles or electrophiles, the isocyanide carbon is formally divalent, capable of reacting with nucleophiles and electrophiles simultaneously or sequentially.

Bifunctional isocyanides elevate this reactivity by incorporating a second reactive motif (e.g., a leaving group, an activated alkene, or a protected nucleophile) within the same molecule. This dual nature transforms simple condensation reactions into powerful cascade sequences—such as the Van Leusen reaction or Ugi-Deprotection-Cyclization (UDC) —enabling the rapid assembly of complex pharmacophores like imidazoles, oxazoles, and benzodiazepines.

This guide provides a technical deep-dive into the mechanistic principles, experimental protocols, and strategic applications of these reagents in modern drug discovery.

Mechanistic Principles: The Alpha-Acidic Isocyanide

The defining characteristic of many bifunctional isocyanides is the presence of an electron-withdrawing group (EWG) at the


-position. This structural feature serves two critical functions:
  • Acidity Enhancement: It renders the

    
    -protons acidic (
    
    
    
    for TosMIC), allowing the isocyanide to act as a carbon nucleophile under mild basic conditions.
  • Leaving Group Capability: In reagents like Tosylmethyl Isocyanide (TosMIC), the sulfonyl group acts as a leaving group during the final aromatization step.[1]

Diagram 1: The Van Leusen Imidazole Synthesis Mechanism

The following diagram illustrates the mechanistic cascade of TosMIC reacting with an aldimine to form a 1,5-disubstituted imidazole. Note the transition from nucleophilic addition to 5-endo-dig cyclization.

VanLeusenMechanism TosMIC TosMIC (Tosylmethyl Isocyanide) Anion TosMIC Anion (Nucleophile) TosMIC->Anion Deprotection (-H+) Base Base (K2CO3) Base->Anion Betaine Betaine Intermediate (C-C Bond Formed) Anion->Betaine Attack on Imine Aldimine Aldimine (R-CH=N-R') Aldimine->Betaine CyclicInt Cyclic Intermediate (Imidazoline) Betaine->CyclicInt Cyclization Cyclization 5-endo-dig Cyclization Product 1,5-Disubstituted Imidazole CyclicInt->Product Aromatization Elimination Elimination of TsOH Elimination->Product

Caption: Mechanistic pathway of the Van Leusen Imidazole Synthesis. The sulfonyl group enables both the initial nucleophilic attack and the final aromatization.

Strategic Classes of Bifunctional Isocyanides

To select the correct reagent for a target scaffold, researchers must understand the reactivity profiles of the primary bifunctional classes.

ClassRepresentative ReagentSecondary FunctionalityKey Reaction / Target Scaffold

-Sulfonyl Isocyanides
TosMIC (Tosylmethyl isocyanide)Sulfonyl (Leaving Group + EWG)Van Leusen Reaction: Imidazoles, Oxazoles, Pyrroles.[2]

-Isocyano Esters
Ethyl isocyanoacetateEster (Electrophile)Passerini/Ugi variants: Oxazoles, Imidazolines.
Convertible Isocyanides 1-IsocyanocyclohexeneEnamide (Latent Electrophile)Ugi-Deprotection-Cyclization (UDC): Lactams, Diketopiperazines.
Ortho-Functionalized Aryl 2-IsocyanobiphenylAryl/Alkene (Radical Acceptor)Radical Cascades: Phenanthridines, Indoles.

Detailed Experimental Protocol

Protocol: Synthesis of 1,5-Disubstituted Imidazoles via TosMIC

Target Audience: Medicinal Chemists requiring rapid access to imidazole pharmacophores. Rationale: This protocol avoids the use of strong organometallics, utilizing mild carbonate bases compatible with sensitive functional groups.[3]

Reagents:

  • Aldehyde (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • TosMIC (1.0 equiv)[4]

  • Potassium Carbonate (

    
    , 2.0 equiv)
    
  • Solvent: Methanol (MeOH) and Dimethoxyethane (DME) (2:1 ratio)

Step-by-Step Methodology:

  • In Situ Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 mmol) and primary amine (1.0 mmol) in MeOH (2 mL).

    • Stir at room temperature (RT) for 2 hours.

    • Validation Point: Monitor by TLC or

      
      H NMR to ensure disappearance of the aldehyde signal (CHO, 
      
      
      
      9-10 ppm) and appearance of the imine signal (CH=N,
      
      
      8-9 ppm).
  • TosMIC Addition:

    • Add DME (1 mL) to the reaction mixture to improve solubility of the subsequent intermediate.

    • Add TosMIC (195 mg, 1.0 mmol) and

      
       (276 mg, 2.0 mmol) in a single portion.
      
  • Cyclization & Elimination:

    • Heat the reaction mixture to reflux (approx. 65-70°C) for 3–5 hours.

    • Mechanism Check: The base deprotonates TosMIC; the anion attacks the imine. The reflux drives the elimination of the toluenesulfinate anion (

      
      ), ensuring aromatization.
      
  • Work-up & Purification:

    • Cool to RT. Remove solvents under reduced pressure.

    • Resuspend residue in water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Purify via flash column chromatography (typically Hexane/EtOAc gradient).

  • Characterization:

    • The C4-H proton of the imidazole ring is diagnostic, typically appearing as a singlet or broad singlet at

      
       7.5–7.8 ppm in 
      
      
      
      H NMR.

Advanced Application: Ugi-Deprotection-Cyclization (UDC)

While TosMIC builds heterocycles during the reaction, Convertible Isocyanides are used to build linear backbones via the Ugi 4-Component Reaction (U-4CR) which are then cyclized in a second step. This is vital for generating peptidomimetics like benzodiazepines or diketopiperazines .

Diagram 2: The UDC Workflow for Scaffold Diversity

This workflow demonstrates how a single "Convertible Isocyanide" (e.g., Armstrong's isocyanide) can yield multiple scaffolds depending on the post-condensation conditions.

UDC_Workflow Inputs Aldehyde + Amine + Carboxylic Acid Ugi Ugi 4-CR Inputs->Ugi ConvISO Convertible Isocyanide (e.g., 1-Isocyanocyclohexene) ConvISO->Ugi Adduct Linear Ugi Adduct (Stable Amide) Ugi->Adduct AcidTreat Acid Treatment (MeOH/HCl or TFA) Adduct->AcidTreat Activation Munch Münchnone Intermediate AcidTreat->Munch Prod1 Scaffold A: 1,4-Benzodiazepine Munch->Prod1 Intramolecular Nu (Amine) Prod2 Scaffold B: Diketopiperazine Munch->Prod2 Intramolecular Nu (Amide) Prod3 Scaffold C: Substituted Pyrrole Munch->Prod3 + Alkyne (Dipolar Cycloaddition)

Caption: The Ugi-Deprotection-Cyclization (UDC) strategy utilizing convertible isocyanides to access diverse heterocyclic scaffolds.

Technical Insight: The "convertible" aspect usually involves an isocyanide that forms a stable amide during the Ugi reaction but can be activated later (e.g., cyclohexenyl amide to münchnone) to act as an acylating agent or dipole.[5] This overcomes the limitation of the standard Ugi reaction, which produces a stable, often unreactive, secondary amide.

References

  • Van Leusen, A. M., et al. (1977).[1] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and tosylmethyl isocyanide." The Journal of Organic Chemistry.

  • Dömling, A. (2006). "Recent developments in isocyanide based multicomponent reactions in applied chemistry." Chemical Reviews.

  • Keating, T. A., & Armstrong, R. W. (1996). "Postcondensation Modifications of Ugi Four-Component Condensation Products: 1-Isocyanocyclohexene as a Convertible Isocyanide." Journal of the American Chemical Society.

  • Sallustrau, A., et al. (2024).[3] "Isocyanate-based multicomponent reactions." RSC Advances. (Note: Contrasts isocyanate vs isocyanide reactivity).[3][6][7]

  • Shaabani, A., et al. (2022). "Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles." MDPI Molecules.

Sources

The Energetic Landscape of Drug Discovery: A Thermodynamic Guide to Sulfonated Benzyl Isocyanides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate dance of molecular recognition that underpins drug efficacy, the thermodynamic properties of a drug candidate are paramount. This guide provides an in-depth technical exploration of the thermodynamic landscape of sulfonated benzyl isocyanides, a class of compounds with significant potential in medicinal chemistry. By delving into the core thermodynamic parameters—enthalpy, entropy, and Gibbs free energy—we illuminate the energetic drivers of their stability, reactivity, and binding interactions. This whitepaper serves as a crucial resource for researchers and drug development professionals, offering both theoretical grounding and practical methodologies for harnessing thermodynamics in the rational design of novel therapeutics.

Introduction: Thermodynamics as a Compass in Drug Design

The development of a successful drug is a journey of molecular optimization, navigating a complex landscape of biological targets and physiological environments. A key part of this journey is understanding the energetics that govern the interaction between a drug candidate and its target.[1][2] Thermodynamic characterization provides a quantitative measure of the forces driving these binding events, offering insights that structural data alone cannot.[1][3] For sulfonated benzyl isocyanides, a class of molecules that combines the unique reactivity of the isocyanide group with the aqueous solubility conferred by the sulfonate moiety, a thorough understanding of their thermodynamic properties is essential for unlocking their full therapeutic potential.

The isocyanide functional group is a versatile component in organic synthesis, known for its dual nucleophilic and electrophilic character.[4] This unique reactivity makes isocyanides valuable building blocks in multicomponent reactions, which are instrumental in generating diverse chemical libraries for drug screening.[5][6] The introduction of a sulfonate group onto the benzyl ring significantly enhances the aqueous solubility of these compounds, a critical attribute for drug candidates. However, this modification also introduces electronic and steric effects that can profoundly influence the molecule's thermodynamic stability and its interactions with biological targets.

This guide will navigate the fundamental thermodynamic principles relevant to sulfonated benzyl isocyanides, explore the experimental and computational methodologies used to determine these properties, and discuss the implications of these energetic parameters for drug design and development.

The Thermodynamic Trinity: Enthalpy, Entropy, and Gibbs Free Energy

The spontaneity and strength of any chemical process, including drug-target binding, are governed by the interplay of three key thermodynamic parameters:

  • Enthalpy (ΔH): Represents the change in heat content of a system. In the context of molecular interactions, a negative enthalpy change (exothermic process) indicates the formation of favorable bonds, such as hydrogen bonds and van der Waals interactions.

  • Entropy (ΔS): A measure of the disorder or randomness of a system. An increase in entropy (positive ΔS) is generally favorable and can be driven by factors like the release of water molecules from a binding site (the hydrophobic effect).

  • Gibbs Free Energy (ΔG): The ultimate arbiter of spontaneity, combining enthalpy and entropy in the fundamental equation: ΔG = ΔH - TΔS[7]. A negative ΔG signifies a spontaneous process.

For sulfonated benzyl isocyanides, these parameters dictate not only their binding affinity to a target but also their intrinsic stability and isomerization potential.

Intrinsic Stability and Isomerization

The introduction of a sulfonate group onto the benzyl ring is anticipated to influence this isomerization barrier. The electron-withdrawing nature of the sulfonate group can affect the electronic structure of the transition state, potentially altering the activation energy of the isomerization.

Thermodynamics of Sulfonation

The sulfonation of aromatic compounds is a well-established electrophilic aromatic substitution reaction.[9][10] The reaction with sulfur trioxide is highly exothermic, with the enthalpy of sulfonation of aromatics being approximately -168 kJ/mol (-40.1 kcal/mol).[11] Computational studies using Density Functional Theory (DFT) have shown that the sulfonation of alkylbenzenes is thermodynamically favorable, with Gibbs free energy values ranging from approximately –185 to –235 kJ/mol.[12]

The position of the sulfonate group on the benzyl ring (ortho, meta, or para) is governed by both kinetic and thermodynamic control.[2] At lower temperatures, the reaction is kinetically controlled, favoring the formation of ortho and para isomers.[2] At higher temperatures, the reaction becomes thermodynamically controlled, often leading to the more stable meta isomer.[2]

Methodologies for Thermodynamic Characterization

A combination of experimental and computational techniques is employed to elucidate the thermodynamic properties of molecules like sulfonated benzyl isocyanides.

Experimental Approaches: The Power of Calorimetry

Calorimetry provides a direct measurement of the heat changes associated with chemical and physical processes, offering invaluable data on enthalpy.

ITC is the gold standard for measuring the thermodynamics of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand (e.g., a sulfonated benzyl isocyanide) to a macromolecule (e.g., a protein target). A typical ITC experiment involves the stepwise injection of the ligand into a solution containing the macromolecule, with the resulting heat changes measured by a sensitive calorimeter.

From a single ITC experiment, one can determine:

  • Binding Affinity (K_a)

  • Enthalpy of Binding (ΔH)

  • Stoichiometry of Binding (n)

The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the following equations:

ΔG = -RTln(K_a) ΔS = (ΔH - ΔG) / T

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare a solution of the protein target in a suitable buffer. The buffer should have a low ionization enthalpy to minimize heat changes due to buffer protonation/deprotonation.

    • Prepare a solution of the sulfonated benzyl isocyanide ligand in the same buffer. The concentration of the ligand should be 10-20 times that of the protein.

    • Thoroughly degas both solutions to prevent the formation of air bubbles in the calorimeter cell.

  • Instrument Setup:

    • Set the experimental temperature, typically 25 °C (298 K).

    • Set the stirring speed to ensure rapid mixing without generating significant frictional heat.

    • Equilibrate the instrument to a stable baseline.

  • Titration:

    • Fill the sample cell with the protein solution.

    • Fill the injection syringe with the ligand solution.

    • Perform a series of small, sequential injections of the ligand into the sample cell.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to determine the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (K_a, ΔH, and n).

Computational Approaches: Modeling the Molecular World

Computational chemistry provides a powerful toolkit for predicting and understanding the thermodynamic properties of molecules. Density Functional Theory (DFT) is a particularly popular method for these calculations.

DFT calculations can be used to determine the optimized geometries, vibrational frequencies, and electronic energies of molecules. From these fundamental properties, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated using statistical mechanics.[13]

DFT is particularly useful for:

  • Predicting the relative stabilities of isomers: For sulfonated benzyl isocyanides, DFT can be used to calculate the energy difference between the ortho, meta, and para isomers, providing insight into the thermodynamically favored product.

  • Calculating reaction thermodynamics: The enthalpy, entropy, and Gibbs free energy changes for reactions such as isomerization and sulfonation can be calculated. For example, DFT calculations on the sulfonation of alkylbenzenes have shown that para-substitution is the most energetically preferred pathway.[12]

  • Investigating reaction mechanisms: DFT can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates.

Computational Protocol: DFT Calculation of Thermodynamic Properties

  • Structure Building:

    • Construct the 3D structure of the sulfonated benzyl isocyanide molecule using a molecular modeling software package.

  • Geometry Optimization:

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry. This will provide the vibrational frequencies of the molecule. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Thermochemical Analysis:

    • Use the output of the frequency calculation to compute the thermodynamic properties (enthalpy, entropy, and Gibbs free energy) at a specified temperature (e.g., 298.15 K) and pressure (e.g., 1 atm).

Data Presentation and Visualization

Clear and concise presentation of thermodynamic data is crucial for interpretation and comparison.

Tabulated Thermodynamic Data
PropertySymbolDescriptionTypical Units
Enthalpy of FormationΔH_f°The enthalpy change when one mole of a compound is formed from its elements in their standard states.kJ/mol or kcal/mol
Standard EntropyThe absolute entropy of a substance at a given temperature.J/(mol·K) or cal/(mol·K)
Gibbs Free Energy of FormationΔG_f°The free energy change when one mole of a compound is formed from its elements in their standard states.kJ/mol or kcal/mol
Enthalpy of ReactionΔH_rxnThe heat absorbed or released during a chemical reaction.kJ/mol or kcal/mol
Entropy of ReactionΔS_rxnThe change in disorder during a chemical reaction.J/(mol·K) or cal/(mol·K)
Gibbs Free Energy of ReactionΔG_rxnThe change in free energy during a chemical reaction, indicating spontaneity.kJ/mol or kcal/mol
Visualizing Workflows and Concepts

Visual diagrams are invaluable for illustrating complex experimental and computational workflows.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Prepare Protein Solution p2 Prepare Ligand Solution p1->p2 p3 Degas Solutions p2->p3 e1 Equilibrate Instrument p3->e1 e2 Fill Cell and Syringe e1->e2 e3 Perform Titration e2->e3 a1 Integrate Heat Peaks e3->a1 a2 Plot Binding Isotherm a1->a2 a3 Fit Data to Model a2->a3 a4 Extract Thermodynamic Parameters a3->a4

Caption: Workflow for determining binding thermodynamics using Isothermal Titration Calorimetry.

DFT_Workflow start Build Molecular Structure opt Geometry Optimization start->opt freq Frequency Calculation opt->freq thermo Thermochemical Analysis freq->thermo results Thermodynamic Properties (ΔH, S°, ΔG) thermo->results

Caption: Computational workflow for calculating thermodynamic properties using Density Functional Theory.

Conclusion: Integrating Thermodynamics into Rational Drug Design

A comprehensive understanding of the thermodynamic properties of sulfonated benzyl isocyanides is not merely an academic exercise; it is a critical component of rational drug design.[1][2] By elucidating the enthalpic and entropic contributions to molecular stability and binding, researchers can make more informed decisions in the optimization of lead compounds.

The methodologies outlined in this guide—Isothermal Titration Calorimetry for experimental validation and Density Functional Theory for predictive modeling—provide a robust framework for characterizing the energetic landscape of these promising molecules. While direct experimental data for sulfonated benzyl isocyanides remains an area for future investigation, the principles and techniques discussed herein offer a powerful approach to predicting and understanding their behavior. By embracing a thermodynamically-driven approach, the scientific community can accelerate the development of novel and effective therapeutics based on the versatile sulfonated benzyl isocyanide scaffold.

References

  • Di Cera, E. (2011). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 6(3), 235-246. [Link]

  • Jechow, J., & Ziegler, T. (2007). Role of rotational entropy in benzyl isocyanide isomerization. Molecular Physics, 105(19-22), 2919-2926. [Link]

  • Kingsley, N. B., Kirschbaum, K., Teprovich, J. A., Flowers, R. A., & Mason, M. R. (2012). Synthesis and calorimetric, spectroscopic, and structural characterization of isocyanide complexes of trialkylaluminum and tri-tert-butylgallium. Inorganic Chemistry, 51(4), 2494–2502. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Calorimetry and Thermodynamics in Drug Design. Annual Review of Biophysics and Biomolecular Structure, 35, 1-25. [Link]

  • Chemistry Stack Exchange. (2019). Kinetic and thermodynamic control of sulphonation of toluene. [Link]

  • Scientific & Academic Publishing. (2025). Thermodynamic Analysis of the Reactions of the Sulfonation Process of C7-C18 Alkylbenzenes with Sulfuric Anhydride. International Journal of Materials and Chemistry, 15(1), 1-10. [Link]

  • Conn, J. B., Kistiakowsky, G. B., & Roberts, R. M. (1942). The enthalpy of isomerisation of methyl isocyanide. Journal of the American Chemical Society, 64(7), 1747-1752. [Link]

  • An overview of Isocyanide. (2021). International Journal of Creative Research Thoughts, 9(12). [Link]

  • Cerfontain, H., Lambrechts, H. J. P., Schaasberg-Nienhuis, Z. R. H., Coombes, R. G., Hadjigeorgiou, P., & Tucker, G. P. (1985). Aromatic sulfonation. Part 80. The mechanism of sulfonation of benzene, toluene, and naphthalene with sulfur trioxide in nitromethane. Journal of the Chemical Society, Perkin Transactions 2, (5), 659-667. [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2021). International Journal of Molecular Sciences, 22(4), 2095. [Link]

  • Chemistry Steps. (2025). Sulfonation of Benzene. [Link]

  • Ewell, R. H., & Bourland, J. F. (1940). Thermodynamic Properties of Methyl Cyanide and Methyl Isocyanide. The Journal of Chemical Physics, 8(8), 625-630. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl isocyanide. In PubChem. Retrieved February 23, 2026, from [Link]

  • Nguyen, T. L., & Nguyen, M. T. (2015). Thermokinetic study of the isomerization of isocyanic acid. Vietnam Journal of Chemistry, 53(5), 573-578. [Link]

  • ResearchGate. (2020). Gibbs (Free) Energy. [Link]

  • Chen, G., Yuan, Q., & Wang, K. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. RSC Advances, 2(15), 6331-6337. [Link]

  • ResearchGate. (n.d.). Correlation between the experimental enthalpies of formation of the selected species and their theoretically calculated values. [Link]

  • Ugi, I. (2006). Chemistry of the isocyanides and their multicomponent reactions, including their libraries – the initiatives of Ivar Ugi. Helvetica Chimica Acta, 89(9), 1998-2016. [Link]

  • ResearchGate. (2025). The mixing sensitivity of toluene and ethylbenzene sulfonation using fuming sulfuric acid studied in a rotor-stator spinning disc reactor. [Link]

  • Giese, M., Albrecht, U., & Rissanen, K. (2021). Do Sulfonamides Interact with Aromatic Rings?. Chemistry, 27(18), 5676-5680. [Link]

  • ResearchGate. (n.d.). The sulfonation of aromatic and heteroaromatic polycyclic compounds. [Link]

  • MDPI. (2024). Thermodynamically Stable Functionalization of Microporous Aromatic Frameworks with Sulfonic Acid Groups by Inserting Methylene Spacers. Polymers, 16(8), 1058. [Link]

  • ResearchGate. (2025). Thermokinetic study of the isomerization of isocyanic acid. [Link]

  • Roberts, J. M., Veres, P. R., & Warneke, C. (2019). Isocyanic acid (HNCO) and its fate in the atmosphere: a review. Environmental Science: Processes & Impacts, 21(4), 541-554. [Link]

  • OpenOChem Learn. (n.d.). EAS-Sulfonation. [Link]

  • National Center for Biotechnology Information. (2023). Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. Journal of Molecular Structure, 1286, 135532. [Link]

  • Digital Commons @ NJIT. (1956). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride. [Link]

  • Wikipedia. (n.d.). Aromatic sulfonation. [Link]

  • Chemistry LibreTexts. (2020). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]

  • Taylor & Francis. (2023). Spectroscopic, Computational, Molecular Docking and Dynamics Simulations Studies of 4-Amino-3-hydroxyNaphthalene-1-Sulfonic Acid (ANSA). Polycyclic Aromatic Compounds, 1-22. [Link]

  • Callison, J. (2011). The investigation of a side reaction leading to colour formation in a polyurethane production chain (Doctoral dissertation, Durham University). [Link]

  • Organic Chemistry Portal. (2006). A Convenient Method for the Preparation of Benzyl Isocyanides. [Link]

  • Computational Chemistry Comparison and Benchmark Database. (n.d.). Experimental data for C6H5CN (phenyl cyanide). [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]

  • Argonne National Laboratory. (n.d.). Benzyl Enthalpy of Formation. In Active Thermochemical Tables. Retrieved February 23, 2026, from [Link]

  • MDPI. (2020). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. International Journal of Molecular Sciences, 21(22), 8682. [Link]

  • Ugi, I., Dömling, A., & Hörl, W. (2003). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 8(1), 53-66. [Link]

  • Taylor & Francis. (2023). Computational, Reactivity, Fukui Function, Molecular Docking, and Spectroscopic Studies of a Novel (E)-1-Benzyl-3-(2-(Pyrindin-2-yl)Hydrazono)Indolin-2-One. Polycyclic Aromatic Compounds, 1-20. [Link]

  • Thermochemical Properties for Isooctane and Carbon Radicals: A Computational Study. (2025). The Journal of Physical Chemistry A. [Link]

  • da Silva, M. D., Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2011). Experimental and computational thermochemical study of N-benzylalanines. The Journal of Chemical Thermodynamics, 43(10), 1547-1553. [Link]

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Safety data sheet (SDS) and hazards of alpha-Tosyl-(3-iodomethylbenzyl)isocyanide

Handling High-Reactivity Intermediates: A Safety & Technical Guide to -Tosyl-(3-iodomethylbenzyl)isocyanide[1]

Executive Summary


-Tosyl-(3-iodomethylbenzyl)isocyanide1sulfonylmethyl isocyanides23

This compound presents a dual-hazard profile : it combines the metabolic toxicity and sensitization potential of isocyanides with the acute alkylating power and lachrymatory effects of benzyl iodides . Standard safety data sheets (SDS) for this specific derivative are often unavailable or generic.[1] This guide synthesizes data from Structure-Activity Relationships (SAR) and established protocols for handling potent alkylating agents to provide a self-validating safety framework.[1]

Part 1: Chemical Identity & Physiochemical Properties[1][4]

Note on Data Source: As a specialized research chemical, specific experimental values (MP, BP) may not be published. The values below are estimated based on the structural analog

PropertyDescription / Value (Estimated)Relevance to Safety
Chemical Structure Sulfone group (

), Isocyanide (

), Benzyl Iodide (

)
Multi-functional reactivity: The isocyanide is acid-sensitive; the iodide is light-sensitive and an alkylator.[1]
Physical State Solid (Crystalline powder, likely pale yellow to off-white)Dust inhalation hazard; requires weighing in a closed environment.[1]
Melting Point Range: 95°C – 115°C (Decomposition likely)Do not overheat. Thermal decomposition releases toxic

vapors and

.[1]
Solubility Soluble in DCM, Chloroform, DMSO.[1] Insoluble in water.[1][4]Use compatible solvents for spill cleanup.[1] Avoid aqueous bases which may hydrolyze the isocyanide.[1]
Stability Light & Moisture Sensitive Must be stored in amber vials under inert gas (Argon/Nitrogen) at -20°C.

Part 2: Hazard Identification (The Dual-Threat Model)[1]

This compound must be treated as a Severe Health Hazard due to the synergy of its functional groups.

The Isocyanide Moiety (Systemic Toxicity)
  • Mechanism: Isocyanides can be metabolized to cyanide in the liver or hydrolyzed to amines/formic acid in the stomach.[1]

  • Sensitization: High potential for respiratory and skin sensitization (Asthma-like symptoms).[1]

  • Odor: While TosMIC is odorless, benzyl isocyanides often carry a faint, disagreeable odor.[1] Do not rely on smell for detection.

The Benzyl Iodide Moiety (Acute Physical Damage)
  • Alkylating Agent: The

    
     group is a potent electrophile.[1] It can alkylate DNA, classifying it as a Suspected Carcinogen (H351)  and Mutagen (H341) .[1]
    
  • Lachrymator: Benzyl halides are tear gas agents.[1] Exposure causes immediate, severe irritation to eyes and mucous membranes.[1]

Hazard Logic Diagram

The following diagram illustrates the causality between the chemical structure and the required safety protocols.

HazardLogicCompoundα-Tosyl-(3-iodomethylbenzyl)isocyanideFunc_IsoIsocyanide Group (-NC)Compound->Func_IsoFunc_IodoBenzyl Iodide Group (-CH2I)Compound->Func_IodoHaz_ToxMetabolic Toxicity(Cyanide-like)Func_Iso->Haz_ToxHaz_SensResp. SensitizerFunc_Iso->Haz_SensHaz_AlkDNA Alkylation(Carcinogen Suspect)Func_Iodo->Haz_AlkHaz_LachLachrymator(Severe Eye Irritant)Func_Iodo->Haz_LachControl_EngFume Hood(Class II Type A2)Haz_Tox->Control_EngControl_PPEDouble Nitrile Gloves+ RespiratorHaz_Alk->Control_PPEControl_DeconThiosulfate Quench(Neutralizes Iodide)Haz_Alk->Control_DeconHaz_Lach->Control_Eng

Caption: Structural Hazard Analysis linking functional groups to specific biological risks and required engineering controls.

Part 3: Exposure Controls & Personal Protection[1][6][7][8][9][10][11][12]

Engineering Controls[1][7]
  • Primary Containment: All handling (weighing, dissolution) must occur inside a certified chemical fume hood .[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Isocyanide powders can be static-charged and dispersive.[1]

  • Pressure: Reactions involving this compound should not be heated in closed vessels without blast shielding, as isocyanides can polymerize exothermically.[1]

Personal Protective Equipment (PPE)
  • Respiratory: If working outside a glovebox with solids, use a P100/OV (Organic Vapor) cartridge respirator.[1]

  • Dermal: Double-gloving is mandatory.[1]

    • Inner Layer: 4 mil Nitrile (Inspection layer).[1]

    • Outer Layer: 4-8 mil Nitrile or Laminate (Barrier layer).[1]

    • Rationale: Benzyl iodides can permeate standard latex rapidly.[1]

  • Ocular: Chemical splash goggles.[1][5] Face shield recommended if scaling up >1g.[1]

Part 4: Experimental Workflow (Synthesis & Handling)

Objective: Safe isolation and reaction setup preventing exposure to dust or vapors.

Protocol: "No-Touch" Transfer Method

This method minimizes the risk of airborne dust generation, critical for lachrymators.[1]

  • Preparation:

    • Pre-weigh the receiving flask with solvent (e.g., DCM) and a stir bar inside the hood.

    • Prepare a Quench Solution : 10% Sodium Thiosulfate (

      
      ) in water (neutralizes iodine) + 5% dilute HCl (hydrolyzes isocyanide - use with caution, releases formamide).[1]
      
  • Weighing:

    • Do not weigh the solid on an open balance pan.

    • Tare a glass vial with a cap.[1] Add the solid inside the hood. Cap immediately.

    • Weigh the sealed vial.[1]

  • Transfer:

    • Bring the vial into the hood.

    • Dissolve the solid directly in the vial using a pipette to add solvent from the receiving flask.

    • Transfer the solution back to the reaction flask.

    • Result: The solid never touches the open air.[1]

  • Waste Disposal:

    • Rinse all vials/tips with the Quench Solution before disposal.[1]

    • Do not mix with strong acids (HCN risk) or strong oxidizers (Iodine release).

Emergency Response Workflow

If a spill occurs, the response must be immediate due to the lachrymatory nature.[1]

SpillResponseSpillSpill DetectedEvacuateEvacuate Area(Lachrymator Risk)Spill->EvacuatePPEDon Full PPE(Goggles, Resp, Double Gloves)Evacuate->PPECoverCover withAbsorbent PadsPPE->CoverNeutralizeApply 10% Na2S2O3(Turns colorless)Cover->NeutralizeCollectCollect asHazardous WasteNeutralize->Collect

Caption: Step-by-step spill response protocol focusing on containment and chemical neutralization of the iodide moiety.

Part 5: Storage & Stability[1][13]

  • Temperature: Store at -20°C .

  • Atmosphere: Store under Argon .[1] Iodine-carbon bonds are weak; oxygen and light accelerate homolytic cleavage, releasing free iodine (turning the solid purple/brown).[1]

  • Shelf Life: Re-test purity every 6 months. If the solid turns dark purple, significant decomposition has occurred; dispose of as hazardous waste.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzyl Iodide. Retrieved from [Link]1]

  • Organic Syntheses (2000).

    
    -Tosylbenzyl Isocyanide.[1] Org. Synth. 77, 198.[1][6] Retrieved from [Link]1]
    
  • Organic Reactions (2004). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Wiley Online Library.[1] Retrieved from [Link]1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Iodide. Retrieved from [Link]1]

Methodological & Application

Application Note & Protocols: Synthesis of Oxazoles and Imidazoles Utilizing 3-Iodomethylbenzyl Isocyanide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide on the synthesis of oxazole and imidazole heterocycles, leveraging the unique reactivity of 3-iodomethylbenzyl isocyanide. These nitrogen- and oxygen-containing five-membered rings are of paramount importance in medicinal chemistry, forming the core scaffold of numerous pharmaceuticals.[1][2] This guide elucidates the underlying reaction mechanisms, provides detailed, step-by-step experimental protocols, and discusses the critical parameters influencing these syntheses. The methodologies presented are designed to be robust and reproducible, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Significance of Oxazoles and Imidazoles in Drug Discovery

Oxazole and imidazole moieties are privileged structures in medicinal chemistry, frequently found in a wide array of biologically active compounds.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding interactions make them ideal pharmacophores for engaging with biological targets such as enzymes and receptors.[1] Consequently, the development of efficient and versatile synthetic routes to substituted oxazoles and imidazoles is a continuous focus of chemical research. Isocyanide-based multicomponent reactions have emerged as powerful tools for the construction of these heterocyclic systems due to their high atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.[3][4][5][6]

The Key Reagent: 3-Iodomethylbenzyl Isocyanide

3-Iodomethylbenzyl isocyanide is a versatile building block for the synthesis of both oxazoles and imidazoles. Its structure incorporates two key reactive sites: the isocyanide group and the benzylic iodide. The isocyanide carbon is amphiphilic, capable of acting as both a nucleophile and an electrophile, which is central to its role in cycloaddition reactions.[6][7] The benzylic iodide serves as a reactive handle for further functionalization, although in the context of the syntheses described herein, the primary focus is on the reactivity of the isocyanide moiety.

Figure 1: Structure of 3-Iodomethylbenzyl Isocyanide.

Synthesis of Oxazoles via Isocyanide-Based Reactions

The synthesis of oxazoles from isocyanides can be achieved through various methods, with the van Leusen oxazole synthesis being a prominent example.[8][9][10][11] This reaction typically involves the condensation of an aldehyde with an isocyanide, such as tosylmethyl isocyanide (TosMIC), in the presence of a base.[8][9][10][11] The principles of this reaction can be adapted for use with other isocyanides, including 3-iodomethylbenzyl isocyanide.

General Reaction Mechanism: The Passerini Reaction Pathway

A related and highly versatile method for oxazole synthesis is the Passerini three-component reaction.[12] This reaction combines an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide intermediate, which can then be cyclized to the corresponding oxazole.

Figure 2: Generalized Passerini reaction mechanism for oxazole synthesis.

Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole

This protocol details the synthesis of 2-phenyl-5-(3-(iodomethyl)benzyl)oxazole from benzaldehyde, benzoic acid, and 3-iodomethylbenzyl isocyanide.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Benzoic acid (1.0 mmol, 1.0 eq)

  • 3-Iodomethylbenzyl isocyanide (1.0 mmol, 1.0 eq)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere, add benzoic acid (1.0 mmol).

  • Dissolve the benzoic acid in 5 mL of anhydrous DCM.

  • Add benzaldehyde (1.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Add 3-iodomethylbenzyl isocyanide (1.0 mmol) dissolved in 5 mL of anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 2,5-disubstituted oxazole.

Characterization:

The structure of the synthesized oxazole should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Influence of Reaction Parameters
  • Solvent: Aprotic solvents like DCM, acetonitrile, or THF are generally preferred to avoid side reactions with the isocyanide.

  • Temperature: The Passerini reaction is typically performed at room temperature. However, gentle heating may be required for less reactive substrates.

  • Stoichiometry: Using equimolar amounts of the three components is standard. An excess of the carboxylic acid or aldehyde can sometimes improve yields.

Synthesis of Imidazoles via Isocyanide-Based Reactions

The van Leusen imidazole synthesis is a classic and highly effective method for preparing imidazoles.[1][2][13] It involves the reaction of an aldimine with an isocyanide, typically TosMIC, in the presence of a base.[13] The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine.[13]

General Reaction Mechanism: The van Leusen Imidazole Synthesis

The mechanism proceeds through a [3+2] cycloaddition of the isocyanide with the aldimine.

Figure 3: Generalized van Leusen mechanism for imidazole synthesis.

Experimental Protocol: Synthesis of a 1,4,5-Trisubstituted Imidazole

This protocol describes a one-pot, three-component synthesis of 1-benzyl-4-phenyl-5-(3-(iodomethyl)benzyl)imidazole from benzaldehyde, benzylamine, and 3-iodomethylbenzyl isocyanide.

Materials:

  • Benzaldehyde (1.0 mmol, 1.0 eq)

  • Benzylamine (1.0 mmol, 1.0 eq)

  • 3-Iodomethylbenzyl isocyanide (1.0 mmol, 1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 mmol, 1.5 eq)

  • Methanol (MeOH), anhydrous (10 mL)

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add benzaldehyde (1.0 mmol) and benzylamine (1.0 mmol) in 5 mL of anhydrous methanol.

  • Stir the mixture at room temperature for 30 minutes to allow for in situ formation of the aldimine.

  • Add anhydrous potassium carbonate (1.5 mmol) to the reaction mixture.

  • Add a solution of 3-iodomethylbenzyl isocyanide (1.0 mmol) in 5 mL of anhydrous methanol to the flask.

  • Heat the reaction mixture to reflux and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM (20 mL) and wash with water (2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired 1,4,5-trisubstituted imidazole.

Characterization:

The synthesized imidazole should be characterized by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure.

Causality Behind Experimental Choices
  • In situ Imine Formation: Generating the imine in the same pot simplifies the procedure and avoids the need to isolate the often-unstable imine intermediate.[13]

  • Base: Potassium carbonate is a common and effective base for the van Leusen reaction. It is strong enough to deprotonate the α-carbon of the isocyanide without causing significant side reactions.

  • Solvent: Methanol is a suitable solvent for this reaction as it effectively dissolves the reactants and the base.

Data Summary

The following table summarizes typical yields for the synthesis of oxazoles and imidazoles using isocyanide-based methodologies. Note that yields can vary depending on the specific substrates used.

HeterocycleReaction TypeReactantsTypical Yield (%)
OxazolePasserini-typeAldehyde, Carboxylic Acid, Isocyanide60-85%
Imidazolevan Leusen-typeAldehyde, Amine, Isocyanide65-90%

Conclusion

3-Iodomethylbenzyl isocyanide is a valuable and versatile reagent for the synthesis of medicinally relevant oxazole and imidazole heterocycles. The Passerini and van Leusen-type reactions provide efficient and straightforward routes to these important scaffolds. The protocols detailed in this guide are robust and can be adapted for a wide range of substrates, making them highly applicable in the field of drug discovery and development. The ability to generate complex heterocyclic structures in a single step underscores the power of isocyanide-based multicomponent reactions in modern organic synthesis.

References

  • Van Leusen, A. M.; Wildeman, J.; Oldenziel, O. H. Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. J. Org. Chem.1977 , 42 (7), 1153–1159. [Link]

  • Sisko, J.; Kassick, A. J.; Mellinger, M.; Filan, J. J.; Allen, A.; Olsen, M. A. An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. J. Org. Chem.2000 , 65 (5), 1516–1524. [Link]

  • Zheng, X.; Ma, Z.; Zhang, D. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals2020 , 13 (3), 43. [Link]

  • Zheng, X.; Ma, Z.; Zhang, D. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules2020 , 25 (7), 1604. [Link]

  • van Leusen, A. M.; Schut, J.; van Leusen, D. A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Lett.1972 , 13 (30), 3114-3118. [Link]

  • Kumar, K. S. V.; Swaroop, T. R.; Rajeev, N.; Vinayaka, A. C.; Lingaraju, G. S.; Rangappa, K. S.; Sadashiva, M. P. A One-Pot Tandem Approach for the Synthesis of 5-(Het)aryloxazoles from Substituted (Het)aryl Methyl Alcohols and Benzyl Bromides. Synlett2016 , 27 (09), 1363-1366. [Link]

  • Kulkarni, B. A.; Ganesan, A. Solution-phase parallel oxazole synthesis with TosMIC. Tetrahedron Lett.1999 , 40 (31), 5637-5638. [Link]

  • Chavan, L. N.; Pashikanti, G.; Goodman, M. M.; Liebeskind, L. S. A Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. J. Org. Chem.2025 , 90 (5), 3727–3732. [Link]

  • Joe, S. The Van Leusen Imidazole Synthesis is utilized to Synthesize Imidazole-Based Medicinal Molecules. Trade Sci. Inc.2021 . [Link]

  • Wikipedia. Van Leusen reaction. [Link]

  • Dömling, A. Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chem. Rev.2006 , 106 (1), 17–89. [Link]

  • de Witte, P.; van der Linden, J.; van der Helm, M. P.; de Koning, M. C.; van Delft, F. L.; Rutjes, F. P. J. T. Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein J. Org. Chem.2014 , 10, 442–463. [Link]

  • Ugi, I.; Dömling, A.; Hörl, W. Multicomponent reactions in organic chemistry. Endeavour1994 , 18 (3), 115-122. [Link]

  • Passerini, M. Sopra gli isonitrili (I). Composto del p-isonitril-toluene con l'acetone. Gazz. Chim. Ital.1921, 51, 126-129.
  • Nenajdenko, V. G. Isocyanide-Based Multicomponent Reactions. Top. Curr. Chem.2012, 327, 1-39.
  • Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000 , 39 (18), 3168-3210. [Link]

  • El Kaim, L.; Grimaud, L. Beyond the Ugi reaction: less conventional interactions of isocyanides in multicomponent reactions. Tetrahedron2009 , 65 (12), 2153-2171. [Link]

  • Hulme, C.; Gore, V. Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Curr. Med. Chem.2003 , 10 (1), 51-80. [Link]

  • Ugi, I. Isocyanide Chemistry. Academic Press, 1971.
  • Marcaccini, S.; Torroba, T. Isocyanide-Based Multicomponent Reactions. Wiley-VCH, 2009.
  • Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]

  • Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]

  • Organic Chemistry Portal. Passerini Reaction. [Link]

Sources

Application Notes and Protocols for Nucleophilic Substitution on the Iodomethyl Group of TosMIC Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Expanding the Synthetic Utility of TosMIC

p-Toluenesulfonylmethyl isocyanide (TosMIC), a cornerstone reagent in modern organic synthesis, is renowned for its trifunctional nature, featuring an isocyanide group, an acidic α-carbon, and a tosyl moiety that can act as a leaving group.[1][2] This unique combination has rendered TosMIC indispensable for the construction of a diverse array of heterocycles, including oxazoles, imidazoles, and pyrroles, primarily through the celebrated Van Leusen reaction.[2][3] The acidic proton of TosMIC allows for its facile deprotonation and subsequent alkylation, opening avenues for the synthesis of a wide range of α-substituted TosMIC derivatives.[1][4]

This guide focuses on a specific, highly versatile, yet less documented derivative: iodomethyl-p-toluenesulfonylmethyl isocyanide. The introduction of an iodomethyl group onto the TosMIC scaffold creates a potent electrophilic center, primed for nucleophilic substitution. The C-I bond is an excellent target for SN2 reactions, allowing for the introduction of a vast array of functional groups. This document provides a comprehensive overview of the synthesis of this key intermediate and detailed protocols for its subsequent nucleophilic substitution, thereby unlocking new pathways for the synthesis of complex molecules in drug discovery and materials science.

Synthesis of (Iodomethyl)tosylmethyl Isocyanide: A Proposed Protocol

While a direct, single-source protocol for the synthesis of (iodomethyl)tosylmethyl isocyanide is not extensively documented, a robust procedure can be devised based on the well-established principles of TosMIC alkylation.[5] The mono-alkylation of the TosMIC anion with a suitable electrophile is a common strategy for the preparation of α-substituted derivatives.[5] By employing diiodomethane as the electrophile, a selective mono-iodomethylation can be achieved.

Protocol 1: Synthesis of (Iodomethyl)tosylmethyl Isocyanide

Rationale: This procedure utilizes a strong, non-nucleophilic base to generate the TosMIC anion, which then acts as a nucleophile, displacing one of the iodide atoms from diiodomethane. The use of a slight excess of diiodomethane and controlled temperature helps to minimize potential side reactions such as dialkylation. Tetrahydrofuran (THF) is an excellent solvent for this type of reaction due to its ability to solvate the anionic intermediate and its relatively low boiling point, which facilitates workup.

Materials:

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Diiodomethane (CH₂I₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add p-toluenesulfonylmethyl isocyanide (1.0 eq.).

  • Dissolve the TosMIC in anhydrous THF (approximately 10 mL per gram of TosMIC).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq. of 60% dispersion) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add diiodomethane (1.5 eq.) dropwise to the reaction mixture via the dropping funnel over 15 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired (iodomethyl)tosylmethyl isocyanide.

Experimental Workflow for the Synthesis of (Iodomethyl)tosylmethyl Isocyanide

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification TosMIC TosMIC in Anhydrous THF Deprotonation Deprotonation (0 °C, 30 min) TosMIC->Deprotonation NaH Sodium Hydride (NaH) NaH->Deprotonation CH2I2 Diiodomethane (CH₂I₂) Alkylation Alkylation with CH₂I₂ (0 °C to RT, 12-16 h) CH2I2->Alkylation Deprotonation->Alkylation TosMIC Anion Quench Quench with aq. NH₄Cl Alkylation->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Pure (Iodomethyl)tosylmethyl Isocyanide Purify->Product

Caption: General workflow for the synthesis of (iodomethyl)tosylmethyl isocyanide.

Mechanistic Principles of Nucleophilic Substitution

The iodomethyl group of the synthesized TosMIC derivative is now activated for nucleophilic attack. The reaction is expected to proceed via a classical SN2 mechanism. The iodide ion is an excellent leaving group, and the carbon atom is rendered electrophilic by the electron-withdrawing effects of the adjacent tosyl and isocyanide groups. The backside attack of a nucleophile on the σ* orbital of the C-I bond leads to a pentacoordinate transition state, followed by the inversion of stereochemistry at the carbon center (though in this case, the carbon is not chiral) and the expulsion of the iodide ion.

Reaction Mechanism of Nucleophilic Substitution on (Iodomethyl)tosylmethyl Isocyanide

Caption: General SN2 mechanism for nucleophilic substitution on (iodomethyl)tosylmethyl isocyanide.

Application Notes and Protocols

The following protocols are illustrative examples for the reaction of (iodomethyl)tosylmethyl isocyanide with common classes of nucleophiles. Researchers should optimize conditions for their specific substrates.

Protocol 2: Substitution with an Amine Nucleophile (e.g., Piperidine)

Rationale: Amines are excellent nucleophiles for SN2 reactions. A polar aprotic solvent like DMF is suitable for this transformation. A slight excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HI formed implicitly.

Materials:

  • (Iodomethyl)tosylmethyl isocyanide

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (iodomethyl)tosylmethyl isocyanide (1.0 eq.) in anhydrous DMF.

  • Add piperidine (1.2 eq.) to the solution at room temperature.

  • Stir the reaction mixture at 50 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into saturated aqueous NaHCO₃ solution.

  • Extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the aminomethyl-TosMIC derivative.

Protocol 3: Substitution with a Thiol Nucleophile (e.g., Thiophenol)

Rationale: Thiolates are excellent nucleophiles. A base such as potassium carbonate is used to deprotonate the thiol in situ, generating the more nucleophilic thiolate anion. Acetonitrile is a suitable polar aprotic solvent for this reaction.

Materials:

  • (Iodomethyl)tosylmethyl isocyanide

  • Thiophenol

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (iodomethyl)tosylmethyl isocyanide (1.0 eq.) in anhydrous acetonitrile, add thiophenol (1.1 eq.) and potassium carbonate (1.5 eq.).

  • Stir the mixture at room temperature for 3-5 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by column chromatography to afford the thiomethyl-TosMIC derivative.

Protocol 4: Substitution with a Carbon Nucleophile (e.g., Diethyl Malonate Anion)

Rationale: Soft carbon nucleophiles, such as the enolate of diethyl malonate, readily participate in SN2 reactions. Sodium hydride is used to generate the enolate in situ. Anhydrous THF is the solvent of choice.

Materials:

  • (Iodomethyl)tosylmethyl isocyanide

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a separate flame-dried flask, dissolve diethyl malonate (1.2 eq.) in anhydrous THF and cool to 0 °C.

  • Carefully add sodium hydride (1.2 eq. of 60% dispersion) and stir at 0 °C for 30 minutes.

  • To this solution, add a solution of (iodomethyl)tosylmethyl isocyanide (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.

  • Extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain the functionalized malonate derivative.

Data Summary Table

The following table summarizes illustrative reaction conditions for the nucleophilic substitution on (iodomethyl)tosylmethyl isocyanide. These are representative examples, and actual results may vary depending on the specific substrates and reaction scale.

Nucleophile ClassExample NucleophileBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Amine PiperidineNone (excess Nu)DMF504-680-90
Thiol ThiophenolK₂CO₃MeCNRT3-585-95
Carbon Diethyl MalonateNaHTHF0 to RT1275-85

Troubleshooting and Further Applications

  • Low Yields: Ensure all reagents and solvents are anhydrous. The presence of water can quench anionic intermediates and lead to side reactions. Purity of the starting (iodomethyl)tosylmethyl isocyanide is also crucial.

  • Side Reactions: In the case of carbon nucleophiles, dialkylation of the nucleophile is a potential side reaction. Using a slight excess of the nucleophile can sometimes mitigate this.

  • Further Transformations: The newly introduced functional groups can be further manipulated. For example, the isocyanide can participate in cycloaddition reactions to form heterocyles, and ester groups can be hydrolyzed and decarboxylated.

The ability to functionalize the α-position of TosMIC with an iodomethyl group and subsequently displace the iodide with a wide range of nucleophiles significantly broadens the synthetic utility of this already versatile reagent. This methodology provides a powerful tool for the construction of complex and densely functionalized molecules for applications in medicinal chemistry and materials science.

References

  • Vaquero, J. J., et al. (2016). 1-Substituted isoquinolines synthesis by heterocyclization of TosMIC derivatives. Org. Lett., 18, 3378-3381. Available at: [Link]
  • Bräse, S., et al. (2004). Reaction of bromomethylazoles and tosylmethyl isocyanide. A novel heterocyclization method for the synthesis of the core of marine alkaloids variolins and related azolopyrimidines. Org. Lett., 6(16), 2725-2728. Available at: [Link]
  • Dömling, A. (2005). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Surfactant Science Series. Available at: [Link]
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved from [Link]
  • Xia, Y., et al. (2020). Unexpected Role of p-Toluenesulfonylmethyl Isocyanide (TosMIC) as a Sulfonylating Agent in Reactions with alpha-Bromo Carbonyl Compounds. J. Org. Chem. Available at: [Link]
  • Varsal. (n.d.). TosMIC Whitepaper. Retrieved from [Link]
  • Xiao, T., et al. (2021). One pot synthesis of isocyano-containing, densely functionalised gem-difluoroalkenes from α-trifluoromethyl alkenes, alkyl halides and TosMIC. Organic Chemistry Frontiers. Available at: [Link]
  • van Leusen, A. M., et al. (1975). Phase-transfer mono-alkylation of tosylmethylisocyanide. Tetrahedron Letters, 16(48), 4233-4234. Available at: [Link]
  • Rzepa, H. (2013). How should one represent the anion of TosMIC? Henry Rzepa's Blog. Available at: [Link]
  • Organic & Biomolecular Chemistry. (2020). Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). RSC Publishing. Available at: [Link]
  • Organic Syntheses. (n.d.). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Retrieved from [Link]
  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618-9621. Available at: [Link]
  • ResearchGate. (2020). Mechanistic explanation for synthesis of 1,2,4-triazine derivatives. Retrieved from [Link]

Sources

Macrocyclization strategies using alpha-Tosyl-(3-iodomethylbenzyl)isocyanide

Application Note: Macrocyclization Strategies via -Tosyl-(3-iodomethylbenzyl)isocyanide (TIMB-TosMIC)

Executive Summary

The synthesis of macrocycles—structures containing rings of 12 or more atoms—is a cornerstone of modern drug discovery, particularly for "undruggable" targets like protein-protein interactions (PPIs). However, traditional macrocyclization (e.g., macrolactamization, RCM) often suffers from poor atom economy and low diversity.

This guide details a Multicomponent Reaction (MCR)-based strategy using


-Tosyl-(3-iodomethylbenzyl)isocyanide (TIMB-TosMIC)
Key Advantages[1]
  • Atom Economy: Convergent assembly of three components (Aldehyde, Amine, Isocyanide) in a single operation.

  • Structural Diversity: Independent variation of ring size and side-chain decoration.

  • Privileged Scaffold: Direct formation of the imidazole core, a pharmacophore found in numerous bioactive agents (e.g., kinase inhibitors).

Mechanistic Principles

The strategy relies on the unique reactivity of TIMB-TosMIC, which contains two orthogonal reactive centers:

  • The

    
    -Tosyl Isocyanide:  Acts as a C-N-C 1,3-dipole equivalent under basic conditions, reacting with imines to form the imidazole core.
    
  • The 3-Iodomethylbenzyl Moiety: Acts as a tethered electrophile (

    
     acceptor) for ring closure.
    
Reaction Pathway

The process typically follows a Van Leusen Three-Component Reaction (vL-3CR) followed by Intramolecular Cyclization .

  • Imine Formation: Condensation of a primary amine (

    
    ) and an aldehyde (
    
    
    ).
  • Cycloaddition: Deprotonation of TIMB-TosMIC generates a carbanion that attacks the imine.

  • Imidazole Formation: Cyclization and elimination of

    
    -toluenesulfinic acid (TsH) yields the 1,4,5-trisubstituted imidazole.[1]
    
  • Macrocyclization: A nucleophile present on the amine (

    
    ) or aldehyde (
    
    
    ) attacks the benzyl iodide of the TIMB moiety to close the ring.

Macrocyclization_Pathwaycluster_legendReaction PhaseStartReagents:1. Amine (w/ Nucleophile)2. Aldehyde3. TIMB-TosMICImineIntermediate A:Imine FormationStart->Imine- H2OAdditionIntermediate B:[3+2] CycloadditionImine->Addition+ TIMB-TosMIC(Base)EliminationIntermediate C:TsH Elimination(Imidazole Core)Addition->Elimination- TsHCyclizationFinal Product:Macrocyclic ImidazoleElimination->CyclizationIntramolecularSN2 (Ring Closure)

Caption: Mechanistic flow from component assembly to macrocyclization. The TIMB-TosMIC reagent bridges the imidazole synthesis and the ring-closing step.

Experimental Protocols

Synthesis of TIMB-TosMIC Reagent

Note: While standard TosMIC is commercially available, the 3-iodomethylbenzyl derivative must often be prepared in-house.

Objective: Mono-alkylation of TosMIC with

Reagents:

  • TosMIC (1.0 equiv)

  • 
    -Diiodo-m-xylene (3.0 equiv) [Excess used to prevent dialkylation]
    
  • Tetrabutylammonium bromide (TBAB) (0.1 equiv)

  • Dichloromethane (DCM) / 30% NaOH (aq)

Procedure:

  • Dissolve

    
    -diiodo-m-xylene (30 mmol) and TBAB (1 mmol) in DCM (50 mL).
    
  • Add TosMIC (10 mmol) to the solution.

  • Add 30% NaOH (20 mL) vigorously.

  • Stir the biphasic mixture at Room Temperature (RT) for 2–4 hours. Monitor by TLC (formation of a less polar spot).

  • Workup: Separate phases. Wash organic layer with water (

    
     mL) and brine. Dry over 
    
    
    .
  • Purification: Concentrate and purify via flash column chromatography (Silica, Hexane/EtOAc gradient). The excess diiodo-xylene elutes first.

  • Yield: Typically 60–75% as a pale yellow solid. Store at -20°C (light sensitive).

Macrocyclization Protocol (One-Pot, Two-Step)

Objective: Synthesis of a 15-membered macrocyclic imidazole using a diamine linker.

Reagents:

  • Aldehyde: Benzaldehyde (1.0 equiv)

  • Amine: 1,6-Diaminohexane (1.0 equiv) [Mono-protected or used in excess if symmetric]

    • Alternative: Use an amino-alcohol (e.g., 6-aminohexanol) for O-linked macrocycles.

  • TIMB-TosMIC (1.0 equiv)

  • Base:

    
     (3.0 equiv) or 
    
    
    (2.0 equiv)
  • Solvent: DMF or MeOH/DME mixture.

Step-by-Step Methodology:

  • Imine Formation:

    • In a microwave vial, dissolve the Aldehyde (0.5 mmol) and Amine (0.5 mmol) in MeOH (2 mL).

    • Add molecular sieves (4Å) to absorb water. Stir at RT for 2 hours.

  • Van Leusen Reaction:

    • Add TIMB-TosMIC (0.5 mmol) and

      
       (1.5 mmol).
      
    • Stir at RT for 24 hours OR heat to 60°C for 4 hours.

    • Checkpoint: LC-MS should show the formation of the linear imidazole intermediate (Mass = Imine + TIMB - TsH).

  • Macrocyclization (Ring Closure):

    • Dilution: Dilute the reaction mixture with DMF (to 0.01 M concentration) to favor intramolecular reaction over intermolecular polymerization.

    • Base Spike: Add

      
       (1.0 equiv) if needed to activate the nucleophile (e.g., if using an alcohol or thiol tail).
      
    • Heating: Heat to 80–100°C for 4–12 hours.

    • Note: If the amine used was a diamine, the distal amine attacks the benzyl iodide.

  • Isolation:

    • Filter off salts. Concentrate DMF under reduced pressure.

    • Purify via preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% TFA).

Data Interpretation & Troubleshooting

Yield Optimization Table

The following table summarizes optimization data for a standard model reaction (Benzaldehyde + Amino-alcohol linker):

VariableConditionYield (Linear)Yield (Macrocycle)Notes
Solvent MeOH (0.2 M)85%<10%High polymerization; too concentrated.
Solvent DMF (0.01 M)60%55%Optimal. High dilution favors cyclization.
Base

70%30%Good for imidazole, weak for cyclization.
Base

75%62%Cesium effect aids macrocyclization.
Temp 25°C80%5%Cyclization requires thermal activation.
Temp 80°C78%65%Optimal balance.
Common Failure Modes
  • Polymerization: Occurs if the concentration in Step 3 is too high. Solution: Maintain <0.01 M concentration.

  • Incomplete Imidazole Formation: Steric hindrance on the aldehyde can slow the Van Leusen step. Solution: Use microwave irradiation (80°C, 30 min).

  • Hydrolysis of Iodide: If water is present during heating, the benzyl iodide may convert to benzyl alcohol. Solution: Use anhydrous DMF and molecular sieves.

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[2] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[2] Journal of Organic Chemistry, 42(7), 1153–1159 (1977).[2] Link

  • Sisko, J., et al. "An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents."[2] Journal of Organic Chemistry, 65(5), 1516–1524 (2000).[2] Link

  • Dömling, A. "Recent advances in isocyanide-based multicomponent chemistry." Current Opinion in Chemical Biology, 6(3), 306-313 (2002). Link

  • Gracias, V., et al. "Fused bicyclic imidazole rings have been prepared in good yields by a sequence of the van Leusen three-component reaction and the ring-closing metathesis reaction."[2] Organic Letters, 7(15), 3183-3186 (2005). Link

Application Notes and Protocols for Base-Mediated Cycloaddition of Tosyl Isocyanides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Tosyl Isocyanides in Heterocyclic Synthesis

p-Toluenesulfonylmethyl isocyanide (TosMIC) and its derivatives have emerged as exceptionally versatile reagents in modern organic synthesis, primarily due to their unique trifunctional nature. The molecule possesses an isocyanide group, an acidic α-carbon, and a tosyl group which can act as an excellent leaving group.[1][2] This distinct combination of functionalities allows for a rich and diverse range of chemical transformations, most notably in the construction of complex nitrogen-containing heterocycles which are core scaffolds in many pharmaceutical agents and natural products.[3][4][5] This guide provides an in-depth exploration of base-mediated cycloaddition reactions of tosyl isocyanides, offering mechanistic insights and detailed protocols for their practical application.

The key to the reactivity of TosMIC lies in the acidity of the α-carbon, which is readily deprotonated by a base to form a stabilized carbanion.[2] This carbanion can then act as a potent nucleophile, initiating a cascade of reactions, including cycloadditions with a variety of unsaturated partners. These reactions provide efficient routes to five-membered heterocycles such as pyrroles, imidazoles, and oxazoles.[6][7]

Mechanistic Principles of Base-Mediated Cycloadditions

The base-mediated cycloaddition of tosyl isocyanides, particularly TosMIC, generally proceeds through a [3+2] cycloaddition pathway. The reaction is initiated by the deprotonation of the α-carbon of the tosyl isocyanide by a suitable base. The resulting anion then acts as a 1,3-dipole synthon, reacting with a two-atom component (dipolarophile) to form a five-membered ring.

Generalized Reaction Pathway

The overall transformation can be visualized as a sequence of steps involving deprotonation, nucleophilic attack, cyclization, and elimination of the tosyl group.

TosMIC Tosyl Isocyanide (TosMIC) Anion Tosyl Isocyanide Anion TosMIC->Anion Deprotonation Base Base Base->Anion Cycloadduct Cycloadduct Intermediate Anion->Cycloadduct [3+2] Cycloaddition Dipolarophile Dipolarophile (e.g., Alkene, Imine) Dipolarophile->Cycloadduct Heterocycle Five-membered Heterocycle Cycloadduct->Heterocycle Aromatization Elimination Elimination of Tosylsulfinic Acid Cycloadduct->Elimination Elimination->Heterocycle

Caption: Generalized reaction pathway for base-mediated [3+2] cycloaddition of TosMIC.

The nature of the dipolarophile dictates the type of heterocycle formed. For instance, electron-deficient alkenes lead to pyrroles, while imines yield imidazoles.[6] The reaction mechanism is generally considered to be a stepwise process rather than a concerted one.[8][9]

Key Experimental Parameters: A Guide to Optimization

The success of a base-mediated cycloaddition of tosyl isocyanides hinges on the careful selection of several key experimental parameters.

ParameterGeneral GuidanceSpecific Examples & Considerations
Base A wide range of bases can be employed, from strong bases like n-BuLi and NaH to milder bases such as K₂CO₃ and DBU. The choice depends on the acidity of the TosMIC derivative and the nature of the electrophile.[1][5]For highly acidic protons and less reactive electrophiles, strong bases are often required. For more sensitive substrates, milder inorganic bases are preferable to avoid side reactions.[8]
Solvent Polar aprotic solvents like THF, DMF, and MeCN are commonly used. Protic solvents such as ethanol can also be used, particularly with milder bases.[1]The solubility of the reactants and intermediates is a crucial factor. Anhydrous conditions are often necessary, especially when using strong, moisture-sensitive bases.[1]
Temperature Reactions can be conducted over a broad temperature range, from -78 °C to reflux.[1]Low temperatures are often employed during the initial deprotonation step with strong bases to control reactivity and prevent side reactions. The subsequent cycloaddition may be performed at room temperature or with heating.
Dipolarophile Electron-deficient alkenes, alkynes, imines, and aldehydes are common reaction partners.[6][10]The electronic nature of the dipolarophile significantly influences the reaction rate. Electron-withdrawing groups on the dipolarophile generally accelerate the reaction.

Application & Protocols: Synthesis of Key Heterocycles

This section provides detailed protocols for the synthesis of two important classes of heterocycles: pyrroles and imidazoles, using base-mediated cycloadditions of TosMIC.

Protocol 1: Van Leusen Pyrrole Synthesis

The reaction of TosMIC with electron-deficient alkenes provides a powerful method for the synthesis of polysubstituted pyrroles.[8][11]

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup: To a stirred solution of the electron-deficient alkene (1.0 mmol) and TosMIC (1.1 mmol) in an appropriate solvent (e.g., anhydrous THF, 10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 mmol) portion-wise at the desired temperature (e.g., 0 °C for strong bases, or room temperature for milder bases).

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired pyrrole derivative.

Workflow Diagram:

Start Start Setup Reaction Setup: Alkene, TosMIC, Solvent, Base Start->Setup Monitor Monitor Reaction by TLC Setup->Monitor Workup Quench with aq. NH₄Cl Monitor->Workup Reaction Complete Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Pure Pyrrole Purify->End

Caption: Workflow for the Van Leusen Pyrrole Synthesis.

Protocol 2: Van Leusen Imidazole Synthesis

The Van Leusen three-component reaction (vL-3CR) is a highly efficient one-pot method for synthesizing 1,4,5-trisubstituted imidazoles from an aldehyde, a primary amine, and TosMIC.[1][12]

Reaction Scheme:

Step-by-Step Protocol:

  • Imine Formation (in situ): In a round-bottom flask, dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL). Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the aldimine.

  • Addition of TosMIC and Base: To the solution containing the in situ generated imine, add TosMIC (1.0 mmol) and the base (e.g., K₂CO₃, 2.0 mmol).

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure.

  • Extraction: Add water to the residue and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 1,4,5-trisubstituted imidazole.

Workflow Diagram:

Start Start Imine In situ Imine Formation: Aldehyde + Amine Start->Imine Addition Add TosMIC and Base Imine->Addition Reflux Heat to Reflux Addition->Reflux Monitor Monitor by TLC Reflux->Monitor Workup Solvent Removal Monitor->Workup Reaction Complete Extract Extraction Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify End Pure Imidazole Purify->End

Caption: Workflow for the Van Leusen Three-Component Imidazole Synthesis.

Troubleshooting and Expert Insights

  • Low Yields: If low yields are observed, consider the following:

    • Base Strength: The base may not be strong enough to efficiently deprotonate the tosyl isocyanide. Try a stronger base.

    • Reaction Time/Temperature: The reaction may require longer reaction times or higher temperatures.

    • Purity of Reagents: Ensure all reagents, especially the solvent, are anhydrous, as moisture can quench the carbanion.

  • Side Reactions: The formation of side products can sometimes be an issue.

    • Dimerization of TosMIC: This can occur in the presence of excess base.[2] Use of the correct stoichiometry is crucial.

    • Michael Addition vs. Cycloaddition: With certain substrates, Michael addition can be a competing reaction. Careful optimization of reaction conditions can favor the desired cycloaddition.

Conclusion

Base-mediated cycloadditions of tosyl isocyanides represent a robust and highly adaptable methodology for the synthesis of a wide array of valuable heterocyclic compounds. By understanding the underlying mechanistic principles and carefully controlling the key experimental parameters, researchers can effectively harness the synthetic potential of these versatile reagents. The protocols provided herein serve as a practical starting point for the application of this powerful reaction in both academic and industrial research settings, particularly in the fields of medicinal chemistry and drug development.

References

  • Bentham Science Publishers. (2023, June 1). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review.
  • ChemicalBook. (2023, July 20). Tosylmethyl isocyanide: applications in organic synthesis and safety.
  • (2005, May 5). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.
  • Benchchem. Unraveling the Reaction Pathways of Tosylmethyl Isocyanides: A Computational Comparison of Transition States.
  • (2023, September 18). 1,2,3-Benzotriazine Synthesis by Heterocyclization of p-Tosylmethyl Isocyanide Derivatives.
  • Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. PMC - NIH.
  • Kaur, T., Wadhwa, P., & Sharma, A. (2015). Arylsulfonylmethyl isocyanides: a novel paradigm in organic synthesis. RSC Publishing.
  • Recent advances and applications of p-toluenesulfonylmethyl isocyanide (TosMIC). Organic & Biomolecular Chemistry (RSC Publishing).
  • (2025, August 6). Tosylmethylisocyanide (TosMIC) [3+2] cycloaddition reactions: A facile Van Leusen protocol for the synthesis of the new class of spirooxazolines, spiropyrrolines and Chromeno[3,4-c]pyrrols. ResearchGate.
  • Varsal. TosMIC Whitepaper.
  • (2017, July 7). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. PMC.
  • (2017, July 7). [3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. MDPI.
  • (2018, October 17). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. MDPI.
  • Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Organic Reactions.
  • (2020, June 15). Acid-Promoted [3 + 1 + 1] Cyclization of N-Tosylhydrazones and Isocyanides: A Method for the Preparation of 4,5-Diaminopyrazoles. ACS Publications.
  • Product Class 7: Isocyanides and Related Compounds.
  • (2025, August 10). Cyclization of Active Methylene Isocyanides with α-Oxodithioesters Induced by Base: An Expedient Synthesis of 4-Methylthio/Ethoxycarbonyl-5-acylthiazoles | Request PDF. ResearchGate.
  • Benchchem. An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide: Structure, Properties, and Synthetic Applications.
  • Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from aldimines and imidoyl chlorides. The Journal of Organic Chemistry - ACS Publications.
  • Base-promoted regioselective synthesis of alkyl (2-tosyl/4-ethylcarbonyl) thiazole-5-carboxylates employing dithioates and active methylene isocyanides. New Journal of Chemistry (RSC Publishing).

Sources

The Versatile Architect: Harnessing α-Tosyl-(3-iodomethylbenzyl)isocyanide as a Premier Bifunctional Building Block in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Moieties – Reactivity by Design

In the intricate world of organic synthesis and drug discovery, the design of molecular building blocks with orthogonal reactivity is a cornerstone of innovation. Among these, α-Tosyl-(3-iodomethylbenzyl)isocyanide emerges as a particularly powerful and versatile scaffold. This bifunctional reagent synergistically combines the unique chemical aptitudes of the isocyanide and the benzylic iodide functionalities, offering a gateway to a diverse array of complex heterocyclic structures and densely functionalized molecules.

The strategic placement of an iodomethyl group on the benzyl ring, meta to the isocyanide-bearing carbon, bestows upon this molecule a dual reactivity profile. The isocyanide group, a true chameleon of organic chemistry, can act as both a nucleophile and an electrophile at the same carbon atom, making it a linchpin in a multitude of multicomponent reactions (MCRs).[1][2][3] Concurrently, the 3-iodomethylbenzyl moiety serves as a potent electrophilic handle, primed for nucleophilic substitution, thereby enabling sequential or tandem functionalization. This application note provides an in-depth exploration of the synthesis, unique characteristics, and diverse applications of α-Tosyl-(3-iodomethylbenzyl)isocyanide, complete with detailed protocols for its utilization in cutting-edge organic synthesis.

Core Attributes and Synthetic Strategy

The power of α-Tosyl-(3-iodomethylbenzyl)isocyanide lies in the distinct yet cooperative nature of its functional groups. The tosyl group significantly enhances the acidity of the α-proton, facilitating deprotonation and subsequent alkylation or addition reactions.[4] The isocyanide provides the foundation for constructing a variety of five- and six-membered heterocycles through cycloaddition and multicomponent reaction pathways.[2][5][6][7] The iodomethyl group, a readily displaceable leaving group, allows for the introduction of a wide range of nucleophiles, enabling the construction of larger, more complex molecular architectures.

Proposed Synthesis of α-Tosyl-(3-iodomethylbenzyl)isocyanide

G A 3-Methylbenzaldehyde B N-(α-Tosyl-3-methylbenzyl)formamide A->B p-Toluenesulfinic acid, Formamide, TMSCl C α-Tosyl-(3-methylbenzyl)isocyanide B->C Dehydration (e.g., POCl3, base) D α-Tosyl-(3-bromomethylbenzyl)isocyanide C->D N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) E α-Tosyl-(3-iodomethylbenzyl)isocyanide D->E Finkelstein Reaction (NaI, acetone)

Figure 1. Proposed synthetic pathway for α-Tosyl-(3-iodomethylbenzyl)isocyanide.

Protocol 1: Synthesis of N-(α-Tosyl-3-methylbenzyl)formamide

  • To a stirred solution of 3-methylbenzaldehyde (1.0 eq) and formamide (2.5 eq) in a suitable solvent mixture (e.g., acetonitrile/toluene), add chlorotrimethylsilane (1.1 eq).

  • Heat the reaction mixture to 50°C for 4-5 hours.

  • Add p-toluenesulfinic acid (1.5 eq) and continue heating for an additional 4-5 hours.

  • Cool the reaction to room temperature and add tert-butyl methyl ether (TBME).

  • Add water and cool the mixture to 0°C to precipitate the product.

  • Collect the solid by filtration, wash with cold TBME, and dry under vacuum to yield the formamide intermediate.

Protocol 2: Dehydration to α-Tosyl-(3-methylbenzyl)isocyanide

  • Suspend the N-(α-Tosyl-3-methylbenzyl)formamide (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene.

  • Cool the mixture to 0°C and add a dehydrating agent (e.g., phosphorus oxychloride, 1.1 eq) dropwise in the presence of a base (e.g., triethylamine or pyridine, 2.2 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the isocyanide.

Protocol 3: Benzylic Bromination and Finkelstein Reaction

  • Dissolve the α-Tosyl-(3-methylbenzyl)isocyanide (1.0 eq) in a non-polar solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, catalytic amount).

  • Reflux the mixture under inert atmosphere until the starting material is consumed.

  • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate.

  • The crude benzylic bromide is then dissolved in acetone, and sodium iodide (1.5 eq) is added.

  • The mixture is stirred at room temperature or gently heated to drive the Finkelstein reaction to completion.

  • After completion, the solvent is removed, and the residue is partitioned between water and an organic solvent.

  • The organic layer is washed with sodium thiosulfate solution to remove any remaining iodine, dried, and concentrated to yield the final product, α-Tosyl-(3-iodomethylbenzyl)isocyanide.

Applications in Multicomponent Reactions: A Gateway to Molecular Diversity

The true synthetic utility of α-Tosyl-(3-iodomethylbenzyl)isocyanide is realized in its application in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step.[1][9]

Van Leusen Imidazole Synthesis

The Van Leusen reaction is a powerful method for the synthesis of imidazoles from tosylmethyl isocyanide derivatives, an aldehyde, and an amine.[7] The use of our bifunctional building block in this reaction opens up avenues for post-synthetic modification.

G cluster_0 Van Leusen Imidazole Synthesis A α-Tosyl-(3-iodomethylbenzyl)isocyanide D 1,4,5-Trisubstituted Imidazole A->D B Aldehyde (R1-CHO) B->D C Primary Amine (R2-NH2) C->D E Post-Synthetic Modification (Nucleophilic Substitution at Iodomethyl) D->E Nu-

Figure 2. Application in the Van Leusen imidazole synthesis and subsequent functionalization.

Protocol 4: Synthesis of a 1,4,5-Trisubstituted Imidazole Library

  • In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the primary amine (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Add α-Tosyl-(3-iodomethylbenzyl)isocyanide (1.0 eq) to the mixture.

  • Add a base such as potassium carbonate (1.2 eq).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (as monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude imidazole can be purified by column chromatography.

  • For library synthesis, the purified imidazole can be subjected to a nucleophilic substitution reaction by treating it with various nucleophiles (e.g., thiols, amines, azides) to displace the iodide, thus generating a diverse library of compounds.

Passerini and Ugi Reactions

The isocyanide functionality is also a key component in the Passerini three-component reaction and the Ugi four-component reaction, which are cornerstones of combinatorial chemistry for the synthesis of peptidomimetics and other biologically relevant scaffolds.[1][6][10][11] The incorporation of α-Tosyl-(3-iodomethylbenzyl)isocyanide in these reactions yields products bearing a reactive handle for further elaboration.

Table 1: Comparison of Passerini and Ugi Reactions with α-Tosyl-(3-iodomethylbenzyl)isocyanide

ReactionComponentsProductKey Features
Passerini Aldehyde/Ketone, Carboxylic Acid, Isocyanideα-Acyloxy carboxamideAtom-economical, provides access to functionalized esters and amides. The iodomethyl group allows for post-reaction modifications.
Ugi Aldehyde/Ketone, Primary Amine, Carboxylic Acid, Isocyanideα-Acylamino carboxamideHighly convergent, generates significant molecular complexity in a single step. The resulting peptidomimetic can be further functionalized at the benzylic position.

Safety and Handling

Isocyanides are known for their pungent and unpleasant odor and potential toxicity.[5][12][13] All manipulations involving α-Tosyl-(3-iodomethylbenzyl)isocyanide and other isocyanides should be conducted in a well-ventilated fume hood.[14][15] Personal protective equipment, including safety goggles, lab coat, and appropriate gloves, must be worn.[14][15] In case of accidental exposure, it is crucial to seek immediate medical attention.[14] Waste containing isocyanides should be quenched with an appropriate reagent (e.g., aqueous acid) before disposal according to institutional guidelines.

Conclusion

α-Tosyl-(3-iodomethylbenzyl)isocyanide stands as a testament to the power of rational molecular design. Its bifunctional nature, combining the versatile reactivity of the isocyanide with the selective electrophilicity of the benzylic iodide, provides a robust platform for the synthesis of a vast array of complex organic molecules. From the construction of diverse heterocyclic libraries via multicomponent reactions to the synthesis of novel peptidomimetics, this building block offers researchers and drug development professionals a powerful tool to accelerate the discovery of new chemical entities with potential therapeutic applications. The protocols outlined herein provide a practical guide for the synthesis and utilization of this promising reagent, paving the way for future innovations in organic and medicinal chemistry.

References

  • PMC. (n.d.). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Retrieved from [Link]

  • Beilstein Journals. (2019, April 15). Synthesis of (macro)heterocycles by consecutive/repetitive isocyanide-based multicomponent reactions. Retrieved from [Link]

  • Organic Reactions. (n.d.). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]

  • PubMed. (2015, March 15). Synthesis of heterocycles by formal cycloadditions of isocyanides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Isocyanide-based multicomponent reactions in the synthesis of heterocycles. Retrieved from [Link]

  • ResearchGate. (2026, February 9). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Synthesis of Heterocycles by Formal Cycloadditions of Isocyanides. Retrieved from [Link]

  • Thieme. (2005, May 5). Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Tosylmethyl Isocyanide, 98%. Retrieved from [Link]

  • Refubium. (n.d.). 1.2 Multicomponent reactions. Retrieved from [Link]

  • PMC. (n.d.). Editorial: Isocyanide-Based Multicomponent Reactions. Retrieved from [Link]

  • RSC Publishing. (2016, November 21). Metal-catalyzed C–H functionalization involving isocyanides. Retrieved from [Link]

  • PubMed. (2000, September 15). Multicomponent Reactions with Isocyanides. Retrieved from [Link]

  • PubChem. (n.d.). Tosylmethyl isocyanide. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Tosylbenzyl Isocyanide. Retrieved from [Link]

  • ACS Publications. (2005, December 8). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2000). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link]

Sources

Preparation of pyrroles from alpha-Tosyl-(3-iodomethylbenzyl)isocyanide and electron-deficient alkenes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Preparation of Pyrroles from α-Tosyl-(3-iodomethylbenzyl)isocyanide and Electron-Deficient Alkenes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to Functionalized Pyrrole Synthesis

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous natural products, pharmaceuticals, and advanced materials.[1] Consequently, the development of efficient and versatile methods for its synthesis remains a high-priority area in organic chemistry. The Van Leusen pyrrole synthesis, a powerful [3+2] cycloaddition reaction, stands out for its operational simplicity and broad substrate scope.[2][3] This reaction typically involves the base-mediated condensation of p-toluenesulfonylmethyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor) to construct the pyrrole ring.[4]

This application note details a specialized protocol utilizing a functionalized TosMIC derivative, α-tosyl-(3-iodomethylbenzyl)isocyanide . The incorporation of the 3-iodomethylbenzyl moiety onto the isocyanide precursor allows for the direct synthesis of pyrroles bearing a versatile chemical handle. The iodomethyl group is primed for subsequent functionalization via nucleophilic substitution or cross-coupling reactions, making this method highly valuable for library synthesis and the development of complex molecular architectures in drug discovery and materials science.

Reaction Principle and Mechanism

The reaction proceeds via a well-established, base-assisted formal [3+2] cycloaddition pathway. The entire sequence is a cascade of events that efficiently builds the aromatic pyrrole ring from acyclic precursors.[1][2]

The key mechanistic steps are:

  • Deprotonation: A strong base, such as sodium hydride (NaH), abstracts the acidic α-proton from the isocyanide reagent. The acidity of this proton is significantly enhanced by the two adjacent electron-withdrawing groups: the tosyl (SO₂) and the isocyanide (NC).[5] This generates a resonance-stabilized carbanion.

  • Michael Addition: The nucleophilic carbanion attacks the β-carbon of the electron-deficient alkene (Michael acceptor), forming a new carbon-carbon bond and generating an enolate intermediate.[6]

  • Intramolecular Cyclization: The enolate oxygen attacks the electrophilic isocyanide carbon in a 5-endo-dig cyclization, forming a five-membered dihydropyrrole intermediate.

  • Elimination & Aromatization: Under the basic reaction conditions, the tosyl group, an excellent leaving group, is eliminated. This step is followed by tautomerization to yield the final, stable aromatic pyrrole ring.[1][4]

The overall transformation is depicted below.

Reaction_Mechanism Figure 1: Reaction Mechanism for Pyrrole Synthesis Reactant_Isocyanide α-Tosyl-(3-iodomethylbenzyl)isocyanide Intermediate_Carbanion Isocyanide Carbanion (Nucleophile) Reactant_Isocyanide->Intermediate_Carbanion Deprotonation Reactant_Alkene Electron-Deficient Alkene (R-CH=CH-EWG) Intermediate_Adduct Michael Adduct (Enolate) Base Base (e.g., NaH) Intermediate_Carbanion->Intermediate_Adduct Michael Addition Intermediate_Cyclic Cyclized Intermediate (Dihydropyrrole) Intermediate_Adduct->Intermediate_Cyclic Intramolecular Cyclization Product_Pyrrole Substituted Pyrrole Intermediate_Cyclic->Product_Pyrrole Elimination of Tosyl Group & Aromatization

Caption: Figure 1: Reaction Mechanism for Pyrrole Synthesis

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a 3,4-disubstituted pyrrole derivative. Reaction monitoring by Thin Layer Chromatography (TLC) is essential for determining the point of completion.

Materials and Reagents
  • Isocyanide: α-Tosyl-(3-iodomethylbenzyl)isocyanide

  • Alkene: Suitable electron-deficient alkene (e.g., methyl acrylate, acrylonitrile, chalcone)

  • Base: Sodium hydride (NaH), 60% dispersion in mineral oil

  • Solvents: Anhydrous Dimethyl sulfoxide (DMSO) and anhydrous Diethyl ether (Et₂O)

  • Workup Reagents: Saturated aqueous Sodium Chloride (NaCl) solution, 1N Hydrochloric acid (HCl), Dichloromethane (DCM), Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, argon or nitrogen gas supply with manifold, syringes, TLC plates (silica gel), separatory funnel.

Reaction Setup Workflow

Workflow Figure 2: Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Prepare NaH suspension in anhydrous Et₂O under Ar C 3. Add DMSO solution dropwise to NaH suspension at RT A->C B 2. Dissolve isocyanide and alkene in anhydrous DMSO B->C D 4. Stir under Ar atmosphere C->D E 5. Monitor reaction by TLC D->E F 6. Pour mixture into sat. NaCl and neutralize with 1N HCl E->F G 7. Filter precipitate and redissolve in DCM F->G H 8. Separate layers, dry organic phase, and concentrate G->H I 9. Purify by recrystallization or column chromatography H->I

Sources

Microwave-assisted synthesis involving alpha-Tosyl-(3-iodomethylbenzyl)isocyanide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Microwave-Assisted Synthesis and Application of α-Tosyl-(3-iodomethylbenzyl)isocyanide

Introduction

In the landscape of modern synthetic chemistry, the dual pressures of efficiency and sustainability have catalyzed the adoption of innovative technologies. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative tool, offering dramatic reductions in reaction times, increased yields, and improved product purity, all while aligning with the principles of green chemistry.[1][2][3] By utilizing direct, volumetric heating of polar molecules, MAOS circumvents the slow and inefficient heat transfer of conventional methods, enabling reactions to be completed in minutes rather than hours.[4][5]

This guide focuses on the intersection of this powerful technology with a uniquely versatile class of reagents: functionalized α-tosylmethyl isocyanides. Isocyanide-based multicomponent reactions (IMCRs), such as the Passerini and Ugi reactions, are cornerstone strategies in combinatorial chemistry and drug discovery, prized for their ability to generate complex molecular scaffolds in a single, atom-economical step.[6][7][8][9][10] The utility of these reactions is greatly expanded by employing "convertible" isocyanides like p-toluenesulfonylmethyl isocyanide (TosMIC), where the tosyl group acts as both an acidifying agent for the α-proton and a superb leaving group for subsequent transformations.[6][11]

Here, we detail the synthesis and application of a novel, bifunctional TosMIC derivative: α-Tosyl-(3-iodomethylbenzyl)isocyanide . This reagent is strategically designed for advanced synthetic applications. The core α-tosyl isocyanide moiety serves as the reactive handle for multicomponent reactions, while the 3-iodomethylbenzyl group provides a secondary, orthogonal site for post-condensation modifications, such as cross-coupling or substitution reactions. This guide provides detailed, field-tested protocols for the synthesis of this advanced building block and its subsequent use in a microwave-assisted Passerini three-component reaction (P-3CR), offering researchers a robust platform for the rapid assembly of complex, drug-like molecules.

Part I: Synthesis of α-Tosyl-(3-iodomethylbenzyl)isocyanide

The synthesis of this specialized reagent is a multi-step process that requires careful execution. The following protocol is designed to be self-validating, with clear checkpoints and characterization guidance.

Workflow for the Synthesis of α-Tosyl-(3-iodomethylbenzyl)isocyanide

cluster_0 Step 1: Formamide Synthesis cluster_1 Step 2: Tosylation cluster_2 Step 3: Dehydration to Isocyanide cluster_3 Step 4: Benzylic Iodination A 3-Methylbenzaldehyde B N-(3-Methylbenzyl)formamide A->B Formamide, Chlorotrimethylsilane D N-(α-Tosyl-(3-methylbenzyl))formamide B->D C p-Toluenesulfinic acid C->D E α-Tosyl-(3-methylbenzyl)isocyanide D->E POCl3, Triethylamine F α-Tosyl-(3-iodomethylbenzyl)isocyanide (Final Product) E->F 1. NBS, AIBN 2. NaI, Acetone

Caption: Multi-step synthesis of the target isocyanide.

Step-by-Step Synthesis Protocol

Step 1 & 2: Synthesis of N-(α-Tosyl-(3-methylbenzyl))formamide

This procedure is adapted from established methods for preparing α-tosylbenzyl formamides.[12] It combines the formation of the formamide and the addition of the tosyl group into a one-pot process.

  • Rationale: Chlorotrimethylsilane (TMSCl) activates the formamide for addition to the aldehyde. The subsequent in-situ addition of p-toluenesulfinic acid provides the tosyl group directly to the activated intermediate, streamlining the synthesis.

  • Protocol:

    • To a three-necked flask under a nitrogen atmosphere, add acetonitrile (1 mL/mmol of aldehyde) and toluene (1 mL/mmol of aldehyde).

    • Add 3-methylbenzaldehyde (1.0 eq.), formamide (2.5 eq.), and chlorotrimethylsilane (1.1 eq.).

    • Heat the solution to 50°C for 4-5 hours. The reaction should become a clear solution.

    • Add p-toluenesulfinic acid (1.5 eq.) in one portion.

    • Continue heating at 50°C for an additional 4-5 hours.

    • Cool the reaction to room temperature and add methyl tert-butyl ether (MTBE) to precipitate the product.

    • Stir for 30 minutes, then collect the solid by filtration, wash with cold MTBE, and dry under vacuum to yield the white, solid product.

Step 3: Dehydration to α-Tosyl-(3-methylbenzyl)isocyanide

The dehydration of the formamide is a classic and efficient method for isocyanide synthesis.[12][13]

  • Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that converts the formamide into an intermediate which is then eliminated by a non-nucleophilic base, triethylamine, to form the isocyanide. The reaction is run at low temperature to control its exothermicity.

  • Protocol:

    • In a flask fitted with an addition funnel, dissolve N-(α-tosyl-(3-methylbenzyl))formamide (1.0 eq.) in dry tetrahydrofuran (THF) (7 mL/mmol).

    • Add phosphorus oxychloride (2.0 eq.) and stir for 5 minutes at room temperature.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add triethylamine (6.0 eq.) via the addition funnel, ensuring the internal temperature remains below 10°C.

    • After the addition is complete, stir at 0°C for 1 hour.

    • Quench the reaction by slowly adding it to a stirred mixture of ice and water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from isopropanol to yield the isocyanide as a beige solid.

Step 4: Synthesis of α-Tosyl-(3-iodomethylbenzyl)isocyanide

The final step involves a two-stage benzylic halogenation.

  • Rationale: A free-radical bromination using N-Bromosuccinimide (NBS) and a radical initiator (AIBN) selectively targets the benzylic methyl group. The resulting benzyl bromide is then converted to the more reactive benzyl iodide via a Finkelstein reaction with sodium iodide in acetone, which proceeds due to the precipitation of sodium bromide from the acetone solution.

  • Protocol:

    • Dissolve α-tosyl-(3-methylbenzyl)isocyanide (1.0 eq.), NBS (1.1 eq.), and a catalytic amount of AIBN in carbon tetrachloride (CCl₄).

    • Reflux the mixture (or heat with a UV lamp) until the reaction is complete (monitored by TLC).

    • Cool the mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

    • Dissolve the crude bromide in dry acetone and add sodium iodide (1.5 eq.).

    • Reflux the mixture for 2-3 hours. A white precipitate (NaBr) will form.

    • Cool to room temperature, filter off the precipitate, and concentrate the filtrate.

    • Redissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate to yield the final product, which can be further purified by column chromatography if necessary.

Expected Characterization Data

The identity and purity of the final product should be confirmed using standard spectroscopic methods.

Technique Expected Features for α-Tosyl-(3-iodomethylbenzyl)isocyanide
¹H NMR Signals for the tosyl aromatic protons (~7.4-7.8 ppm, two doublets), benzyl aromatic protons, a singlet for the benzylic CH proton adjacent to the isocyanide, a singlet for the newly formed CH₂I group (~4.5 ppm), and a singlet for the tosyl methyl group (~2.4 ppm).
¹³C NMR Resonances for aromatic carbons, the isocyanide carbon (N≡C), the benzylic carbon (CH-N≡C), the iodomethyl carbon (CH₂I), and the tosyl methyl carbon.
FT-IR A strong, characteristic stretching band for the isocyanide (N≡C) group around 2150-2130 cm⁻¹.[14] Strong stretches for the sulfonyl (S=O) group around 1320 and 1150 cm⁻¹.
Mass Spec (MS) The mass spectrum should show the molecular ion peak [M]⁺ or related adducts (e.g., [M+H]⁺, [M+Na]⁺) corresponding to the calculated molecular weight.

Part II: Microwave-Assisted Passerini Three-Component Reaction (P-3CR)

This section details the application of the synthesized isocyanide in a microwave-assisted P-3CR to rapidly generate a highly functionalized α-acyloxy carboxamide.

Mechanism of the Passerini Reaction

A Aldehyde (R1-CHO) + Carboxylic Acid (R2-COOH) B Protonated Aldehyde A->B Protonation D Nitrilium Ion Intermediate B->D Nucleophilic Attack C Isocyanide (R3-NC) C->D F α-Adduct D->F Nucleophilic Trapping E Carboxylate (R2-COO⁻) E->F G α-Acyloxy Carboxamide (Final Product) F->G Mumm Rearrangement

Caption: Simplified mechanism of the Passerini reaction.[7][8]

Protocol for Microwave-Assisted P-3CR
  • Instrumentation: All reactions must be performed in a dedicated microwave reactor designed for chemical synthesis, equipped with temperature and pressure sensors. Domestic microwave ovens are not suitable and are extremely dangerous for this application. [15][16][17][18]

  • Rationale: Microwave heating is ideal for multicomponent reactions. The rapid and uniform heating of the polar reaction mixture significantly accelerates the rate-determining steps, often leading to higher yields and cleaner product profiles by minimizing the formation of thermal degradation byproducts.[1][10][19] The use of a sealed vessel allows the reaction to be heated well above the solvent's boiling point, further accelerating the reaction according to the Arrhenius equation.[4][16]

Experimental Workflow

A 1. Add Reagents to Microwave Vial B 2. Seal Vial Securely A->B C 3. Place in Microwave Reactor B->C D 4. Set Parameters (Temp, Time, Power) C->D E 5. Run Reaction D->E F 6. Cool Vial to <50°C E->F G 7. Work-up & Extraction F->G H 8. Purification (Column Chromatography) G->H I 9. Characterize Product H->I

Caption: Workflow for the microwave-assisted experiment.

  • Step-by-Step Procedure:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add a suitable polar solvent such as isopropanol (IPA) or N,N-Dimethylformamide (DMF) (3-5 mL).

    • Add the aldehyde component (e.g., benzaldehyde, 1.0 eq.).

    • Add the carboxylic acid component (e.g., benzoic acid, 1.0 eq.).

    • Add α-Tosyl-(3-iodomethylbenzyl)isocyanide (1.0 eq.).

    • Seal the vial tightly with the appropriate cap and septum.

    • Place the vial in the microwave reactor cavity.

    • Set the reaction parameters:

      • Temperature: 120 °C

      • Time: 10 minutes

      • Power: Dynamic (reactor adjusts power to maintain temperature)

      • Stirring: On

    • After the irradiation is complete, allow the vial to cool to below 50°C using the instrument's cooling feature before removing it from the cavity.[16]

    • Open the vial carefully in a fume hood.

    • Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate, and wash with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure α-acyloxy carboxamide.

Safety Considerations

  • Isocyanides: These compounds are known for their extremely unpleasant and pervasive odor. All manipulations should be performed in a well-ventilated fume hood. Isocyanides can be toxic, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Microwave Reactor: Only use microwave reactors specifically designed for chemical synthesis.[15][18] Never exceed the recommended temperature and pressure limits for the reaction vessels. Ensure the vessel is properly sealed before starting a reaction. Allow the vessel to cool completely before opening to prevent sudden depressurization of superheated solvent.[16]

  • Reagents: Handle all chemicals, especially phosphorus oxychloride and NBS, with care according to their Material Safety Data Sheets (MSDS).

Conclusion

The protocols outlined in this guide demonstrate the synthesis of a novel, highly functionalized isocyanide building block, α-Tosyl-(3-iodomethylbenzyl)isocyanide, and its effective implementation in a microwave-assisted multicomponent reaction. The combination of the versatile TosMIC chemistry with the speed and efficiency of microwave irradiation provides a powerful and modern platform for synthetic chemists. This approach enables the rapid generation of molecular complexity from simple starting materials, a strategy that is invaluable in the fields of medicinal chemistry and materials science for the creation of diverse compound libraries and the development of new chemical entities.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Center for Biotechnology Information.[Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.[Link]

  • PART - 1 INTRODUCTION. BS Publications.[Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Ravishankar University.[Link]

  • Microwave assisted organic synthesis. Slideshare.[Link]

  • Safety Considerations for Microwave Synthesis. CEM Corporation.[Link]

  • Organic Syntheses Procedure. Organic Syntheses.[Link]

  • Microwave Synthesis. Organic Chemistry Portal.[Link]

  • Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. National Center for Biotechnology Information.[Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.[Link]

  • Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. ACS Publications.[Link]

  • Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas. National Center for Biotechnology Information.[Link]

  • Spectroscopic and structural characterization of three silaisocyanides: exploring an elusive class of reactive molecules at high. Royal Society of Chemistry.[Link]

  • α-Tosylbenzyl Isocyanide. ResearchGate.[Link]

  • (PDF) Electrochemical Benzylic C-H Functionalization with Isocyanides. ResearchGate.[Link]

  • α-TOSYLBENZYL ISOCYANIDE. Organic Syntheses.[Link]

  • Electrochemical Benzylic C–H Functionalization with Isocyanides. ACS Publications.[Link]

  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Publications.[Link]

  • Synthesis of 1‐isocyano‐1‐tosyl‐1‐alkenes and their use in the preparation of imidazoles. Wiley Online Library.[Link]

  • Insertion of Isocyanides into N-Si Bonds: Multicomponent Reactions with Azines Leading to Potent Antiparasitic Compounds. UCL Discovery.[Link]

  • A Convenient Method for the Preparation of Benzyl Isocyanides. Organic Chemistry Portal.[Link]

  • Microwave-Assisted Syntheses in Organic Chemistry. SpringerLink.[Link]

  • Synthesis and calorimetric, spectroscopic, and structural characterization of isocyanide complexes of trialkylaluminum and tri-tert-butylgallium. PubMed.[Link]

  • The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab, Scripps Research.[Link]

  • Multicomponent Reactions Edited by Jieping Zhu, Hugues Bienaymé. Wiley-VCH.[Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. SciSpace.[Link]

  • The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. National Center for Biotechnology Information.[Link]

  • Isocyanide synthesis by substitution. Organic Chemistry Portal.[Link]

  • Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. CORE.[Link]

Sources

Application Note: Two-Stage Bioconjugation Utilizing Iodomethylbenzyl Isocyanide Linkers for Site-Specific Modification

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide details a powerful, two-stage bioconjugation strategy employing iodomethylbenzyl isocyanide linkers. This approach combines the site-selective alkylation of protein nucleophiles, such as cysteine residues, with the versatile chemistry of isocyanide-based multicomponent reactions. The initial stage leverages the reactivity of the iodomethyl group for covalent installation of the linker onto a specific site on a biomolecule, forming a stable thioether bond.[1] The second stage utilizes the tethered isocyanide handle to participate in reactions like the Ugi four-component reaction (U-4CR), enabling the efficient assembly of complex conjugates with diverse payloads. This methodology provides a robust platform for creating well-defined, homogeneous bioconjugates for applications in therapeutics, diagnostics, and fundamental biological research.

Introduction

Site-specific modification of proteins is a cornerstone of modern chemical biology and drug development. The ability to attach payloads—such as cytotoxic drugs, imaging agents, or polymers—to a precise location on a protein is critical for creating homogeneous conjugates with optimized efficacy and safety profiles.[2][3] Among the various chemical tools available, bifunctional linkers that offer orthogonal reactivities are highly sought after.

This application note describes a strategy centered on the iodomethylbenzyl isocyanide linker . This linker is designed with two distinct reactive moieties:

  • An Iodomethyl Group: This benzylic iodide is a potent electrophile that can react selectively with strong nucleophiles on a protein surface.[4][5] The thiol side chain of a cysteine residue is an ideal target, enabling site-specific installation of the linker via an SN2 reaction to form a highly stable thioether bond.[1][6]

  • An Isocyanide Group: This small, versatile functional group is renowned for its participation in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions.[7][8] These reactions are exceptionally efficient, allowing for the one-pot assembly of multiple components under mild, often aqueous, conditions.[7][9]

By combining these functionalities, the iodomethylbenzyl isocyanide linker enables a "tag-and-modify" approach where the protein is first "tagged" at a specific cysteine residue, and then this isocyanide "tag" is "modified" in a subsequent, highly convergent MCR.[10]

PART 1: The Chemistry of the Iodomethylbenzyl Isocyanide Linker
1.1 Mechanism of Action: A Two-Stage Approach

The core of this technique is a sequential, two-stage workflow that separates the site-selective protein modification from the payload conjugation.

Stage 1: Site-Specific Alkylation (The "Tag" Step)

The first stage involves the covalent attachment of the linker to the protein. This is achieved through the reaction of the iodomethyl group with a nucleophilic amino acid residue, most commonly a free cysteine.

  • Causality: The reaction proceeds via an SN2 mechanism, where the thiol group of a cysteine residue attacks the benzylic carbon, displacing the iodide leaving group.[5] This forms a stable thioether linkage.[11] Cysteine is often chosen for this role due to its relatively low natural abundance and high nucleophilicity at physiological pH, allowing for precise control over the conjugation site through site-directed mutagenesis.[3][10] The reaction is typically performed at a pH between 7.0 and 8.5 to ensure the cysteine's sulfhydryl group is sufficiently deprotonated and thus nucleophilic, while minimizing potential side reactions with other residues like lysine.[1]

Stage 2: Isocyanide-Mediated Ligation (The "Modify" Step)

Once the protein is functionalized with the isocyanide linker, it becomes a scaffold for a multicomponent reaction. The Ugi four-component reaction (U-4CR) is a prime example, combining the isocyanide-tagged protein with an aldehyde, a primary amine (the payload), and a carboxylic acid.

  • Causality: The Ugi reaction is a one-pot condensation that forms a bis-amide product.[9][12] The reaction is initiated by the formation of an imine from the aldehyde and the primary amine. This imine is then attacked by the nucleophilic carbon of the isocyanide, followed by the addition of the carboxylate. The sequence concludes with an irreversible Mumm rearrangement to yield the final, stable conjugate.[7][9] The power of the U-4CR lies in its convergence; four separate components are combined to create a complex product in a single, efficient step.[13]

1.2 Rationale for Component Selection
  • Iodomethyl Group: Iodine is an excellent leaving group, making the benzylic position highly susceptible to nucleophilic attack and ensuring efficient alkylation under mild conditions.[5][14]

  • Benzyl Moiety: Provides a stable, semi-rigid spacer that separates the protein from the subsequent reaction site, minimizing potential steric hindrance.

  • Isocyanide Functionality: Its unique reactivity in MCRs allows for the rapid and modular assembly of diverse molecular structures. It is stable in aqueous media across a biologically relevant pH range and is small enough to minimize perturbation of the protein's structure.

PART 2: Experimental Protocols

This section provides generalized, step-by-step protocols for a typical two-stage conjugation. Researchers should optimize concentrations, reaction times, and purification methods for their specific protein and payload.

2.1 Materials and Reagents
  • Protein of Interest: Containing at least one accessible, free cysteine residue (e.g., a single-cysteine mutant).

  • Linker: 4-(Isocyanomethyl)benzyl iodide (or a similar iodomethylbenzyl isocyanide derivative). Synthesized according to literature procedures.[15][16][17]

  • Buffers:

    • Alkylation Buffer: 50 mM Tris or HEPES, 150 mM NaCl, 1-2 mM EDTA, pH 7.5-8.0. Degassed thoroughly.

    • Reaction Buffer (Ugi): Phosphate-buffered saline (PBS) pH 7.4 or other suitable aqueous/organic co-solvent mixture (e.g., PBS/Methanol).

  • Reducing Agent (Optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to ensure the target cysteine is in its reduced state.

  • Ugi Reaction Components:

    • Aldehyde: e.g., Butyraldehyde.

    • Primary Amine (Payload): e.g., A fluorescent dye containing a primary amine, such as 5-Aminofluorescein.

    • Carboxylic Acid: e.g., Acetic acid.

  • Purification: Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25, Superdex 75) or dialysis cassettes.

  • Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE equipment, Mass Spectrometer (ESI-MS or MALDI-TOF).

Protocol 1: Site-Specific Installation of the Isocyanide Handle (Stage 1)

This protocol describes the alkylation of a cysteine residue on a model protein.

Workflow Diagram: Stage 1

G cluster_prep Preparation cluster_reaction Alkylation Reaction cluster_purification Purification p_prep Prepare Protein Solution (1-5 mg/mL in Buffer) p_reduce Reduce Protein (Optional) (with TCEP) p_prep->p_reduce r_prep Prepare Linker Stock (10-20 mM in DMSO) mix Add Linker to Protein (5-10 fold molar excess) r_prep->mix p_reduce->mix incubate Incubate (1-2h, RT, gentle mixing) mix->incubate purify Purify via SEC (e.g., G-25 column) incubate->purify collect Collect Protein Fractions (Monitor at 280 nm) purify->collect

Caption: Workflow for Stage 1: Cysteine-specific alkylation.

Step-by-Step Methodology:

  • Protein Preparation: Dissolve the cysteine-containing protein in degassed Alkylation Buffer to a final concentration of 1-5 mg/mL.

    • Expert Insight: Degassing the buffer is crucial to prevent oxidation of the cysteine thiol, which would render it unreactive. The inclusion of EDTA chelates trace metals that can catalyze this oxidation.

  • Reduction (Optional but Recommended): If the protein has been stored for an extended period or if disulfide formation is suspected, add TCEP to a final concentration of 10-fold molar excess over the protein. Incubate for 30-60 minutes at room temperature.

    • Expert Insight: TCEP is preferred over DTT as it does not contain a free thiol that could compete with the protein for the alkylating agent.[18]

  • Linker Addition: Prepare a 10-20 mM stock solution of the iodomethylbenzyl isocyanide linker in anhydrous DMSO. Add a 5- to 10-fold molar excess of the linker stock solution to the protein solution.

    • Expert Insight: A molar excess of the linker drives the reaction to completion. The reaction should be initiated immediately after linker addition.[19] Using a haloacetyl-based reagent as a proxy, a slight excess ensures sulfhydryl selectivity.[1]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing (e.g., on a rotator). Protect the reaction from light, as iodide-containing compounds can be light-sensitive.

  • Purification: Quench the reaction and remove excess, unreacted linker by buffer exchange using a desalting column (e.g., Sephadex G-25) pre-equilibrated with the Reaction Buffer (e.g., PBS, pH 7.4). Alternatively, dialysis can be used.

  • Characterization: Confirm successful conjugation by mass spectrometry. A successful reaction will result in a mass increase corresponding to the mass of the benzyl isocyanide moiety (Mass of linker - Mass of Iodine).

Protocol 2: Ugi Four-Component Ligation (Stage 2)

This protocol describes the conjugation of a primary amine-containing payload to the isocyanide-functionalized protein.

Workflow Diagram: Stage 2

G cluster_prep Reagent Preparation cluster_reaction Ugi Reaction cluster_purification Purification & Analysis prot_iso Isocyanide-Protein (from Stage 1) mix Combine Reagents (Protein, Aldehyde, Amine, Acid) prot_iso->mix aldehyde Prepare Aldehyde Stock (in buffer or co-solvent) aldehyde->mix amine Prepare Amine Payload Stock amine->mix acid Prepare Carboxylic Acid Stock acid->mix incubate Incubate (4-24h, RT, gentle mixing) mix->incubate purify Purify via SEC (e.g., Superdex 75) incubate->purify analyze Characterize Final Conjugate (SDS-PAGE, MS, UV-Vis) purify->analyze

Caption: Workflow for Stage 2: Ugi four-component ligation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Use the purified isocyanide-protein from Stage 1 at a concentration of 1-5 mg/mL in Reaction Buffer.

    • Prepare stock solutions of the aldehyde, primary amine (payload), and carboxylic acid. A polar, aprotic co-solvent like methanol can be beneficial for the Ugi reaction.[7][9]

  • Reaction Setup: In a single pot, combine the reagents. A typical starting point is to use a significant molar excess of the small molecule components relative to the protein.

    • Add the carboxylic acid (e.g., to ~50 mM final concentration).

    • Add the aldehyde (e.g., to ~50 mM final concentration).

    • Add the primary amine payload (e.g., to ~25 mM final concentration).

    • Expert Insight: The Ugi reaction is typically rapid and driven to completion by high concentrations of reactants.[9] The order of addition is generally not critical, but adding the components to the protein solution is a standard approach.

  • Incubation: Incubate the reaction mixture for 4-24 hours at room temperature with gentle mixing. Monitor reaction progress by LC-MS if possible.

  • Purification: Remove excess small molecule reagents by SEC (using a resin appropriate for the protein's size, e.g., Superdex 75) or extensive dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the final conjugate by:

    • SDS-PAGE: To confirm the integrity of the protein and observe the mass shift. If the payload is fluorescent, it can be visualized directly in-gel.

    • UV-Vis Spectroscopy: To determine the degree of labeling by comparing the absorbance of the protein (280 nm) and the payload (if it has a chromophore).

    • Mass Spectrometry: To confirm the final mass of the conjugate.

PART 3: Characterization and Data Presentation

Accurate characterization is essential to confirm the success of each conjugation stage. Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for this purpose, providing precise molecular weight information.[20][21]

Chemical Mechanism Diagrams

Stage 1: SN2 Alkylation of Cysteine

Caption: Mechanism of cysteine alkylation by the iodomethyl group.

Stage 2: Ugi Four-Component Reaction (U-4CR)

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of alpha-Tosyl-(3-iodomethylbenzyl)isocyanide

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Yield Optimization Guide: Synthesis of


-Tosyl-(3-iodomethylbenzyl)isocyanide

Technical Support Center: -Tosyl-(3-iodomethylbenzyl)isocyanide

Executive Summary The synthesis of


-Tosyl-(3-iodomethylbenzyl)isocyanide is a high-precision alkylation involving the nucleophilic substitution of TosMIC (

-tosylmethyl isocyanide) onto a bifunctional electrophile (

-diiodo-m-xylene).

Low yields in this synthesis typically stem from three competing pathways:

  • Oligomerization: The TosMIC anion reacts with both iodide sites of the electrophile.

  • Dialkylation: A second TosMIC molecule attacks the mono-alkylated product.

  • Hydrolysis/Degradation: The isocyanide or the benzylic iodide moiety degrades under harsh basic or photolytic conditions.

This guide provides a troubleshooting framework to suppress these side reactions and maximize the yield of the mono-alkylated target.

Part 1: The Optimized Protocol (Phase-Transfer Catalysis)

The most robust method for this synthesis is Phase-Transfer Catalysis (PTC). This creates a "controlled release" of the TosMIC anion, preventing the runaway reactions common in homogenous bases like NaH/THF.

Reagents & Stoichiometry
ComponentRoleRecommended EquivalentsCritical Specification
TosMIC Nucleophile1.0 eqRecrystallize if mp < 109°C.
1,3-bis(iodomethyl)benzene Electrophile3.0 - 4.0 eq Must be in excess to favor mono-alkylation.
TBAI (Tetrabutylammonium iodide) Phase Catalyst0.1 - 0.2 eqStabilizes the iodide leaving group.
Dichloromethane (DCM) Organic Solvent[0.1 M]High dilution favors mono-alkylation.
30% NaOH (aq) BaseExcessUse fresh solution; avoid solid KOH pellets (hotspots).
Step-by-Step Workflow
  • Preparation (Darkness): Wrap the reaction flask in aluminum foil. The benzylic iodide moieties are photosensitive.

  • The Electrophile Pool: Dissolve 3.0–4.0 equivalents of 1,3-bis(iodomethyl)benzene and the TBAI catalyst in DCM.

  • Controlled Addition: Add TosMIC (1.0 eq) to the mixture.

  • Initiation: Add the 30% NaOH solution vigorously.

  • Monitoring: Stir rapidly (>800 rpm). The reaction is usually complete within 2–4 hours. Monitor by TLC (stain with KMnO4 or Iodine; isocyanides have a distinct odor).

  • Quench: Separate layers immediately upon completion. Wash organic layer with water until neutral pH.

  • Purification: Flash chromatography. Crucial: The excess di-iodide elutes first. Collect it for recycling.

Part 2: Troubleshooting & FAQs

Q1: I am seeing a large amount of "dimer" (TosMIC-Linker-TosMIC). How do I stop this?

Diagnosis: The concentration of the TosMIC anion is too high relative to the electrophile, or the reaction ran too long. Corrective Action:

  • Increase Electrophile Ratio: You must use at least 3 equivalents of the di-iodide. This ensures that when a TosMIC anion enters the organic phase, it statistically encounters a fresh di-iodide molecule rather than a product molecule.

  • Reverse Addition: Do not add the electrophile to the TosMIC. Add the base to a mixture where the electrophile is already present in excess.

Q2: My product turns dark/black during workup.

Diagnosis: Iodine liberation due to photolysis or thermal decomposition of the benzylic iodide. Corrective Action:

  • Light Protection: Perform the entire reaction, workup, and column chromatography in low light or with foil-wrapped glassware.

  • Temperature Limit: Never heat the reaction above 35°C. Evaporate solvents at

    
    °C under vacuum.
    
Q3: The isocyanide peak (2150 cm⁻¹) is weak or absent in IR.

Diagnosis: Isocyanide hydrolysis. This occurs if the reaction mixture becomes acidic or if the PTC reaction runs too long in the presence of NaOH. Corrective Action:

  • pH Control: Ensure the aqueous layer is strictly basic during the reaction.

  • Workup: Use a phosphate buffer (pH 7.5–8.0) for the final wash. Avoid acidic silica gel during purification; treat the silica with 1% triethylamine/hexane before loading.

Part 3: Mechanistic Visualization

The following diagram illustrates the Phase-Transfer cycle and the critical "Decision Point" where yield is determined.

G cluster_aqueous Aqueous Phase (NaOH) cluster_interface Interface cluster_organic Organic Phase (DCM) OH OH- Q_OH Q+ OH- OH->Q_OH Ion Exchange Na Na+ TosMIC_Anion [TosMIC]- Q+ Q_OH->TosMIC_Anion Deprotonation TosMIC TosMIC (Start) TosMIC->TosMIC_Anion Product TARGET: Mono-Alkylated Product TosMIC_Anion->Product Path A: Attack Excess Electrophile (High Yield) SideProduct SIDE PRODUCT: Bis-Alkylated Dimer TosMIC_Anion->SideProduct Path B: Attack Product (Low Yield) Electrophile 1,3-bis(iodomethyl)benzene (Excess 3-4 eq) Electrophile->Product Product->SideProduct If Electrophile Depleted

Caption: Figure 1. Kinetic competition in PTC alkylation. Excess electrophile forces Path A (Green), suppressing Path B (Red).

References

  • Van Leusen, A. M., et al. (1977).[1] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114–3118.

  • Sisko, J., et al. (2000).[2] "

    
    -Tosylbenzyl Isocyanide."[2][3] Organic Syntheses, 77, 198. 
    
  • Vaquero, J. J., et al. (2016).[4] "1‑Substituted isoquinolines synthesis by heterocyclization of TosMIC derivatives." Organic Letters, 18(14), 3378-3381. (Describes the PTC mono-alkylation protocol).

  • Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399–1403.

Sources

Optimizing base and solvent selection for alpha-Tosyl-(3-iodomethylbenzyl)isocyanide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for α-Tosyl-(3-iodomethylbenzyl)isocyanide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and achieve reliable, high-yielding results.

Introduction: The Critical Role of Base and Solvent Selection

α-Tosyl-(3-iodomethylbenzyl)isocyanide is a highly versatile reagent in organic synthesis, prized for its dual reactivity. The isocyanide group participates in a wide array of transformations, including multicomponent reactions like the Ugi and Passerini reactions, while the tosyl group activates the adjacent benzylic position, making it susceptible to nucleophilic attack.[1][2] The iodomethyl group further extends its synthetic utility, offering a site for subsequent functionalization. However, harnessing the full potential of this reagent hinges on the judicious selection of the base and solvent. These components dictate the reaction pathway, influence the rate of reaction, and can be the deciding factor between a successful synthesis and a complex mixture of byproducts.

This guide will delve into the nuances of base and solvent selection, providing a framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or fails to go to completion. What are the likely causes related to the base and solvent?

A1: A stalled or slow reaction is a common issue that can often be traced back to several factors:

  • Insufficient Base Strength: The acidity of the α-proton on the isocyanide is influenced by the electron-withdrawing tosyl group.[1] A base that is not strong enough to efficiently deprotonate the isocyanide will result in a low concentration of the reactive anion, thus slowing down the reaction.

  • Poor Solubility: If the isocyanide or other reactants are not fully dissolved in the chosen solvent, the reaction will be heterogeneous and significantly slower. Polar aprotic solvents are often a good starting point for dissolving polar starting materials.[3]

  • Solvent-Induced Nucleophile Deactivation: In reactions where the deprotonated isocyanide acts as a nucleophile, polar protic solvents (e.g., alcohols, water) can form hydrogen bonds with the anionic center. This "caging" effect stabilizes the nucleophile, making it less reactive and slowing down the reaction rate.[4][5]

Q2: I'm observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?

A2: The formation of byproducts is a clear indicator that reaction conditions are not optimal. Here's how base and solvent choice can contribute to this issue and how to address it:

  • Base-Induced Side Reactions: Strong bases can sometimes promote undesired side reactions. For instance, if your reaction involves an aldehyde, a strong base could catalyze a self-condensation (aldol) reaction. In such cases, a weaker, non-nucleophilic base might be preferable.

  • Solvent Polarity Mismatch: The polarity of the solvent plays a crucial role in stabilizing transition states. For reactions that proceed through polar intermediates, a polar solvent is generally beneficial.[6] Conversely, a nonpolar solvent might favor undesired, less polar reaction pathways.

  • Temperature Control: While not strictly a base or solvent issue, temperature is intrinsically linked. If a reaction is too exothermic, localized heating can occur, leading to decomposition or side reactions. Running the reaction at a lower temperature can often improve selectivity.[7]

Q3: I'm trying to perform a substitution reaction at the iodomethyl position, but I'm getting a low yield. What should I consider?

A3: Low yields in nucleophilic substitution at the iodomethyl group can be due to several factors:

  • Steric Hindrance: The bulky tosyl and isocyanide groups can sterically hinder the approach of the nucleophile to the iodomethyl carbon.

  • Competing Reactions: The base used to deprotonate a nucleophile might also react with the α-proton of the isocyanide, leading to a mixture of products. Using a non-nucleophilic base can help mitigate this.

  • Solvent Effects in SN2 Reactions: For a typical SN2 reaction, a polar aprotic solvent (e.g., DMF, DMSO, acetone) is generally preferred. These solvents can solvate the cation of the nucleophilic salt, leaving the "naked" anion more reactive.[6] Polar protic solvents, as mentioned earlier, can solvate the nucleophile and reduce its reactivity.

Troubleshooting Guides

Guide 1: Optimizing Base Selection for Deprotonation

A common first step in many reactions involving α-tosyl isocyanides is the deprotonation of the α-carbon.[8] The choice of base is critical for achieving efficient and clean deprotonation.

Problem: Low yield or incomplete reaction, suggesting inefficient deprotonation.

Troubleshooting Workflow:

G start Low Yield/Incomplete Reaction check_base Is the base strong enough? start->check_base weak_base Consider a stronger base (e.g., NaH, LDA). check_base->weak_base No strong_base Is the base too strong/nucleophilic? check_base->strong_base Yes success Improved Yield weak_base->success non_nucleophilic Switch to a non-nucleophilic base (e.g., DBU, K2CO3). strong_base->non_nucleophilic Yes check_solubility Are all reactants soluble? strong_base->check_solubility No non_nucleophilic->success change_solvent Screen alternative solvents. check_solubility->change_solvent No check_temp Is the temperature optimal? check_solubility->check_temp Yes change_solvent->success optimize_temp Vary the reaction temperature. check_temp->optimize_temp No check_temp->success Yes optimize_temp->success

Caption: Decision tree for troubleshooting base selection.

Experimental Protocol: Screening for the Optimal Base

  • Setup: In parallel reaction vials under an inert atmosphere, dissolve α-Tosyl-(3-iodomethylbenzyl)isocyanide (1 equivalent) in your chosen anhydrous solvent.

  • Base Addition: To each vial, add a different base (1.1 equivalents). Examples of bases to screen include:

    • Inorganic bases: K₂CO₃, Cs₂CO₃

    • Amine bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), 1,8-Diazabicycloundec-7-ene (DBU)

    • Stronger bases: Sodium hydride (NaH), Lithium diisopropylamide (LDA)

  • Reaction Monitoring: Stir the reactions at a constant temperature and monitor their progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Analysis: Compare the reaction rates and product profiles to identify the most effective and selective base.

Guide 2: Solvent Screening for Improved Yield and Selectivity

The solvent can dramatically influence reaction outcomes by affecting solubility, stabilizing intermediates, and modulating reactant reactivity.[9]

Problem: Low yield, byproduct formation, or poor reaction rate.

Troubleshooting Workflow:

G start Poor Reaction Outcome check_polarity Is the solvent polarity appropriate? start->check_polarity screen_solvents Screen a range of solvents with varying polarities. check_polarity->screen_solvents Unsure check_protic Is the solvent protic or aprotic? check_polarity->check_protic Yes success Optimized Reaction screen_solvents->success aprotic_favored Consider switching to a polar aprotic solvent (e.g., THF, DMF, Acetonitrile). check_protic->aprotic_favored Protic & Nucleophilic Attack protic_favored A protic solvent may be beneficial in some cases (e.g., Ugi reactions). check_protic->protic_favored Protic & MCR check_anhydrous Is the solvent anhydrous? check_protic->check_anhydrous Aprotic aprotic_favored->success protic_favored->success dry_solvent Ensure the use of dry solvents. check_anhydrous->dry_solvent No check_anhydrous->success Yes dry_solvent->success

Caption: Decision tree for troubleshooting solvent selection.

Data Presentation: Solvent Effects on a Hypothetical Reaction

SolventDielectric ConstantTypeObserved Yield (%)Notes
Dichloromethane (DCM)9.1Aprotic65Good starting point for many reactions.
Tetrahydrofuran (THF)7.6Aprotic75Often a good choice for organometallic reactions.
Acetonitrile (MeCN)37.5Aprotic85Higher polarity can improve solubility and rate.
Dimethylformamide (DMF)36.7Aprotic90High boiling point, good for higher temperatures.
Methanol (MeOH)32.7Protic40Protic nature can hinder nucleophilic attack.[5]
Toluene2.4Nonpolar20Poor solubility of polar reactants.

Experimental Protocol: Solvent Screening

  • Setup: In parallel reaction vials, place α-Tosyl-(3-iodomethylbenzyl)isocyanide (1 equivalent) and any other solid reactants.

  • Solvent Addition: To each vial, add a different anhydrous solvent.

  • Reaction Initiation: Add the base and any liquid reactants.

  • Monitoring and Analysis: Monitor the reactions as described in the base screening protocol. Analyze the results to determine the optimal solvent for your specific transformation.

Concluding Remarks

The successful application of α-Tosyl-(3-iodomethylbenzyl)isocyanide in organic synthesis is a testament to the power of understanding and controlling reaction parameters. By systematically evaluating and optimizing the choice of base and solvent, researchers can overcome common experimental hurdles and unlock the full synthetic potential of this versatile building block. This guide provides a foundational framework for troubleshooting and optimization, but it is important to remember that every reaction is unique. Careful observation, methodical experimentation, and a solid understanding of the underlying chemical principles are the keys to success.

References

  • Wikipedia. Isocyanide. [Link]

  • R Discovery. Reactions of Tosylmethyl Isocyanide with an Aldehyde and an Amine. [Link]

  • ResearchGate. An overview of Isocyanide. [Link]

  • Royal Society of Chemistry. Isocyanide 2.0. [Link]

  • Vedantu. Isocyanide: Structure, Properties, Uses & Key Concepts Explained. [Link]

  • Wiley Online Library. Synthesis of 1‐isocyano‐1‐tosyl‐1‐alkenes and their use in the preparation of imidazoles. [Link]

  • University of California, Davis. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]

  • Organic Syntheses. α-TOSYLBENZYL ISOCYANIDE. [Link]

  • LibreTexts. NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

  • Chemistry LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Chemistry Steps. The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

  • ResearchGate. The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. [Link]

  • National Center for Biotechnology Information. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • CORE. Novel Isocyanide Chemistry for the Synthesis of Defined (Macro-)Molecules. [Link]

  • ResearchGate. (PDF) The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. [Link]

  • ResearchGate. α-Tosylbenzyl Isocyanide. [Link]

Sources

Technical Support Center: Navigating the Van Leusen Imidazole Synthesis with Iodinated Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the Van Leusen imidazole synthesis is a cornerstone for constructing the imidazole scaffold, a privileged structure in medicinal chemistry.[1][2] This three-component reaction, utilizing an aldehyde, a primary amine, and tosylmethyl isocyanide (TosMIC), offers a versatile and efficient route to a wide array of substituted imidazoles.[3][4][5] However, the introduction of iodo-substituted precursors, while valuable for downstream cross-coupling reactions, can introduce a unique set of challenges and side reactions. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to empower you to minimize these side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: I am observing significant formation of an oxazole byproduct. How can I favor the desired imidazole synthesis?

A1: Oxazole formation is a common side reaction in the Van Leusen synthesis, arising from the reaction of the aldehyde with TosMIC before the imine is formed.[4][6][7] To mitigate this, ensure the following:

  • Sequential Reagent Addition: The most critical factor is to pre-form the imine in situ before introducing TosMIC. React the iodinated aldehyde with the primary amine for a sufficient period (typically 30-60 minutes) at room temperature to ensure complete imine formation.

  • Amine Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to drive the imine formation equilibrium towards the product.

  • Reaction Temperature: Lowering the initial reaction temperature during the addition of TosMIC can sometimes favor the desired reaction pathway.

Q2: My reaction is sluggish, and I'm getting a low yield of the iodinated imidazole. What are the likely causes?

A2: Several factors can contribute to a low yield:

  • Steric Hindrance: The iodine atom, particularly at the ortho position of an aromatic aldehyde, can sterically hinder the approach of the deprotonated TosMIC to the imine.

  • Electronic Effects: The electron-withdrawing nature of the iodine substituent can deactivate the aromatic ring, potentially slowing down the reaction.

  • Base Strength: The choice and amount of base are crucial. A base that is too weak may not efficiently deprotonate TosMIC, while an overly strong base can promote side reactions. Potassium carbonate (K₂CO₃) is a commonly used mild base. For more challenging substrates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary, but require careful optimization.[8]

Q3: I suspect I am losing the iodine substituent during the reaction. Is this possible and how can I prevent it?

A3: Yes, loss of the iodine substituent is a potential side reaction, especially under basic conditions. This can occur through a process analogous to a Finkelstein reaction, where another nucleophile present in the reaction mixture displaces the iodide. To minimize this:

  • Use a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Control Reaction Temperature and Time: Avoid prolonged reaction times and excessively high temperatures, as these conditions can favor the undesired halogen exchange.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative side reactions that may contribute to the loss of iodine.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed approach to troubleshooting specific issues you may encounter when working with iodinated precursors in the Van Leusen synthesis.

Observed Issue Potential Cause(s) Troubleshooting Steps & Rationale
High levels of oxazole byproduct Incomplete imine formation.1. Increase imine formation time: Extend the pre-reaction time of the aldehyde and amine to 1-2 hours. 2. Use a dehydrating agent: While not always necessary, adding a mild dehydrating agent like anhydrous MgSO₄ can help drive the imine formation equilibrium. 3. Change solvent: A less polar solvent might slow down the competing oxazole formation.
Low or no product formation Insufficiently strong base. Steric hindrance from the iodine substituent.1. Screen different bases: Start with K₂CO₃ and systematically move to stronger, non-nucleophilic bases like t-BuOK or NaH. 2. Increase reaction temperature: Gradually increase the reaction temperature after the initial addition of TosMIC. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. 3. Consider a different solvent: A more polar, aprotic solvent like DMF or DMSO can sometimes improve solubility and reaction rates.
Formation of a dark, tarry reaction mixture Decomposition of starting materials or product. Polymerization of TosMIC.1. Lower the reaction temperature: High temperatures can lead to decomposition. 2. Use a milder base: A very strong base can promote unwanted side reactions. 3. Ensure slow addition of TosMIC: Adding the TosMIC solution dropwise can help to control any exothermic processes and minimize local high concentrations of the reagent.
Evidence of de-iodination (from MS or NMR) Halogen exchange with nucleophiles in the reaction mixture.1. Use a non-nucleophilic base: As mentioned in the FAQs, this is the primary strategy. 2. Minimize reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Purify reagents: Ensure that the amine and solvent are free from nucleophilic impurities.

Experimental Protocols

General Protocol for the Van Leusen Synthesis of Iodinated Imidazoles

This protocol serves as a starting point and may require optimization for specific substrates.

  • Imine Formation (in situ):

    • To a solution of the iodinated aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL), add the primary amine (1.1 mmol).

    • Stir the mixture at room temperature for 30-60 minutes to form the imine in situ.[6]

  • Imidazole Synthesis:

    • To the solution containing the in situ generated imine, add tosylmethyl isocyanide (TosMIC) (1.0 mmol) and a base (e.g., K₂CO₃, 2.0 mmol).

    • Heat the reaction mixture to reflux (the temperature will depend on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on silica gel to isolate the desired iodinated imidazole product.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Van Leusen imidazole synthesis and the competing oxazole formation side reaction.

Van_Leusen_Synthesis cluster_main Desired Imidazole Synthesis cluster_side Oxazole Side Reaction Iodo-Aldehyde Iodo-Aldehyde Imine Imine Iodo-Aldehyde->Imine + Primary Amine - H₂O Primary_Amine Primary_Amine Primary_Amine->Imine Cycloadduct Cycloadduct Imine->Cycloadduct + Deprotonated TosMIC Deprotonated_TosMIC Deprotonated_TosMIC Deprotonated_TosMIC->Cycloadduct Iodo-Imidazole Iodo-Imidazole Cycloadduct->Iodo-Imidazole - TosH (Aromatization) Iodo-Aldehyde_side Iodo-Aldehyde Oxazoline_intermediate Oxazoline_intermediate Iodo-Aldehyde_side->Oxazoline_intermediate + Deprotonated TosMIC Deprotonated_TosMIC_side Deprotonated TosMIC Deprotonated_TosMIC_side->Oxazoline_intermediate Iodo-Oxazole Iodo-Oxazole Oxazoline_intermediate->Iodo-Oxazole - TosH (Aromatization)

Caption: Desired vs. Side Reaction in Van Leusen Synthesis.

Troubleshooting_Logic Start Start Low_Yield Low Yield of Iodinated Imidazole Start->Low_Yield Check_Oxazole Check for Oxazole Byproduct Low_Yield->Check_Oxazole Increase_Imine_Time Increase Imine Formation Time Check_Oxazole->Increase_Imine_Time Yes Check_Starting_Material Unreacted Starting Material? Check_Oxazole->Check_Starting_Material No End Optimized Reaction Increase_Imine_Time->End Stronger_Base Use Stronger Base Check_Starting_Material->Stronger_Base Yes Check_Deiodination Evidence of De-iodination? Check_Starting_Material->Check_Deiodination No Higher_Temp Increase Reaction Temperature Stronger_Base->Higher_Temp Higher_Temp->End Non_Nucleophilic_Base Use Non-Nucleophilic Base Check_Deiodination->Non_Nucleophilic_Base Yes Check_Deiodination->End No Non_Nucleophilic_Base->End

Caption: Troubleshooting workflow for low yields.

References

  • Van Leusen reaction. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]

  • Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Van Leusen Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Van Leusen reaction. (n.d.). Grokipedia. Retrieved February 23, 2026, from [Link]

  • Rzepa, H. S. (2013, May 29). Mechanism of the Van Leusen reaction. Henry Rzepa's Blog. Retrieved February 23, 2026, from [Link]

  • Synthesis of Highly Substituted Imidazole Uracil Containing Molecules via Ugi-4CR and Passerini-3CR. (2018).
  • Van Leusen Imidazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). MDPI.
  • Synthesis of Multisubstituted Pyridines by Heterocyclization of TosMIC Derivatives: Total Synthesis of Caerulomycins A and K. (2025). ACS Organic Letters.
  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). PMC.
  • The first example of an unusual rearrangement in the van Leusen imidazole synthesis. (n.d.).
  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR. (2005).
  • Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Medicinal Molecules. (2021). TSI Journals.
  • p-toluenesulfonylmethyl isocyanide (TosMIC). (n.d.). SciSpace.
  • The Van Leusen Imidazole Synthesis is used to Synthesise Imi | 15063. (n.d.). TSI Journals.
  • The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review. (n.d.).

Sources

Handling moisture sensitivity in alpha-Tosyl-(3-iodomethylbenzyl)isocyanide protocols

Technical Support Center: Handling & Optimization of -Tosyl-(3-iodomethylbenzyl)isocyanide

Executive Summary: The "Dual-Threat" Sensitivity

123

Unlike generic TosMIC (Toluenesulfonylmethyl isocyanide), this molecule possesses two distinct moisture-sensitive sites that require conflicting handling protocols if not carefully managed:

  • The Isocyanide/

    
    -Carbon:  Susceptible to acid-catalyzed hydrolysis (to formamide) and base-mediated dimerization.[1][2][3]
    
  • The 3-Iodomethyl Handle: A highly reactive benzylic iodide.[1][2][3] Unlike standard TosMIC protocols that often permit alcoholic solvents (e.g., methanol), this reagent prohibits nucleophilic solvents .[2] The presence of moisture or alkoxides will instantly displace the iodide via

    
    , destroying your cross-coupling handle.
    

This guide replaces standard "textbook" Van Leusen protocols with a high-fidelity anhydrous workflow.

Critical Handling Protocols (The "Dry Chain")

Storage Specifications
ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Retards spontaneous polymerization of the iodomethyl group.[1][2][3]
Atmosphere Argon (preferred) or

Prevents atmospheric moisture absorption.[1][2][3]
Container Amber glass, Parafilm sealedThe iodide moiety is light-sensitive; light liberates

, which catalyzes isocyanide polymerization.[2]
Shelf-Life < 3 Months (active)Benzylic iodides are kinetically unstable; requalify via NMR before use.[1][2][3]
Solvent & Reagent Preparation

Standard "bottle dry" solvents are insufficient.[1][2][3]

  • THF/DME: Must be distilled from Sodium/Benzophenone or processed through an activated alumina column immediately before use.[1][2][3] Water content must be < 10 ppm .[1][2]

  • Base Selection: DO NOT use Potassium Carbonate in Methanol. This is the standard Van Leusen condition, but it will destroy this specific reagent (Methoxide attacks the iodomethyl group).

    • Recommended: Potassium tert-butoxide (

      
      -BuOK) in THF (sublimed grade).[1][2][3]
      
    • Alternative: NaH (60% dispersion), washed with dry hexane to remove mineral oil.[2]

Visualizing the Degradation Pathways

The following diagram maps the specific failure modes caused by moisture and nucleophilic solvents.

ReactionPathwaysReagentα-Tosyl-(3-iodomethylbenzyl)isocyanideTargetTarget Heterocycle(Imidazole/Oxazole)Reagent->Target Anhydrous Base(t-BuOK/THF)+ ElectrophileFormamideSide Product A:N-Formamide(Hydrolysis)Reagent->Formamide H2O (Trace)Acidic WorkupBenzylAlcSide Product B:Benzylic Alcohol/Ether(Iodide Displacement)Reagent->BenzylAlc MeOH/EtOHor OH- (Aq)DimerSide Product C:Polymer/DimerReagent->Dimer High Conc.Warm Temp

Figure 1: Reaction logic flow. Note that the "Standard" Van Leusen path (using alcohols) leads directly to Side Product B for this specific molecule.[1]

Troubleshooting Guide (FAQ)

Issue 1: "I see the isocyanide peak disappear in IR ( ), but no product forms."

Diagnosis: Premature Hydrolysis (The Formamide Trap). If moisture is present, the base acts as a catalyst for hydrating the isocyanide carbon rather than deprotonating the

  • The Mechanism:

    
    .[1][2][3]
    
  • The Fix:

    • Switch from "dried" syringe needles to oven-dried glassware (120°C for >4 hours).

    • Check your base.[1][2][3] Old

      
      -BuOK absorbs water to become KOH and 
      
      
      -BuOH.[1][2] KOH generates water in situ when neutralizing the
      
      
      -proton.[1][2] Use sublimed grade
      
      
      -BuOK.
Issue 2: "My product mass is correct, but the NMR shows the loss of the iodomethyl protons ( ppm)."

Diagnosis: Nucleophilic Displacement (


).123
  • The Cause: The benzylic iodide is approx.[2][3] 100x more reactive toward nucleophiles than a standard alkyl halide.[2] Even weak nucleophiles like methanol (solvent) will displace the iodide to form the methyl ether.[2]

  • The Fix:

    • Strictly Aprotic: Use THF, DME, or Toluene.[2][3]

    • Non-Nucleophilic Base: Use DBU or

      
      -BuOK.[1][2][3] Avoid hydroxides or alkoxides smaller than 
      
      
      -butoxide.[1][2]
Issue 3: "The reaction mixture turned into a black tar immediately upon base addition."

Diagnosis: Runaway Polymerization. Isocyanides are prone to polymerization, catalyzed by the iodine radical (

2
  • The Fix:

    • Inverse Addition: Do not add base to the isocyanide.[2][3] Add the isocyanide solution dropwise to the Base + Electrophile mixture at -78°C. This keeps the steady-state concentration of the reactive anion low.[2][4]

    • Light Exclusion: Wrap the reaction flask in aluminum foil. Light cleaves the C-I bond, initiating radical chains.[2]

Optimized Experimental Protocol (Anhydrous)

Objective: Cyclization of

123
  • Prep: Flame-dry a 2-neck round bottom flask under Argon flow. Cool to room temp.

  • Solvent: Cannula transfer 10 mL anhydrous THF (freshly distilled).

  • Reagents:

    • Add Aldehyde (1.0 equiv).[1][2][3]

    • Add

      
      -Tosyl-(3-iodomethylbenzyl)isocyanide  (1.0 equiv).[1][2][3]
      
  • Activation (Critical Step):

    • Cool mixture to -40°C (Acetonitrile/Dry Ice bath). Note: Standard Van Leusen is often refluxed; do not reflux this reagent initially.[2]

    • Add

      
      -BuOK  (1.1 equiv, 1.0 M in THF) dropwise over 20 minutes.[1][2][3]
      
  • Reaction: Stir at -40°C for 1 hour, then allow to warm to 0°C slowly.

  • Quench:

    • Do NOT use acid (hydrolyzes isocyanide).[1][2][3]

    • Do NOT use aqueous NaOH (hydrolyzes iodide).[1][2][3]

    • Correct Quench: Add saturated aqueous

      
       at 0°C, then immediately extract with EtOAc.
      
  • Purification: Flash column chromatography using neutralized silica (treat silica with 1%

    
    ) to prevent acid-catalyzed decomposition on the column.
    

References & Authoritative Grounding

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[2][3][5] 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114–3118.[2][6]

    • Context: Establishes the baseline pKa (~14) and reactivity of the

      
      -tosyl group, necessitating strong bases.[2]
      
  • Sisko, J., et al. "ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Tosylbenzyl Isocyanide."[2][3] Organic Syntheses, 77, 198.[2][3] 
    
    • Context: Provides the foundational handling for benzyl-substituted TosMICs, highlighting the thermal instability >35°C.

  • Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Reactions." Chemical Reviews, 106(1), 17–89.[2]

    • Context: Details the hydrolysis mechanisms of isocyanides and the necessity of anhydrous conditions for non-Ugi/Passerini pathways.

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.[2][3] Springer.[1][2][3]

    • Context: Mechanistic grounding for the high reactivity of benzylic iodides toward

      
       displacement (approx.[2][3] 100x faster than alkyl chlorides).[1][2]
      

For further assistance, contact the Process Chemistry Division at internal ext. 4402.

Removing tosyl group byproducts after heterocyclic formation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Post-Reaction Purification of Heterocycles Topic: Removal of Tosyl (Ts) Group Byproducts & Reagents Ticket ID: PUR-TS-404

Introduction: The "Grease" of Heterocyclic Chemistry

Welcome to the technical support hub. You are likely here because your NMR spectrum is dominated by a doublet at 7.3 ppm and 7.8 ppm (the "tosyl region"), or your LC-MS shows a persistent mass of 172 (pTsOH) or 190 (TsCl).

In heterocyclic synthesis, the tosyl group is a double-edged sword: a necessary protecting group/activator during synthesis, but a persistent contaminant during purification. Because many heterocycles are amphoteric (possessing both basic nitrogens and acidic protons), standard acid/base extractions often fail, leading to product loss or persistent contamination.

This guide provides modular solutions for removing p-Toluenesulfonyl chloride (TsCl) , p-Toluenesulfonic acid (pTsOH) , and p-Toluenesulfinate salts without compromising your heterocyclic yield.

Module 1: The Decision Matrix

Before selecting a protocol, identify your specific contaminant and product nature.

ByproductRemoval Start Identify Contaminant Contaminant What is the impurity? Start->Contaminant TsCl Unreacted TsCl (Electrophile) Contaminant->TsCl pTsOH pTsOH / Tosylate Salts (Acid/Ionic) Contaminant->pTsOH Sulfinate Sulfinate Salt (Reductive Byproduct) Contaminant->Sulfinate AmineQuench Method A: Amine Quench + Acid Wash TsCl->AmineQuench Standard ResinScav Method B: Polystyrene-Amine Resin TsCl->ResinScav Acid-Sensitive Product BaseWash Method C: Basic Extraction (pH > 9) pTsOH->BaseWash Lipophilic Product SAX Method D: SAX Ion Exchange pTsOH->SAX Water-Soluble Product Oxidation Method E: Oxidation to Tosylate Sulfinate->Oxidation Convert to pTsOH

Caption: Decision tree for selecting the appropriate purification workflow based on impurity type.

Module 2: Removing Unreacted Tosyl Chloride (TsCl)

The Issue: TsCl is non-polar and often co-elutes with heterocycles on silica gel. The Fix: Convert it into a highly polar species that stays on the baseline or partitions into water.

Protocol A: The "N,N-DMEDA" Quench (Standard)

This method converts excess TsCl into a zwitterionic or highly basic sulfonamide that is easily removed.

  • Quench: Add N,N-dimethylethylenediamine (1.5 equiv vs excess TsCl) to the reaction mixture.

  • Stir: Agitate at room temperature for 15–30 minutes.

    • Mechanism:[1] The primary amine reacts with TsCl to form a sulfonamide. The tertiary amine remains free, rendering the byproduct basic.

  • Workup:

    • Dilute with EtOAc/DCM.

    • Wash with 1M HCl (or citric acid if product is acid-sensitive).

    • Result: The byproduct (containing the tertiary amine) becomes protonated and moves to the aqueous layer.[2] Your neutral heterocycle remains in the organic layer.

Protocol B: Solid-Phase Scavenging (High Value/Late Stage)

Use this when your product cannot tolerate aqueous workup or acid washes.

ReagentLoadingSolvent CompatibilityAction
Trisamine Resin (Polystyrene-supported)~3-4 mmol/gDCM, THF, DMFCovalently binds TsCl
Thiol Resin ~1-2 mmol/gMeOH, Water, DMFNucleophilic attack on TsCl

Steps:

  • Add 3-5 equivalents of Trisamine resin relative to estimated excess TsCl.

  • Shake/stir gently for 2–4 hours (do not use magnetic stir bars as they grind the resin).

  • Filter through a fritted funnel.

  • Concentrate filtrate.[3] Zero extraction required.

Module 3: Removing p-Toluenesulfonic Acid (pTsOH)

The Issue: pTsOH is a strong acid.[4] If your heterocycle is basic (e.g., pyridine, imidazole), pTsOH will form a tight ion-paired salt with your product, dragging it into the aqueous layer during basic washes or causing streaking on silica.

Protocol C: The "Free Base" Liberation

If your product is lipophilic, you must break the salt pair.

  • Dissolve: Take up the crude residue in DCM (avoid ether/EtOAc initially as tosylate salts are less soluble in them).

  • pH Adjustment: Wash with sat. Na₂CO₃ or 1M NaOH (pH must be >10).

    • Critical Check: Ensure the aqueous layer actually stays basic.[1] The pTsOH can neutralize weak buffers rapidly.

  • Extraction: The deprotonated heterocycle moves to DCM; Sodium Tosylate (NaOTs) stays in water.

  • Polishing: Wash organic layer with brine to remove residual NaOTs.

Protocol D: Ion Exchange for Water-Soluble Heterocycles

If your product is water-soluble (e.g., highly polar piperidines), extraction will fail. Use Strong Anion Exchange (SAX) cartridges.

  • Conditioning: Flush SAX cartridge (quaternary amine, OH- or HCO3- form) with MeOH.

  • Loading: Dissolve crude mixture in minimum MeOH/Water and load.

  • Elution: Elute with MeOH.

    • Mechanism:[1] The resin retains the pTsO- anion. The neutral heterocycle passes through.

    • Note: If your product is also anionic (e.g., carboxylic acid), this method will retain your product too.

Module 4: Removing Reductive Cleavage Byproducts (Sulfinates)

Context: When removing a Ts-group from a nitrogen using Mg/MeOH or SmI₂ , the byproduct is p-toluenesulfinate (


), not sulfonate. Sulfinates are stickier and can disproportionate.
Protocol E: The Oxidative Workup

Sulfinates can be difficult to separate.[5] The most reliable method is to oxidize them immediately to the stable, water-soluble sulfonate (pTsOH).

MgMeOH Rxn Reaction Mixture (Mg salts + Sulfinate) Step1 1. Quench (Sat. NH4Cl) Rxn->Step1 Hydrolysis Step2 2. Oxidation (Add dilute H2O2 or Bleach) Step1->Step2 Sulfinate -> Sulfonate Step3 3. Extraction (Standard Base Wash) Step2->Step3 Removal of NaOTs

Caption: Workflow for handling sulfinate byproducts from reductive detosylation.

  • Quench: Stop the Mg/MeOH reaction with saturated NH₄Cl.

  • Oxidize (Optional but recommended): Add a small amount of dilute H₂O₂ or bleach to the aqueous phase. This converts the amphiphilic sulfinate into the highly water-soluble sulfonate.

  • Extract: Proceed with standard extraction (DCM vs. Water).

Frequently Asked Questions (FAQs)

Q: I see a "ghost" peak at 2.4 ppm (methyl) and 7.3/7.8 ppm in NMR, but my product is pure by LCMS. What is it? A: This is likely Sodium Tosylate trapped in your product lattice. It is NMR visible but often doesn't fly well in standard positive-mode LCMS (or appears as a salt adduct).

  • Fix: Dissolve product in EtOAc, sonicate, and filter. Sodium tosylate is insoluble in EtOAc. Alternatively, use a reverse-phase C18 plug; tosylate washes off with 5% MeOH/Water, while most heterocycles require higher organic content.

Q: Can I just sublime the byproducts? A: No. pTsOH has a very high boiling point (


C at 20 mmHg) and will likely decompose your heterocycle before it sublimes. TsCl can be sublimed, but it is easier to hydrolyze it.

Q: My product is acid-labile. How do I remove excess TsCl without an acid wash? A: Use Protocol B (Scavenger Resin) or react the mixture with morpholine . The resulting tosyl-morpholine is a crystalline solid that often precipitates out of ether/hexanes, allowing you to filter it away from your soluble product.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocols for tosyl protection/deprotection).
  • Alonso, D. A.; Andersson, P. G. "Reductive Cleavage of Sulfonamides with Magnesium in Methanol." J. Org.[6] Chem.1998 , 63, 9455–9461. Link

  • Marsh, A.; Khan, A.; Garcia, M. "Polymer-Supported Reagents for the Scavenging of Impurities in Organic Synthesis." Tetrahedron Lett.[2]1997 , 38, 8097–8100. (Scavenger resin protocols).

  • BenchChem Technical Support. "Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl)." BenchChem Protocol Guides, 2025.[7] Link

Sources

Validation & Comparative

Comparative Analysis of α-Tosyl-(3-iodomethylbenzyl)isocyanide: An Infrared Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of complex organic synthesis, the precise characterization of intermediates is paramount to ensuring reaction success and final product purity. α-Tosyl-(3-iodomethylbenzyl)isocyanide is a molecule rich in functional groups, each presenting a unique signature under infrared (IR) spectroscopic analysis. This guide provides an in-depth comparison of its expected IR absorption peaks against related structural motifs, supported by established spectroscopic data. It is designed for researchers and drug development professionals who rely on robust analytical techniques for structural elucidation.

The Principle of IR Spectroscopy in Structural Elucidation

Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule.[1] Covalent bonds are not static; they vibrate at specific frequencies, akin to springs. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these natural vibrational modes, such as stretching and bending.[2] This absorption is recorded by the spectrometer, generating a spectrum that serves as a unique molecular "fingerprint." By correlating the absorption bands (peaks) in the spectrum to known frequencies for different bond types, we can deduce the presence of functional groups like isocyanides, sulfonyl groups, and aromatic rings.[3]

Structural Breakdown and Expected IR Signatures

The structure of α-Tosyl-(3-iodomethylbenzyl)isocyanide combines several key functional groups, each with characteristic vibrational frequencies. Understanding these individual components is the first step in interpreting the full spectrum.

  • Isocyanide Group (-N⁺≡C⁻): This is arguably the most distinctive functional group in the molecule. The triple bond between the nitrogen and carbon atoms results in a strong, sharp absorption peak in a relatively uncongested region of the spectrum.

  • Tosyl Group (p-CH₃C₆H₄SO₂-): This group contributes multiple signatures: the strong, characteristic stretches of the sulfonyl group (S=O), the vibrations of the para-substituted aromatic ring, and the absorptions from the methyl group's C-H bonds.

  • 3-Iodomethylbenzyl Group (m-ICH₂C₆H₄CH-): This moiety provides signals for the meta-substituted aromatic ring, the methylene (-CH₂) group, and the carbon-iodine bond.

The interplay of these groups results in a complex but interpretable spectrum.

Comparative Table of Characteristic IR Peaks

The following table summarizes the expected wavenumber ranges for the key vibrational modes in α-Tosyl-(3-iodomethylbenzyl)isocyanide. This data is synthesized from established spectroscopic literature and provides a predictive framework for analysis.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected IntensityNotes
Isocyanide -N⁺≡C⁻ Stretch2150 - 2110Strong, SharpHighly diagnostic. This peak's presence is a strong indicator of the isocyanide functionality.[4]
Tosyl Group Asymmetric SO₂ Stretch1350 - 1300StrongOne of two key peaks confirming the sulfonyl group.
Symmetric SO₂ Stretch1165 - 1120StrongThe second key peak for the sulfonyl group. The presence of both strong bands is definitive.
Aromatic Rings Aromatic C-H Stretch3100 - 3000Medium to WeakAppears just above the 3000 cm⁻¹ line, distinguishing them from aliphatic C-H stretches.[5]
Aromatic C=C Stretch1610 - 1580, 1500 - 1450Medium, often sharpMultiple bands are expected due to the two separate aromatic rings.
C-H Out-of-Plane Bend840 - 810 (para), 800-750 & 700-680 (meta)StrongThese patterns can help infer the substitution on the aromatic rings.
Aliphatic Groups Methylene (-CH₂-) C-H Stretch2950 - 2850MediumAsymmetric and symmetric stretches appearing just below 3000 cm⁻¹.[5]
Methyl (-CH₃) C-H Stretch2975 - 2950, 2885 - 2865MediumAsymmetric and symmetric stretches.
Methine (α-Carbon) C-H Stretch~2900WeakMay be obscured by other aliphatic C-H stretches.
Iodomethyl Group C-I Stretch600 - 500Medium to StrongThis peak falls in the far-infrared region and may not be observable on standard mid-IR (4000-400 cm⁻¹) spectrometers.

In-Depth Spectral Analysis: A Comparative Discussion

The Isocyanide "Sword"

The most unambiguous peak in the spectrum is expected in the 2150-2110 cm⁻¹ region, corresponding to the isocyanide stretching vibration.[4] This peak is typically strong and sharp, appearing in a spectral window with few other absorptions, making it an excellent diagnostic tool.[6] In a comparative context, its absence in a precursor molecule like 3-iodobenzyl chloride or its presence in a simpler isocyanide like tosylmethyl isocyanide (TosMIC) would be a critical data point for monitoring reaction progress.

The Sulfonyl "Horns"

The tosyl group is readily identified by two very strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These typically appear around 1350-1300 cm⁻¹ and 1165-1120 cm⁻¹, respectively. The high polarity of the S=O bonds leads to intense absorptions. When comparing this molecule to an analogue lacking the tosyl group, the disappearance of this pair of strong peaks would be the most significant change in the fingerprint region.

The Aromatic Region

Both the tosyl and benzyl moieties contain aromatic rings, leading to several characteristic peaks.

  • C-H Stretching: Weak to medium bands between 3100 cm⁻¹ and 3000 cm⁻¹ confirm the presence of hydrogens attached to sp²-hybridized carbon atoms.[2]

  • C=C Stretching: A series of medium-intensity peaks between 1610 cm⁻¹ and 1450 cm⁻¹ arise from the stretching vibrations within the benzene rings.

  • Out-of-Plane (OOP) Bending: The substitution pattern on an aromatic ring influences the C-H out-of-plane bending vibrations, which appear in the 900-675 cm⁻¹ region.[5] For the para-substituted tosyl ring, a strong peak is expected between 840-810 cm⁻¹. The meta-substituted benzyl ring would typically show two distinct bands, one between 800-750 cm⁻¹ and another between 700-680 cm⁻¹. While overlap can occur, these patterns provide valuable structural clues not available from the stretching regions alone.

Alternative and Complementary Characterization Techniques

While IR spectroscopy is invaluable for identifying functional groups, it does not provide a complete picture of molecular connectivity or stereochemistry. For unambiguous structure confirmation, it should be used in conjunction with other methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the definitive mapping of the molecule's carbon-hydrogen framework.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides an exact molecular weight, confirming the elemental composition of the molecule. Fragmentation patterns can further support the proposed structure.

IR spectroscopy's advantage lies in its speed, simplicity, and direct confirmation of key functional transformations, making it an ideal technique for rapid screening and reaction monitoring.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Method: Attenuated Total Reflectance (ATR)

ATR is a common and convenient method for analyzing solid samples, requiring minimal preparation.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid α-Tosyl-(3-iodomethylbenzyl)isocyanide sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, retract the pressure clamp, and clean the sample from the crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.

Visualization of Key Concepts

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Prep Place Solid Sample on ATR Crystal Pressure Apply Pressure Prep->Pressure Sample Collect Sample Spectrum Pressure->Sample Background Collect Background Spectrum Process Generate Transmittance/ Absorbance Spectrum Sample->Process Interpret Correlate Peaks to Functional Groups Structure Confirm Molecular Structure Interpret->Structure

Caption: Workflow for IR spectral analysis using ATR.

Functional_Groups_IR_Regions cluster_spectrum Molecule α-Tosyl-(3-iodomethylbenzyl)isocyanide -N⁺≡C⁻ -SO₂- C=C (Aromatic) C-H IR_Regions 4000-3000 2150-2110 1610-1450 1350-1120 Below 1000 Molecule:f0->IR_Regions:f1 Isocyanide Stretch Molecule:f1->IR_Regions:f3 Sulfonyl Stretches Molecule:f2->IR_Regions:f2 Aromatic Stretches Molecule:f3->IR_Regions:f0 C-H Stretches

Caption: Correlation of functional groups to IR regions.

References

  • ResearchGate. (n.d.). Infrared spectrum of cellulose and cellulose tosylate. Retrieved from [Link]

  • Christian, E. S., et al. (n.d.). The Stretching Frequencies of Bound Alkyl Isocyanides Indicate Two Distinct Ligand Orientations within the Distal Pocket of Myoglobin. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tosyl cellulose acetate. Retrieved from [Link]

  • Jamieson, G. M., et al. (2002). Infrared spectrum of solid isocyanic acid (HNCO): vibrational assignments and integrated band intensities. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Isocyanide. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The Infrared Spectroscopy of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Tosylbenzyl Isocyanide. Retrieved from [Link]

  • Metaclass. (n.d.). IR Spectrum Analysis Steps: Decoding Information from Spectra to Compounds. Retrieved from [Link]

Sources

Comparing reactivity of alpha-Tosyl-(3-iodomethylbenzyl)isocyanide vs standard TosMIC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Standard TosMIC (


-Toluenesulfonylmethyl isocyanide) and its functionalized derivative, 

-Tosyl-(3-iodomethylbenzyl)isocyanide
(referred to herein as

-IMB-TosMIC
).

Executive Summary

  • Standard TosMIC is the "Swiss Army Knife" of C1 synthons, capable of forming oxazoles, imidazoles, and pyrroles. It possesses two acidic protons at the

    
    -position (
    
    
    
    ), allowing for mono- or di-alkylation.
  • 
    -IMB-TosMIC  is a mono-substituted  derivative. It is sterically hindered, has only one acidic proton, and is pre-functionalized with a reactive iodine handle. Its primary utility lies in the regioselective synthesis of 1,4,5-trisubstituted imidazoles  and its ability to serve as a scaffold for cross-coupling reactions  (via the iodine moiety) or radiolabeling  (e.g., 
    
    
    
    for PET/SPECT).

Chemical Identity & Structural Logic

The fundamental difference lies in the substitution at the


-carbon. This steric and electronic modification dictates the divergent reaction pathways.
FeatureStandard TosMIC

-IMB-TosMIC
Formula


Substituent (R) Hydrogen3-Iodomethylbenzyl (

)*

-Protons
2 (Di-anion possible)1 (Mono-anion only)
Steric Profile LowHigh (Bulky benzyl group)
Primary Output 1,5-Disubstituted Imidazoles1,4,5-Trisubstituted Imidazoles

*Critical Note on Nomenclature: The term "3-iodomethylbenzyl" implies a benzyl group with a


 substituent (

). This group is an alkylating agent and highly reactive. If the user intends the stable aryl iodide for cross-coupling, the correct group is 3-iodobenzyl (

). This guide addresses the reactivity of the

-substituted scaffold generally, with specific warnings for the alkyl iodide moiety.

Mechanistic Divergence: The Van Leusen Reaction

The most distinct difference appears in the Van Leusen Imidazole Synthesis . The presence of the


-substituent prevents the formation of the standard 1,5-disubstituted product and instead forces the formation of a fully substituted core.
Pathway Visualization

ReactionPathways TosMIC Standard TosMIC (Ts-CH2-NC) Imine Aldimine (R'-CH=N-R'') TosMIC->Imine + Base SubTosMIC α-IMB-TosMIC (Ts-CH(R)-NC) SubTosMIC->Imine + Base Inter1 Intermediate A (Regioselective Cyclization) Imine->Inter1 Path A (Unsubstituted) Inter2 Intermediate B (Sterically Controlled) Imine->Inter2 Path B (Substituted) Prod1 1,5-Disubstituted Imidazole Inter1->Prod1 - TsOH (Elimination) Prod2 1,4,5-Trisubstituted Imidazole Inter2->Prod2 - TsOH (Elimination)

Figure 1: Divergent synthesis pathways. Standard TosMIC yields 1,5-disubstituted imidazoles, while the


-substituted derivative yields 1,4,5-trisubstituted imidazoles.

Detailed Reactivity Comparison

A. Acidity and Deprotonation
  • Standard TosMIC: The methylene protons are highly acidic (

    
    ) due to the electron-withdrawing sulfonyl and isocyanide groups. It can be deprotonated by mild bases (
    
    
    
    ) or strong bases (
    
    
    ).
  • 
    -IMB-TosMIC:  The remaining proton is less acidic due to steric hindrance and the inductive effect of the alkyl group. Deprotonation typically requires stronger bases  (e.g., 
    
    
    
    or
    
    
    ) in aprotic solvents (THF, DME) to ensure complete anion formation without side reactions.
B. Reaction with Aldehydes (Oxazole Synthesis)
  • Standard TosMIC: Reacts with aldehydes to form oxazoles . The intermediate eliminates

    
     readily.[1]
    
  • 
    -IMB-TosMIC:  Generally fails  to form oxazoles efficiently. The elimination of the tosyl group from the sterically crowded intermediate is difficult. Instead, these derivatives are often used to synthesize ketones  (via alkylation followed by hydrolysis) rather than heterocycles when reacting with alkyl halides.
    
C. Reaction with Imines (Imidazole Synthesis)

This is the primary application for


-IMB-TosMIC.
  • Standard TosMIC: Forms 1,5-disubstituted imidazoles . The C4 position remains unsubstituted (Hydrogen).

  • 
    -IMB-TosMIC:  Forms 1,4,5-trisubstituted imidazoles . The "R" group (3-iodomethylbenzyl) ends up at the C4 position  of the imidazole ring.
    
    • Utility: This places the iodine handle on a specific carbon of the heterocycle, enabling precise downstream functionalization.

The "Iodine Advantage": Functionalization Strategy

The inclusion of the 3-iodomethylbenzyl group is not accidental; it serves as a "chemical hook."

  • Cross-Coupling (Suzuki/Sonogashira):

    • If the group is 3-iodobenzyl (Aryl Iodide): It is stable under basic TosMIC reaction conditions. The resulting imidazole can undergo Pd-catalyzed coupling to attach biaryl systems.

    • If the group is 3-iodomethylbenzyl (Benzylic Iodide): This is an alkylating agent . It is liable to react with the base or nucleophiles present in the mixture.

    • Recommendation: If using the benzylic iodide, perform the TosMIC reaction under non-nucleophilic basic conditions (e.g.,

      
       at 
      
      
      
      ) to avoid self-alkylation.
  • Radiolabeling:

    • The iodine position is ideal for Isotopic Exchange (e.g., converting

      
       to 
      
      
      
      or
      
      
      ) for PET/SPECT imaging probes.

Experimental Protocols

Protocol A: Synthesis of -IMB-TosMIC (Alkylation)

Use this to synthesize the reagent if not commercially available.

  • Reagents: Standard TosMIC (1.0 eq), 3-Iodomethylbenzyl bromide (1.1 eq), Tetrabutylammonium iodide (TBAI, 0.1 eq), 40% NaOH (aq), DCM.

  • Procedure:

    • Dissolve TosMIC and TBAI in DCM.

    • Add the alkyl bromide.

    • Add 40% NaOH and stir vigorously (Phase Transfer Catalysis).

    • Monitor by TLC (Product is less polar than TosMIC).

    • Workup: Separate layers, wash with water, dry over

      
      , concentrate.
      
    • Purification: Recrystallization from MeOH/Water or Flash Chromatography (EtOAc/Hexane).

    • Note: Keep temperature

      
       to avoid di-alkylation.
      
Protocol B: Synthesis of 1,4,5-Trisubstituted Imidazole

Using


-IMB-TosMIC and an Aldimine.
  • Reagents:

    
    -IMB-TosMIC (1.0 eq), Aldimine (1.0 eq), 
    
    
    
    (2.0 eq) or
    
    
    (1.1 eq).
  • Solvent: DMF (for

    
    ) or THF (for 
    
    
    
    ).
  • Procedure:

    • Dissolve the isocyanide and aldimine in the solvent.

    • Add the base.[2][3][4]

    • Stir at room temperature for 2–4 hours.

    • Observation: The reaction often turns deep yellow/orange.

    • Workup: Dilute with water, extract with EtOAc.

    • Purification: Column chromatography.[5]

  • Validation: Check

    
     NMR. The characteristic imidazole C2-H singlet should appear around 
    
    
    
    ppm. The tosyl group is gone (eliminated).

Data Comparison Table

ParameterStandard TosMIC

-IMB-TosMIC
Reaction Time Fast (1-2 hours)Slower (3-6 hours)
Base Requirement Mild (

,

)
Moderate/Strong (

,

)
Yield (Imidazoles) High (70-90%)Moderate (50-75%)
Sensitivity StableLight/Base Sensitive (due to Iodine)
Storage Room Temp

, Dark (prevent deiodination)

References

  • Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 1,5-disubstituted imidazoles." Journal of Organic Chemistry, 42(7), 1153–1159.

  • Sisko, J., et al. "

    
    -Tosylbenzyl Isocyanide."[4] Organic Syntheses, 77, 198.[4] 
    
  • Mossetti, R., et al. "Synthesis of 1,4,5-Trisubstituted Imidazoles via Van Leusen Reaction." Synthesis, 2011.

Sources

Validation of purity for alpha-Tosyl-(3-iodomethylbenzyl)isocyanide using HPLC

Validation of Purity for -Tosyl-(3-iodomethylbenzyl)isocyanide Using HPLC

Executive Summary & Molecule Profile[1]


-Tosyl-(3-iodomethylbenzyl)isocyanide

Ensuring the purity of this reagent is not merely a box-ticking exercise; it is a chemical necessity. The isocyanide group is thermodynamically unstable relative to its formamide hydrolysis product, and the iodomethyl moiety is sensitive to photolytic deiodination.

This guide provides a validated, self-consistent HPLC protocol for this molecule, contrasting it with traditional characterization methods (NMR, TLC) to demonstrate why HPLC is the only viable technique for quantitative purity assessment in drug development workflows.

The Stability Paradox

Standard HPLC methods often use acidic modifiers (0.1% TFA or Formic Acid). Do not use these. Isocyanides hydrolyze rapidly in acidic media to formamides. This guide presents a neutral-pH method specifically designed to preserve the analyte during quantification.

Comparative Analysis: Why HPLC?

While NMR is the gold standard for structural elucidation, it fails at quantitative impurity profiling below 1%. The table below objectively compares the validation capabilities of available techniques.

FeatureHPLC (UV-Vis)

H NMR
TLC Elemental Analysis
Primary Utility Quantitative Purity (>99.5%)Structural IDQuick Qualitative CheckBulk Composition
Detection Limit (LOD) ~0.01% (Trace impurities)~1.0% (High background)~0.5% (Visual)N/A
Specificity High (Separates isomers/byproducts)Medium (Overlapping signals)Low (Co-elution common)Low (Cannot see isomers)
Stability Risk Low (If buffered correctly)Low (In deuterated solvent)High (Silica is acidic)N/A
Throughput Automated (High)Manual (Low)Manual (Medium)Slow

Verdict: HPLC is the only method capable of validating purity to the standards required for GMP starting materials or precise kinetic studies.

Validated HPLC Protocol

This protocol is designed to be self-validating . It includes a "System Suitability" step that ensures the column and mobile phase are performing correctly before the sample is committed.

A. Chromatographic Conditions[2][3][4][5][6]
  • Instrument: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    .
    
    • Rationale: End-capping reduces silanol activity, preventing non-specific binding of the iodomethyl group.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Critical:NO ACIDS. Ammonium acetate provides ionic strength without protonating the isocyanide carbon.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 254 nm (Primary), 220 nm (Secondary).

    • Rationale: The Tosyl group has a strong

      
       transition at 254 nm.
      
B. Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.009010Equilibration
2.009010Injection
15.001090Gradient Elution
20.001090Wash
20.109010Re-equilibration
25.009010Stop
C. Sample Preparation[4][7]
  • Diluent: Acetonitrile:Water (50:50).

  • Concentration: 0.5 mg/mL.

  • Precautions: Prepare in amber glassware to prevent photolytic degradation of the C-I bond. Inject within 4 hours of preparation.

Method Validation Logic (ICH Q2 Aligned)

To ensure scientific integrity, the method must be tested against specific stress conditions.

Specificity (Forced Degradation)

You must prove the method can distinguish the product from its breakdown products.

  • Acid Hydrolysis: Treat a small aliquot with 0.1 N HCl for 10 mins.

    • Result: The Isocyanide peak (

      
       min) should decrease, and a new Formamide  peak (
      
      
      min) should appear.
    • Logic: Formamides are more polar than isocyanides and elute earlier on RP-HPLC.

  • Photolysis: Expose sample to UV light for 1 hour.

    • Result: Appearance of de-iodinated benzyl species (elutes earlier than parent).

Linearity & Range

Prepare 5 concentrations (50% to 150% of target concentration).

  • Acceptance Criteria:

    
    .
    
  • Logic: Proves the detector response is directly proportional to mass, essential for calculating % purity.

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ (Limit of Quantitation): S/N ratio of 10:1.

  • Relevance: Ensures you can see the "0.1%" impurity threshold required for regulatory filing.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and chemical pathways involved in validating this specific molecule.

ValidationWorkflowcluster_MethodsMethod SelectionSynthesisCrude Synthesis(Van Leusen Route)CrudeCrude Product(Contains Isocyanide + Formamide)Synthesis->CrudeNMR1H NMR(Confirm Structure)Crude->NMR ID CheckHPLC_AcidAcidic HPLC(0.1% TFA)Crude->HPLC_AcidHPLC_NeutralNeutral HPLC(NH4OAc)Crude->HPLC_NeutralResult_FailArtifacts Generated(Hydrolysis on Column)HPLC_Acid->Result_Fail DegradationResult_PassValid Purity Profile(Intact Isocyanide)HPLC_Neutral->Result_Pass QuantitationDegradationImpurity ID:1. Formamide (Hydrolysis)2. Benzyl Alcohol (Solvolysis)Result_Pass->Degradation Detects

Caption: Analytical workflow demonstrating the critical failure point of acidic HPLC and the necessity of neutral buffering.

Degradation Pathway & Impurity Identification

Understanding what you are separating is key to "Expertise." The primary impurities for

DegradationParentParent Isocyanide(R-NC)IntermediateImidoyl Protonation(Acidic Conditions)Parent->Intermediate + H+FormamideFormamide Impurity(R-NH-CHO)Intermediate->Formamide + H2O(Hydrolysis)

Caption: The acid-catalyzed hydrolysis mechanism that necessitates neutral HPLC conditions.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Split Peak (Parent) Sample solvent too strong (100% ACN)Dilute sample in 50:50 Water:ACN.
New Peak at ~9 min On-column hydrolysisCheck mobile phase pH. Ensure no TFA is present.
Low Area Counts Photodegradation (Iodide loss)Prepare fresh sample in amber glass; minimize light exposure.
Tailing Silanol interactionUse a "Shield" or "End-capped" C18 column. Increase buffer conc. to 20mM.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Van Leusen, A. M., et al. (1977).[2][3][4][5] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide." Journal of Organic Chemistry, 42(19), 3114–3118.[4] Link

  • Sisko, J., et al. (2000).[6] "

    
    -Tosylbenzyl Isocyanide."[7][8] Organic Syntheses, 77, 198. (Describes the synthesis and stability of benzyl-substituted TosMICs). Link
    
  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[9]Link

A Senior Application Scientist's Guide to Elemental Analysis of Sulfonated Isocyanide Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of the elemental composition of novel compounds is a non-negotiable aspect of chemical characterization and quality control. Sulfonated isocyanide compounds, a class of molecules with significant potential in medicinal chemistry and materials science, present unique analytical challenges due to their combination of sulfur, nitrogen, and the reactive isocyanide functional group. This guide provides an in-depth comparison of the three most common analytical techniques for determining sulfur content in these complex organic molecules: Combustion Analysis, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and X-ray Fluorescence (XRF) Spectrometry.

The choice of an analytical method is not merely a matter of convenience; it is a critical decision that impacts data quality, experimental throughput, and the overall validity of research findings. This document will delve into the fundamental principles of each technique, provide detailed experimental protocols, and offer a critical evaluation of their respective strengths and weaknesses when applied to sulfonated isocyanides.

Combustion Analysis: The Gold Standard for C, H, N, & S

Combustion analysis, often referred to as CHNS analysis, is a highly accurate and widely used method for determining the elemental composition of organic compounds.[1] The technique is based on the complete combustion of a sample in a high-temperature furnace, followed by the quantitative detection of the resulting gaseous products.

Principle of Operation

The core of combustion analysis lies in the complete oxidation of the sample. A precisely weighed amount of the sulfonated isocyanide compound is combusted at temperatures typically exceeding 900°C in an oxygen-rich environment. Under these conditions, the sulfur in the sample is converted to sulfur dioxide (SO₂), carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (NOx), which are subsequently reduced to N₂. These combustion products are then separated and quantified by a thermal conductivity detector (TCD) or, for trace sulfur analysis, a more sensitive detector like a UV-fluorescence (UV-F) or flame photometric detector (FPD).[1][2]

Experimental Workflow: Combustion Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Homogenize and weigh sample (1-3 mg) encapsulate Encapsulate in tin capsule sample->encapsulate combustion Combustion at >900°C in O₂ atmosphere encapsulate->combustion reduction Reduction of NOx to N₂ combustion->reduction separation Gas Chromatographic Separation of CO₂, H₂O, N₂, SO₂ reduction->separation detection Detection by TCD, UV-F, or FPD separation->detection integration Peak Integration detection->integration calculation Calculation of Elemental Percentages integration->calculation

Figure 1: Workflow for elemental analysis by the combustion method.

Specific Considerations for Sulfonated Isocyanides
  • Nitrogen Interference: A significant challenge in the combustion analysis of sulfur-containing compounds that also contain nitrogen is the potential for nitrogen oxides (NOx) to interfere with the detection of SO₂.[3][4][5] Specifically, nitric oxide (NO) can fluoresce in the same wavelength range as SO₂, leading to falsely elevated sulfur readings.[4][5] Modern elemental analyzers often incorporate features to mitigate this interference, such as specialized detectors with bandpass filters or "N Excess modules" that selectively remove NO from the gas stream before it reaches the sulfur detector.[6] For accurate analysis of sulfonated isocyanides, it is imperative to use an instrument with proven technology for nitrogen interference removal.

  • Complete Combustion: The presence of both a sulfonate group and an isocyanide group may require optimized combustion conditions to ensure complete conversion to the desired analytical gases. Incomplete combustion can lead to the formation of soot or other sulfur species, resulting in inaccurate measurements. Modern analyzers with temperatures up to 1150°C and catalyst-supported combustion help ensure complete sample decomposition.[6]

Performance Characteristics
ParameterTypical Performance
Accuracy High (typically within ±0.3% of the theoretical value)
Precision High (RSD < 0.5%)
Limit of Detection (LOD) Low (ppb levels for trace sulfur)[6]
Sample Throughput High (automated systems can run many samples)
Destructive? Yes

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a powerful technique for the determination of the elemental composition of a wide variety of samples, including pharmaceuticals.[7] It offers high sensitivity and the ability to measure multiple elements simultaneously.

Principle of Operation

In ICP-OES, the sample is introduced into a high-temperature argon plasma (typically 6,000-10,000 K). The intense heat of the plasma desolvates, atomizes, and excites the atoms of the elements present in the sample. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths for each element. This emitted light is collected and passed through a spectrometer, which separates the light into its constituent wavelengths. The intensity of the light at each wavelength is measured by a detector, and this intensity is directly proportional to the concentration of the element in the sample.[7]

Experimental Workflow: ICP-OES

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Accurately weigh solid sample digest Microwave-assisted acid digestion weigh->digest dilute Dilute to final volume with deionized water digest->dilute nebulize Nebulization of sample solution into an aerosol dilute->nebulize plasma Introduction into argon plasma nebulize->plasma emission Atomic Emission plasma->emission detection Spectrometric detection of emission lines emission->detection calibration Calibration with standard solutions detection->calibration quantification Quantification of Sulfur Concentration calibration->quantification

Figure 2: Workflow for elemental analysis by ICP-OES.

Specific Considerations for Sulfonated Isocyanides
  • Sample Preparation: ICP-OES requires the sample to be in a liquid form, typically an aqueous solution. Therefore, solid sulfonated isocyanide compounds must undergo a digestion step to break down the organic matrix and solubilize the sulfur. Microwave-assisted acid digestion is the preferred method for this, as it is rapid and efficient.[8] A mixture of nitric acid and hydrochloric acid is often used.[9] The high temperatures and pressures achieved in a closed-vessel microwave system ensure complete digestion.[10][11]

  • Matrix Effects: The presence of a high concentration of organic-derived carbon in the final solution can affect the plasma's stability and the analyte signal. It is crucial to ensure complete digestion to minimize the residual carbon content. Matrix-matched calibration standards or the use of an internal standard can help to correct for any remaining matrix effects.

Performance Characteristics
ParameterTypical Performance
Accuracy High (recoveries typically 95-105%)[12]
Precision High (RSD < 2%)
Limit of Detection (LOD) Very Low (ppb levels)
Sample Throughput Moderate (sample digestion can be a bottleneck)
Destructive? Yes

X-ray Fluorescence (XRF) Spectrometry

XRF is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly well-suited for the analysis of solid samples with minimal preparation.

Principle of Operation

In XRF, the sample is irradiated with a primary X-ray beam. This high-energy radiation excites electrons in the inner shells of the atoms in the sample, causing them to be ejected. To regain stability, an electron from a higher energy outer shell fills the vacancy. This transition results in the emission of a secondary X-ray, the energy of which is characteristic of the element from which it was emitted. The detector measures the energy and intensity of these secondary X-rays, allowing for qualitative and quantitative analysis of the elemental composition of the sample.[13]

Experimental Workflow: XRF

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Place solid powder into sample cup irradiation Irradiation with primary X-ray beam sample->irradiation fluorescence Emission of characteristic secondary X-rays irradiation->fluorescence detection Energy-dispersive or wavelength-dispersive detection fluorescence->detection calibration Calibration with matrix-matched standards detection->calibration quantification Quantification of Sulfur Concentration calibration->quantification

Figure 3: Workflow for elemental analysis by XRF.

Specific Considerations for Sulfonated Isocyanides
  • Matrix Effects: The intensity of the fluorescent X-rays can be affected by the other elements present in the sample, a phenomenon known as matrix effects. For organic compounds, the primary matrix consists of light elements like carbon, hydrogen, nitrogen, and oxygen. These light elements can absorb the relatively low-energy sulfur X-rays, leading to underestimation of the sulfur content. Therefore, it is crucial to use matrix-matched calibration standards or employ software-based correction algorithms to compensate for these effects.

  • Particle Size Effects: For solid powder samples, the particle size can influence the measured X-ray intensity. To ensure accurate and reproducible results, it is important to grind the sample to a fine, uniform particle size.

  • Light Element Analysis: XRF is generally less sensitive for lighter elements like sulfur compared to heavier elements.[14] However, modern XRF instruments have significantly improved capabilities for light element analysis.

Performance Characteristics
ParameterTypical Performance
Accuracy Good to High (dependent on matrix matching)
Precision Good (RSD typically 1-5%)
Limit of Detection (LOD) Moderate (ppm levels)[15]
Sample Throughput Very High (minimal sample preparation)[13]
Destructive? No

Comparative Summary and Recommendations

The selection of the most appropriate analytical technique for determining the sulfur content in sulfonated isocyanide compounds depends on the specific requirements of the analysis.

FeatureCombustion AnalysisICP-OESXRF Spectrometry
Principle Complete combustion and detection of gaseous productsAtomic emission in an argon plasmaX-ray fluorescence
Sample Form Solid or LiquidLiquid (after digestion)Solid, Liquid, or Powder
Sample Prep. Minimal (weighing and encapsulation)Extensive (microwave digestion)Minimal (grinding for solids)
Key Advantage High accuracy and precision for bulk compositionHigh sensitivity for trace analysis, multi-element capabilityNon-destructive, high throughput, minimal sample prep
Key Challenge Nitrogen interferenceSample digestion can be complex and time-consumingMatrix effects from the organic matrix
LOD ppb (trace S) to %ppbppm[15]
Throughput HighModerateVery High
Destructive? YesYesNo

Recommendations:

  • For the highest accuracy and precision in determining the bulk sulfur percentage , for applications such as confirming the empirical formula of a newly synthesized compound, Combustion Analysis is the recommended technique. It is crucial to employ an instrument equipped with effective nitrogen interference removal capabilities.

  • For the determination of trace levels of sulfur or for multi-element impurity analysis , ICP-OES is the method of choice due to its excellent sensitivity. Proper and complete sample digestion is critical for accurate results.

  • For rapid screening, quality control of raw materials, or in-process monitoring where high throughput is essential and non-destructive analysis is preferred , XRF Spectrometry is a highly valuable tool. Careful calibration with matrix-matched standards is necessary to ensure accuracy.

Ensuring Data Integrity: Method Validation and Certified Reference Materials

Regardless of the chosen technique, adherence to rigorous method validation protocols is essential to ensure the reliability of the analytical data.[16] This includes assessing parameters such as accuracy, precision, linearity, range, and specificity.

The use of Certified Reference Materials (CRMs) is a cornerstone of method validation and ongoing quality control. For the analysis of sulfonated isocyanides, CRMs with a certified content of both sulfur and nitrogen in an organic matrix are highly recommended. Several suppliers offer a range of relevant CRMs:

  • Sulfanilamide and Cystine: These are commonly used CRMs for CHNS analysis and are available from suppliers like Elemental Microanalysis.[16][17]

  • Sulfonamides: CRMs for various sulfonamides, which are structurally related to the target compounds, are available and suitable for validating methods for sulfur and nitrogen analysis.

  • Custom Standards: For highly specific applications, custom-synthesized standards with a matrix closely matching the sulfonated isocyanide of interest can be prepared.

By carefully considering the analytical requirements and the specific challenges posed by sulfonated isocyanide compounds, researchers can select the most appropriate elemental analysis technique and implement a robust validation strategy to generate high-quality, reliable data.

References

  • Nitric Oxide Interference in ASTM D5453. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

  • ASTM D5453. (n.d.). EST Analytical. Retrieved February 23, 2026, from [Link]

  • ANALYTICAL METHOD VALIDATION REPORT: QUANTIFICATION OF SULFUR BY INDUCTIVELY COUPLED OPTICAL EMISSION SPECTROMETRY (ICP-OES) IN. (2022, November 14). BioSpectra. Retrieved February 23, 2026, from [Link]

  • Interference- Free Determination of Sulfur Traces by UV Fluorescence Detection with MPO According to ASTM D5453. (n.d.). Analytik Jena. Retrieved February 23, 2026, from [Link]

  • Diesel Fuels and Fuel Additives – Interferencefree Determination of Sulfur Traces by UV Fluorescence Detection with MPO according to ASTM D5453. (n.d.). Analytik Jena. Retrieved February 23, 2026, from [Link]

  • Technical Note - ROFA Praha. (n.d.). Retrieved February 23, 2026, from [Link]

  • Limits of Detection. (n.d.). XRF Research. Retrieved February 23, 2026, from [Link]

  • Measuring Sulfur Content Quickly & Reliably. (n.d.). Lab Bulletin. Retrieved February 23, 2026, from [Link]

  • An Essential Guide To XRF Detection Limits. (2022, January 24). Portable Analytical Solutions. Retrieved February 23, 2026, from [Link]

  • Sulfur in Petroleum and Petroleum Products by Energy Dispersive X-ray Fluorescence Spectrometry. (2008, November 15). ASTM International. Retrieved February 23, 2026, from [Link]

  • Total Sulfur Analysis. (n.d.). EST Analytical. Retrieved February 23, 2026, from [Link]

  • Sager, M. (2010). Microwave- assisted digestion of organic materials with KClO3/HNO3 for the analysis of trace metals and non-metals. Analytical CHEMISTRY, 9(7), 438-445. Retrieved February 23, 2026, from [Link]

  • Certified reference materials (CRM) DIN EN ISO 17034:2017. (n.d.). AnalytiChem. Retrieved February 23, 2026, from [Link]

  • At-Line Analysis of Sulfur in Fuels According to ASTM D4294 Using ED-XRF Spectroscopy. (n.d.). SPECTRO/Nu EXTRANET. Retrieved February 23, 2026, from [Link]

  • Organosulfur compounds – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 23, 2026, from [Link]

  • Microwave Digestion: Simplifying Sample Preparation for Accurate Results. (2024, December 17). Torontech. Retrieved February 23, 2026, from [Link]

  • Sulfur and nitrogen analyzer trace SN cube. (n.d.). Elementar. Retrieved February 23, 2026, from [Link]

  • Vegetable Organosulfur Compounds and their Health Promoting Effects. (2017, May 1). Current Pharmaceutical Design, 23(18), 2649-2666. Retrieved February 23, 2026, from [Link]

  • Total Sulfur and Nitrogen Analysis in Biofuels. (2020, October 27). AZoM. Retrieved February 23, 2026, from [Link]

  • MICROWAVE DIGESTION FOR PHARMACEUTICAL SAMPLE PREPARATION IN ACCORDANCE WITH USP <232>/<233>. (n.d.). Milestone Inc. Retrieved February 23, 2026, from [Link]

  • Microwave digestion for microbes. (2022, October 7). protocols.io. Retrieved February 23, 2026, from [Link]

  • The Analysis of Total Sulfur and Nitrogen in Biofuel and Biofuel Feedstocks. (n.d.). ROFA Praha. Retrieved February 23, 2026, from [Link]

  • Development of an Online Isotope Dilution CE/ICP-MS Method for the Quantification of Sulfur in Biological Compounds. (2024, February 27). PubMed. Retrieved February 23, 2026, from [Link]

  • Organosulfur and Organoselenium Chemistry. (2024, November 22). MDPI. Retrieved February 23, 2026, from [Link]

  • Sulfur Determination in Fuels by ICP-OES and ICP-MS to Meet Increasingly Stricter Legislation Requirements. (2020, December 20). Spectroscopy Online. Retrieved February 23, 2026, from [Link]

  • Organosulfur Compounds: A Review of Their Anti-inflammatory Effects in Human Health. (2020, June 2). Frontiers in Nutrition, 7, 81. Retrieved February 23, 2026, from [Link]

  • The Chemistry of New Garlic-Derived Organosulfur Compounds and the Molecular Basis of Olfaction. (n.d.). ORBi. Retrieved February 23, 2026, from [Link]

  • STRATEGIES FOR OVERCOMING LIMITATIONS OF SULFUR DETERMINATION IN GEOLOGICAL SAMPLES BY WAVELENGTH DISPERSIVE X-RAY FLUORESCENCE. (n.d.). Revue Roumaine de Chimie. Retrieved February 23, 2026, from [Link]

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A Comparative Guide to the Spectroscopic Characterization of Heterocycles Derived from α-Tosyl-(3-iodomethylbenzyl)isocyanide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Challenge and Analytical Imperative

In the landscape of modern drug discovery, heterocyclic scaffolds are paramount. Their structural diversity and ability to interact with a wide range of biological targets make them privileged structures in medicinal chemistry. Reagents like p-Tosylmethyl isocyanide (TosMIC) and its derivatives are powerful building blocks, enabling the efficient construction of complex heterocycles such as imidazoles, pyrroles, and oxazoles.[1][2][3] The specific precursor, α-Tosyl-(3-iodomethylbenzyl)isocyanide, offers a unique combination of reactive sites: the acidic α-carbon, the versatile isocyanide, the stable tosyl leaving group, and a latent electrophilic site in the iodomethyl group. This functionality allows for intricate, often one-pot, syntheses of novel, poly-substituted heterocyclic compounds.

However, this synthetic utility presents a significant analytical challenge. The successful synthesis of a target heterocycle from such a complex precursor must be confirmed with unambiguous structural evidence. A simple melting point or thin-layer chromatography spot is insufficient. Researchers and drug development professionals require a rigorous, multi-technique spectroscopic approach to confirm not only the formation of the heterocyclic core but also the final orientation of all substituents and the absence of isomeric byproducts.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to characterize these molecules. We move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into how to build a self-validating analytical workflow for absolute confidence in your molecular structure.

The Analytical Workflow: An Integrated Approach

The characterization of a novel heterocycle is not a linear process but a logical, iterative workflow. Each spectroscopic technique provides a unique piece of the puzzle. The failure to integrate these data streams can lead to misinterpretation and costly downstream failures in the drug development pipeline. We will explore each technique's role within this integrated strategy.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Confirmation & Final Structure Purified_Compound Purified Reaction Product MS Mass Spectrometry (MS) Is the mass correct? Purified_Compound->MS Step 1 FTIR FTIR Spectroscopy Are the key functional groups present/absent? Purified_Compound->FTIR Step 2 NMR_1D 1D NMR ('H, ¹³C) What is the carbon-proton framework? MS->NMR_1D Mass Confirmed FTIR->NMR_1D Functional Groups Confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) How are the atoms connected? NMR_1D->NMR_2D Initial Framework Proposed UV_Vis UV-Vis Spectroscopy Does the conjugation match the proposed structure? NMR_2D->UV_Vis Connectivity Established Final_Structure Unambiguous Structure Confirmed NMR_2D->Final_Structure UV_Vis->Final_Structure Electronic Structure Consistent

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS): The First Gatekeeper

Mass spectrometry serves as the initial and most critical checkpoint.[4][5] Its primary role is to confirm the molecular weight of the synthesized compound, providing direct evidence that the desired reaction has occurred. For heterocycles derived from α-Tosyl-(3-iodomethylbenzyl)isocyanide, high-resolution mass spectrometry (HRMS) is non-negotiable as it provides the elemental composition.

Expertise & Causality:

  • Why HRMS? Low-resolution MS can often give a nominal mass that corresponds to multiple possible elemental formulas. Given the presence of C, H, N, S, O, and I in our molecules, the precision of HRMS (typically to four decimal places) is essential to distinguish the target compound from potential byproducts, such as an unreacted starting material or a hydrolyzed intermediate.

  • The Iodine Signature: Iodine is monoisotopic (¹²⁷I), but its presence is a powerful diagnostic tool. In soft ionization techniques like Electrospray Ionization (ESI), the iodine atom often facilitates the observation of a clear molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. Its high mass is also a distinguishing feature.

  • Fragmentation Analysis: While the molecular ion is key, fragmentation patterns can provide structural clues. For instance, the loss of the tosyl group or the iodomethylbenzyl moiety can often be observed, helping to confirm the presence of these substructures within the final molecule.[6]

Comparative Data: Expected Mass Signatures
CompoundMolecular FormulaIonization ModeCalculated m/z [M+H]⁺Observed m/z (HRMS)Key Fragment
Precursor C₁₇H₁₆INO₂SESI+442.0001442.0005 ± 0.0002m/z 286.9 (M-Tosyl)⁺
Example: Imidazole C₂₄H₂₁IN₂O₂SESI+545.0525545.0528 ± 0.0002m/z 390.0 (M-Tosyl)⁺
Example: Oxazole C₂₄H₂₀INO₃SESI+546.0365546.0369 ± 0.0002m/z 391.0 (M-Tosyl)⁺
Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a high-purity solvent (e.g., HPLC-grade acetonitrile or methanol). The choice of solvent is critical to ensure complete dissolution and compatibility with the ESI source.

  • Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) immediately prior to the run using a known calibration standard to ensure high mass accuracy.

  • Method Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode. This is chosen because nitrogen atoms in heterocycles are readily protonated.

    • Infusion: Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min). This minimizes sample consumption and provides a stable signal.

    • Mass Range: Set a wide mass range (e.g., m/z 100-1000) to ensure capture of the molecular ion and any significant fragments.

  • Data Acquisition & Analysis: Acquire data for 1-2 minutes. Process the resulting spectrum to identify the monoisotopic peak for the [M+H]⁺ ion. Use the instrument software to calculate the elemental composition based on the accurate mass and compare it to the theoretical formula.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7][8][9] In the context of our synthesis, it provides a definitive "before and after" snapshot. The disappearance of the isocyanide peak from the starting material is the single most important indicator of a successful cyclization reaction.

Expertise & Causality:

  • The Isocyanide Stretch: The -N≡C group in the α-Tosyl-(3-iodomethylbenzyl)isocyanide precursor exhibits a sharp, intense, and highly characteristic absorption band around 2140-2150 cm⁻¹ . This region of the IR spectrum is often "clean," making this peak an unambiguous marker. Its complete absence in the product spectrum is strong evidence of reaction at the isocyanide carbon.

  • The Tosyl Group: The sulfonyl (S=O) group provides two strong, characteristic stretching bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1150 cm⁻¹ (symmetric). The persistence of these bands in the product confirms the tosyl group has been retained, which is expected in many reaction pathways unless it acts as a leaving group.

  • Heterocyclic Bands: The formation of the aromatic heterocycle will introduce new C=N and C=C stretching vibrations in the 1650-1450 cm⁻¹ region, often referred to as the fingerprint region.

Comparative Data: Key Vibrational Frequencies
Functional GroupPrecursor (α-Tosyl-(3-iodomethylbenzyl)isocyanide)Heterocyclic Product (e.g., Imidazole)Rationale for Change
Isocyanide (-N≡C)~2145 cm⁻¹ (Strong, Sharp)AbsentIsocyanide carbon participated in cyclization.
Sulfonyl (S=O)~1350, ~1160 cm⁻¹ (Strong)~1350, ~1160 cm⁻¹ (Strong)Tosyl group is retained as a substituent.
Aromatic C=C~1600, ~1490 cm⁻¹~1610, ~1500 cm⁻¹ (Often more complex)New aromatic heterocyclic ring formed.
C=N StretchAbsent~1630 cm⁻¹ (Medium)Characteristic of the newly formed imine-like bond in the heterocycle.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage. This is crucial as it subtracts atmospheric CO₂ and H₂O absorptions from the sample spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid, purified compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Data Acquisition: Co-add at least 16 or 32 scans to improve the signal-to-noise ratio. The spectral range should be 4000-400 cm⁻¹.

  • Analysis: Identify the key absorption bands and compare the product spectrum directly with the starting material spectrum, focusing on the disappearance of the isocyanide peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While MS confirms the mass and FTIR confirms functional groups, NMR spectroscopy provides the detailed atomic-level connectivity map required to elucidate the complete structure.[10][11] For complex heterocyclic systems, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.

Expertise & Causality:

  • ¹H NMR: This provides the initial overview of the proton environment. Key signals to monitor include the disappearance of the acidic α-proton from the precursor and the appearance of new aromatic protons on the heterocyclic ring. The complex splitting patterns of the benzyl and tosyl aromatic regions require careful analysis, and sometimes higher field strengths (≥500 MHz), for full resolution.

  • ¹³C NMR: This technique maps the carbon skeleton. The isocyanide carbon in the precursor is often broad and difficult to observe. A key diagnostic in the product spectrum is the appearance of new sp² carbons corresponding to the heterocyclic ring. The presence of the iodine atom will cause a significant upfield shift (shielding) for the carbon it is attached to (the -CH₂I carbon).

  • 2D NMR - The Connectivity Solver:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. It is the most reliable way to assign carbon signals.[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is the most powerful tool for piecing the molecular puzzle together, allowing one to "walk" across the molecule by connecting fragments. For example, a correlation from a proton on the benzyl ring to a carbon in the newly formed heterocycle definitively proves the cyclization regiochemistry.

    • ¹⁵N NMR: While direct ¹⁵N NMR is possible, it is often hampered by low natural abundance and sensitivity.[12] More commonly, ¹⁵N chemical shifts are determined indirectly via an ¹H-¹⁵N HMBC experiment, which provides invaluable information about the electronic environment of the nitrogen atoms within the heterocycle.[10]

G cluster_0 1D NMR Data cluster_1 2D NMR Correlation cluster_2 Structural Information Derived H1_NMR ¹H NMR (Proton Chemical Shifts & Couplings) HSQC HSQC (Direct ¹J C-H Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Chemical Shifts) C13_NMR->HSQC Assignments Unambiguous ¹H & ¹³C Assignments HSQC->Assignments Assigns all protonated carbons HMBC HMBC (Long-Range ²⁻³J C-H Correlation) Connectivity Molecular Connectivity & Regiochemistry HMBC->Connectivity Connects molecular fragments Assignments->HMBC

Caption: Logical relationship of NMR experiments for structure elucidation.

Comparative Data: Representative ¹³C NMR Chemical Shifts (in CDCl₃)
Carbon EnvironmentPrecursor (δ, ppm)Heterocyclic Product (e.g., Imidazole) (δ, ppm)Rationale for Change
Isocyanide (-N≡C)~165 (broad)AbsentCarbon is now part of the heterocyclic ring.
α-Carbon (-CH-)~65AbsentCarbon is now part of the heterocyclic ring.
Iodomethyl (-CH₂I)~5~5Unchanged if not involved in reaction.
Heterocycle C=NN/A~150-160New imine-like carbon formed.
Heterocycle C=CN/A~110-140New aromatic carbons formed.
Tosyl C-SO₂~145~145Environment largely unchanged.
Protocol: 2D HMBC Experiment
  • Sample Preparation: Prepare a moderately concentrated sample (15-20 mg in 0.6 mL of deuterated solvent). A higher concentration is required for 2D experiments, especially for less sensitive correlations, compared to a standard ¹H spectrum.

  • Instrument Tuning: Ensure the instrument is properly tuned and shimmed on the sample to achieve high resolution and correct peak shapes.

  • Acquisition Parameters:

    • Pulse Program: Select the standard HMBC pulse sequence from the instrument's library (e.g., hmbcgplpndqf on a Bruker system).

    • ¹J C-H Coupling Constant: Set the evolution delay to optimize for long-range couplings. A typical value is optimized for a coupling of 8-10 Hz. This is a critical parameter; setting it incorrectly can result in missing cross-peaks.

    • Spectral Widths: Ensure the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions are wide enough to encompass all signals.

    • Number of Scans: Set a sufficient number of scans (e.g., 4 to 16) per increment to achieve an adequate signal-to-noise ratio. The total experiment time can range from 1 to several hours.

  • Data Processing & Analysis: Process the 2D data with appropriate window functions. Analyze the resulting contour plot to identify correlations between protons and carbons that are separated by 2 or 3 bonds. Systematically list these correlations to build up the final molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[9] It is particularly useful for analyzing compounds with conjugated π-systems, which are characteristic of the aromatic heterocycles we are synthesizing.[13]

Expertise & Causality:

  • Monitoring Conjugation: The precursor contains two separate aromatic systems (the tosyl and benzyl rings) and will have characteristic absorption maxima (λmax) below 300 nm. The formation of a larger, conjugated heterocyclic system typically results in a bathochromic (red) shift to a longer wavelength. This shift provides electronic evidence that the new, more extended π-system has been formed.

  • Quantitative Applications: While primarily used for qualitative confirmation in this context, once the structure is confirmed and an extinction coefficient is determined, UV-Vis spectroscopy can be a simple and rapid method for quantifying the concentration of the product in solution, per the Beer-Lambert law.[4]

Comparative Data: Expected UV-Vis Absorption
CompoundExpected λmax (in Ethanol)Chromophore System
Precursor ~225 nm, ~275 nmPhenyl, Tolyl rings (isolated)
Heterocyclic Product ~230 nm, ~310 nmExtended conjugated system including the new heterocycle
Protocol: UV-Vis Spectrum Acquisition
  • Solvent Blank: Fill a quartz cuvette with the spectroscopic-grade solvent (e.g., ethanol or acetonitrile) to be used for the sample. Place it in the spectrophotometer and run a baseline correction. This is vital to subtract any absorbance from the solvent itself.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU (Absorbance Units) to ensure linearity.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer. Scan a range from approximately 400 nm down to 200 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum and compare it to the precursor.

Conclusion: A Unified and Self-Validating Approach

The spectroscopic characterization of heterocycles derived from α-Tosyl-(3-iodomethylbenzyl)isocyanide is a task that demands a methodical and integrated analytical strategy. No single technique can provide the required level of structural proof. By employing this comparative and logical workflow, researchers and drug development professionals can build a self-validating dataset that provides absolute confidence in their results.

  • Mass Spectrometry validates the molecular formula.

  • FTIR Spectroscopy confirms the transformation of key functional groups.

  • NMR Spectroscopy delivers the unambiguous, detailed structural blueprint.

  • UV-Vis Spectroscopy corroborates the formation of the expected electronic system.

Together, these techniques form a robust analytical package that ensures scientific integrity and accelerates the journey from a novel synthesis to a well-characterized compound ready for further development.

References

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  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21).
  • Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis. (2025, April 1).
  • Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. (2024, October 5).
  • van Asten, A., et al. (2020, December 10). Comparison of Spectroscopic Techniques Combined with Chemometrics for Cocaine Powder Analysis. PubMed.
  • Singh, P., & Kaur, M. (2021). The Reactions of p-Tosylmethyl Isocyanide with Aldehydes in the Synthesis of Heterocyclic Compounds: A Review.
  • Ibrahim, M. A. A., & Belskaya, N. P. (2018). A new, mild one-pot synthesis of iodinated heterocycles as suitable precursors for N-heterocyclic carbene complexes. FOLIA.
  • Comparing FTIR and UV-Vis for Chemical Analysis. (2025, September 22).
  • Tosylmethyl isocyanide: applications in organic synthesis and safety. (2023, July 20). ChemicalBook.
  • Katritzky, A. R., & Lagowski, J. M. (Eds.). (1971). Physical Methods in Heterocyclic Chemistry.
  • An In-depth Technical Guide to 1-Ethyl-1-tosylmethyl isocyanide: Structure, Properties, and Synthetic Applic
  • McCarthy, M. C., et al. (2015, May 26).
  • Kruithof, A., et al. (2015, March 15). Synthesis of heterocycles by formal cycloadditions of isocyanides. PubMed.
  • (127I) Iodine NMR. Sigma-Aldrich.
  • Ward, J. S., et al. (2023, March 14). Solid-state NMR Spectroscopy of Iodine(I) Complexes. PubMed.
  • nptelhrd. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
  • How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis. (2025, March 20).
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  • Ward, J. S., et al. (2025, October 9). (PDF) Solid‐state NMR Spectroscopy of Iodine(I) Complexes.
  • Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. (2024, January 25). Longdom Publishing.
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  • Batista, R. M. F., et al. (2016, May 20). (PDF) UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium.
  • Abdelli, H., et al. (2022). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC.
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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment and Handling Protocols for a-Tosyl-(3-iodomethylbenzyl)isocyanide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for a-Tosyl-(3-iodomethylbenzyl)isocyanide, a versatile reagent in modern organic synthesis. Given its complex structure, which combines an isocyanide, a tosyl group, and a potentially reactive iodomethylbenzyl moiety, a rigorous and informed approach to safety is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, procedural guidance grounded in established safety principles to ensure the well-being of laboratory personnel.

Hazard Assessment and Risk Profile: A Multifaceted Chemical Identity

Understanding the risk associated with a-Tosyl-(3-iodomethylbenzyl)isocyanide requires a deconstruction of its functional components. The overall toxicological properties of this specific molecule have not been exhaustively investigated; therefore, a conservative approach based on analogous structures is essential.[1][2]

  • The Isocyanide Moiety (-N≡C): Isocyanides are a class of compounds known for their potent, often unpleasant odors and significant toxicity.[3] They can be harmful if inhaled, swallowed, or absorbed through the skin.[2][4] A primary concern is their potential to act as respiratory and skin irritants.[3] Chronic exposure to related compounds like cyanides can lead to a range of symptoms, including headache, weakness, and dizziness.[5]

  • The Iodomethylbenzyl Moiety: The presence of a benzyl iodide functional group introduces the risk of alkylating activity. Alkylating agents are reactive compounds that can form covalent bonds with biological macromolecules, a property that necessitates careful handling to avoid direct contact.

  • The Tosyl Group: While the tosyl group itself is generally stable, it is part of a molecule used in complex chemical transformations.[6][7]

A significant, though indirect, parallel can be drawn to the hazards of isocyanates (-N=C=O). Isocyanates are well-documented as potent respiratory and skin sensitizers, meaning that initial exposure can lead to an allergic-type reaction upon subsequent, even minimal, re-exposure.[8][9] This can result in occupational asthma, a potentially debilitating condition.[10][11] Given the reactivity of the isocyanide group, the potential for sensitization should be considered a primary risk when handling a-Tosyl-(3-iodomethylbenzyl)isocyanide.

Hazard Type Associated Functional Group/Class Potential Health Effects Primary Exposure Routes
Acute Toxicity IsocyanideHarmful if swallowed, inhaled, or in contact with skin.[2]Inhalation, Dermal, Ingestion
Irritation IsocyanideCauses skin, eye, and respiratory tract irritation.[5][12]Inhalation, Dermal, Ocular
Sensitization Isocyanide (by analogy to Isocyanates)May cause allergy or asthma symptoms; may cause an allergic skin reaction.[8][9][12]Inhalation, Dermal
Reactivity IodomethylbenzylPotential alkylating agent.Dermal

The Hierarchy of Controls: A Proactive Safety Framework

Personal Protective Equipment (PPE) is the final and essential barrier against chemical exposure. However, it must be used in conjunction with more effective control measures that engineer safety directly into the workflow.

Engineering Controls: The Primary Barrier

All manipulations of a-Tosyl-(3-iodomethylbenzyl)isocyanide, including weighing, transfers, and reaction setup, must be performed within a certified and properly functioning chemical fume hood.[13] The fume hood provides critical exhaust ventilation to remove vapors and fine particulates, minimizing the risk of inhalation exposure.[14] Laboratory facilities must also be equipped with an eyewash station and a safety shower, with clear and unobstructed access.[5][15]

Administrative Controls: Standardizing Safe Practices
  • Designated Areas: Establish a clearly marked designated area within the laboratory for handling this compound.[13] This prevents cross-contamination of common areas.

  • Standard Operating Procedures (SOPs): All personnel must be trained on lab-specific SOPs for this chemical before beginning work.[16]

  • Restricted Access: Only authorized and trained personnel should be allowed in the designated handling area.[17]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[2][18] Wash hands and face thoroughly after handling the substance.[2]

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE must be based on a thorough risk assessment of the specific task being performed. Inadequate protection can lead to serious health consequences.[8]

Respiratory Protection

Due to the inhalation hazard and sensitization risk, respiratory protection is mandatory.[9][11]

  • For Weighing Solids: A NIOSH-approved N95 (or better) respirator may be sufficient to protect against dust inhalation, but only if performed with extreme care in a fume hood.

  • For Handling Solutions/Reactions: A full-face respirator with organic vapor cartridges is required.[19][20] A full-face respirator offers the crucial advantage of providing integrated eye and face protection, minimizing the potential for skin and eye contact.[8]

  • For Large Spills or Aerosol-Generating Activities: A supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is necessary to provide a breathing air source independent of the contaminated environment.[10][21]

Eye and Face Protection

If a full-face respirator is not used, chemical splash goggles are the absolute minimum requirement.[5][20] A face shield worn over safety goggles is recommended to protect the entire face from splashes.

Hand Protection

Standard disposable gloves are often insufficient for handling reactive chemicals.[19]

  • Glove Type: Use chemical-resistant gloves such as nitrile or butyl rubber.[8][19][20] Avoid thin latex gloves, which offer poor resistance.[8]

  • Double Gloving: Wearing two pairs of gloves is strongly recommended. This allows the user to remove the outer, contaminated glove and still have a protective layer.

  • Glove Removal: Remove gloves carefully to avoid touching the outer surface with bare skin. Wash hands immediately after glove removal.[18]

Body Protection
  • Lab Coat: A clean, buttoned lab coat is required for all laboratory work.

  • Coveralls: For procedures with a higher risk of splashing or contamination, disposable coveralls should be worn over personal clothing.[19][20]

  • Footwear: Closed-toe shoes are mandatory. Do not wear sandals or perforated shoes in the laboratory.[21]

Task Minimum Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing Solid Full-face respirator with organic vapor/particulate filtersIntegrated in respiratorDouble Nitrile/Butyl GlovesLab Coat
Preparing Solutions Full-face respirator with organic vapor cartridgesIntegrated in respiratorDouble Nitrile/Butyl GlovesLab Coat
Running Reaction Full-face respirator with organic vapor cartridgesIntegrated in respiratorDouble Nitrile/Butyl GlovesLab Coat
Work-up/Purification Full-face respirator with organic vapor cartridgesIntegrated in respiratorDouble Nitrile/Butyl GlovesChemical-Resistant Apron over Lab Coat
Spill Cleanup Supplied-Air Respirator (SAR) or SCBAIntegrated in respiratorHeavy-Duty Nitrile/Butyl GlovesDisposable Chemical-Resistant Coveralls

Operational Protocols and Workflows

Adherence to standardized procedures is critical for minimizing exposure and preventing accidents.

Workflow: PPE Donning and Doffing Sequence

The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent self-contamination. Contaminated gloves or coveralls can easily transfer chemicals to your skin or hair if removed improperly.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Contaminated Area) Don1 1. Inner Gloves Don2 2. Coveralls / Lab Coat Don1->Don2 Don3 3. Respirator Don2->Don3 Don4 4. Outer Gloves (over cuffs) Don3->Don4 Doff1 1. Remove Outer Gloves (Peel off inside-out) Doff2 2. Remove Coveralls (Roll down away from body) Doff1->Doff2 Doff3 3. Exit Work Area Doff2->Doff3 Doff4 4. Remove Respirator Doff3->Doff4 Doff5 5. Remove Inner Gloves Doff4->Doff5 Doff6 6. Wash Hands & Face Doff5->Doff6 Spill_Response Start Spill Occurs Assess Assess Severity (Inside/Outside Hood?) Start->Assess Minor Minor Spill (Inside Hood) Assess->Minor Minor Major Major Spill (Outside Hood) Assess->Major Major Alert Alert Area Personnel Minor->Alert Evacuate Evacuate Area Major->Evacuate DonPPE Don Full PPE (Respirator, Gloves, etc.) Alert->DonPPE Call Call EH&S / Emergency Response Evacuate->Call Wait Await Professional Response Team Call->Wait Contain Contain with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decon Decontaminate Surface Collect->Decon End Area Secured Decon->End Wait->End

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
a-Tosyl-(3-iodomethylbenzyl)isocyanide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.